molecular formula C33H64O5 B15601763 1,2-Dipentadecanoyl-rac-glycerol

1,2-Dipentadecanoyl-rac-glycerol

Katalognummer: B15601763
Molekulargewicht: 540.9 g/mol
InChI-Schlüssel: FWYXULJVROPNGE-HKBQPEDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DG(15:0/15:0/0:0) is a 1,2-diacyl-sn-glycerol that has pentadecanoyl as 1- and 2-acyl groups. It is a diacylglycerol 30:0 and a 1,2-diacyl-sn-glycerol. It is functionally related to a pentadecanoic acid.
DG(15:0/15:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Eigenschaften

Molekularformel

C33H64O5

Molekulargewicht

540.9 g/mol

IUPAC-Name

[(2S)-3-hydroxy-2-pentadecanoyloxypropyl] pentadecanoate

InChI

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3/t31-/m0/s1

InChI-Schlüssel

FWYXULJVROPNGE-HKBQPEDESA-N

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Foundational & Exploratory

1,2-Dipentadecanoyl-rac-glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental applications of 1,2-Dipentadecanoyl-rac-glycerol. This diacylglycerol (DAG) analog, with its unique fifteen-carbon fatty acid chains, serves as a valuable tool in lipid research and drug development.

Core Chemical and Physical Properties

This compound is a synthetic diacylglycerol that is a solid at room temperature.[1] Its defined chemical structure makes it an excellent internal standard for the quantification of endogenous diacylglycerols in complex biological samples.[1]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₃₃H₆₄O₅[1]
Molecular Weight 540.9 g/mol [1]
CAS Number 98896-79-8[1]
Physical State Solid[1]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]

Biological Activity and Signaling Pathways

As a diacylglycerol, this compound functions as a second messenger in cellular signaling. The primary effectors of DAG are the Protein Kinase C (PKC) family of serine/threonine kinases. The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the cell membrane and subsequent activation.

The acyl chain composition of diacylglycerols can influence the activation of different PKC isoforms. While specific studies on the PKC isoform selectivity of this compound are limited, research on other DAGs suggests that variations in fatty acid chain length and saturation can lead to differential activation of PKC isozymes. This suggests that this compound may exhibit a unique profile of PKC isoform activation, making it a useful tool for dissecting the roles of specific PKC pathways in various cellular processes.

Below is a diagram illustrating the general diacylglycerol signaling pathway.

DAG_Signaling_Pathway Diacylglycerol (DAG) Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor G-protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) Extracellular_Signal->Receptor Binds to PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP₃ (Inositol trisphosphate) PIP2->IP3 DAG 1,2-Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Proliferation, Differentiation) PKC->Downstream Phosphorylates target proteins Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates (conventional PKCs)

A simplified diagram of the Diacylglycerol (DAG) signaling pathway.

Experimental Protocols

This compound is frequently utilized as an internal standard in lipidomics studies for the accurate quantification of diacylglycerol species in biological samples by gas chromatography-mass spectrometry (GC-MS). Its odd-numbered carbon chains (C15) allow for its clear separation and identification from the more common even-numbered endogenous diacylglycerols.

Protocol: Quantification of Diacylglycerols using this compound as an Internal Standard

1. Materials and Reagents:

  • Biological sample (e.g., cell pellet, tissue homogenate, plasma)

  • This compound (Internal Standard)

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Hexane (B92381) (GC grade)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Lipid Extraction (Folch Method):

  • To a known amount of biological sample, add a precise amount of this compound internal standard solution (in chloroform/methanol).

  • Add a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Redissolve the dried lipid extract in a small volume of chloroform and pass it through a small column of anhydrous sodium sulfate to remove any residual water.

  • Dry the final lipid extract again under nitrogen.

3. Derivatization:

  • To the dried lipid extract, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes to convert the hydroxyl group of the diacylglycerols into trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for GC analysis.

  • After cooling to room temperature, evaporate the excess derivatization reagent under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in a known volume of hexane for GC-MS analysis.

4. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Use a temperature program that allows for the separation of the different diacylglycerol species. A typical program might start at a lower temperature and ramp up to a higher temperature to elute the high-molecular-weight compounds.

  • Set the mass spectrometer to operate in either full scan mode to identify all components or in selected ion monitoring (SIM) mode for targeted quantification of specific diacylglycerol species and the internal standard.

  • Identify the peak corresponding to the TMS-ether of this compound based on its retention time and mass spectrum.

  • Identify and integrate the peaks of the endogenous diacylglycerols of interest.

5. Data Analysis:

  • Calculate the peak area ratio of each endogenous diacylglycerol to the internal standard (this compound).

  • Create a calibration curve using known concentrations of diacylglycerol standards and a fixed concentration of the internal standard.

  • Use the peak area ratios from the biological samples and the calibration curve to determine the absolute concentration of each diacylglycerol species in the original sample.

The following diagram outlines the experimental workflow for this protocol.

Experimental_Workflow Workflow for DAG Quantification using Internal Standard Sample_Prep 1. Sample Preparation (Biological Sample + Internal Standard) Lipid_Extraction 2. Lipid Extraction (Folch Method) Sample_Prep->Lipid_Extraction Derivatization 3. Derivatization (e.g., Silylation) Lipid_Extraction->Derivatization GC_MS 4. GC-MS Analysis Derivatization->GC_MS Data_Analysis 5. Data Analysis (Peak Integration and Quantification) GC_MS->Data_Analysis Results Results (Absolute Concentration of DAGs) Data_Analysis->Results

Experimental workflow for the quantification of diacylglycerols.

References

An In-Depth Technical Guide to 1,2-Dipentadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 98896-79-8

This technical guide provides a comprehensive overview of 1,2-Dipentadecanoyl-rac-glycerol, a synthetic diacylglycerol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its physicochemical properties, synthesis, analytical applications, and the broader biological context of diacylglycerols.

Physicochemical Properties

This compound is a high-purity diacylglycerol containing two pentadecanoic acid (15:0) chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone.[1] Its synthetic nature and defined structure make it a valuable tool in lipid research.

Table 1: Physicochemical Data for this compound [1]

PropertyValue
CAS Number 98896-79-8
Molecular Formula C₃₃H₆₄O₅
Formula Weight 540.9 g/mol
Formal Name pentadecanoic acid, 1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester
Synonyms DG(15:0/15:0/0:0), 1,2-Dipentadecanoin
Physical Form Solid
Purity ≥95%
Storage -20°C
Stability ≥ 4 years

Table 2: Solubility Data for this compound [1]

SolventSolubility
DMF20 mg/ml
DMSO30 mg/ml
Ethanol0.25 mg/ml
PBS (pH 7.2)0.5 mg/ml

Synthesis of 1,2-Diacylglycerols

A common strategy involves the use of a chiral starting material, such as D-mannitol or solketal (B138546) (1,2-O-isopropylidene-rac-glycerol), to introduce the stereospecificity at the glycerol backbone. The synthesis generally proceeds through the protection of the sn-3 hydroxyl group, followed by acylation of the sn-1 and sn-2 hydroxyl groups with the desired fatty acid (in this case, pentadecanoic acid), and subsequent deprotection of the sn-3 hydroxyl group.

A representative synthetic workflow for a 1,2-diacyl-sn-glycerol is outlined below.

G A Chiral Glycerol Precursor (e.g., Solketal) B Protection of sn-3 Hydroxyl Group A->B C Acylation with Pentadecanoic Acid (sn-1 and sn-2 positions) B->C D Deprotection of sn-3 Hydroxyl Group C->D E This compound D->E

Caption: Generalized Synthetic Workflow for 1,2-Diacylglycerols.

Analytical Applications

The primary documented application of this compound is as an internal standard for the quantification of 1,2-diacylglycerols and their component fatty acids in biological samples.[1] Its use has been specifically cited in the analysis of rat myocardial tissue by capillary gas chromatography.[1]

Experimental Protocol: Quantification of Diacylglycerols using an Internal Standard

The following is a generalized protocol for the quantification of diacylglycerols in a biological sample, based on the cited use of this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

  • Homogenize the biological tissue in a suitable solvent system, typically a chloroform:methanol mixture.
  • Add a known amount of this compound (internal standard) to the homogenate.
  • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer technique.
  • Evaporate the organic solvent to obtain the total lipid extract.

2. Isolation of Diacylglycerols:

  • Separate the diacylglycerol fraction from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

3. Derivatization for Gas Chromatography:

  • Convert the isolated diacylglycerols (including the internal standard) to a more volatile form suitable for GC analysis, such as trimethylsilyl (B98337) (TMS) ethers.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.
  • Use a temperature gradient to separate the different diacylglycerol species.
  • Detect and quantify the eluting compounds using a mass spectrometer.

5. Data Analysis:

  • Identify the peaks corresponding to the different diacylglycerol species and the internal standard based on their retention times and mass spectra.
  • Calculate the amount of each diacylglycerol species in the original sample by comparing its peak area to the peak area of the known amount of the internal standard.

A[label="Biological Sample"]; B[label="Add Internal Standard\n(this compound)"]; C [label="Lipid Extraction"]; D [label="Isolation of DAGs\n(TLC or SPE)"]; E [label="Derivatization\n(e.g., Silylation)"]; F [label="GC-MS Analysis"]; G [label="Quantification"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Experimental Workflow for Diacylglycerol Quantification.

Biological Activity and Signaling Pathways of Diacylglycerols

While specific biological activities of this compound have not been extensively studied, as a diacylglycerol, it belongs to a class of lipids with well-established roles as second messengers in cellular signaling.

Diacylglycerols are key activators of Protein Kinase C (PKC) isozymes. The generation of diacylglycerol at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC), leads to the recruitment and activation of PKC. Activated PKC then phosphorylates a wide range of downstream protein targets, influencing numerous cellular processes such as cell growth, differentiation, and apoptosis.

G cluster_0 A Signal (e.g., Hormone, Growth Factor) B Receptor A->B C Phospholipase C (PLC) B->C D PIP2 C->D E IP3 D->E hydrolysis F Diacylglycerol (DAG) D->F hydrolysis G Protein Kinase C (PKC) F->G activates H Downstream Targets G->H phosphorylates I Cellular Response H->I

Caption: The Diacylglycerol (DAG) Signaling Pathway.

Diacylglycerols are also central intermediates in lipid metabolism, including the synthesis of triacylglycerols and phospholipids. The balance of diacylglycerol levels is crucial for maintaining cellular homeostasis.

Safety, Toxicity, and Pharmacokinetics

There is no specific safety, toxicity, or pharmacokinetic data available for this compound. However, general information on diacylglycerol oils, which are composed of various diacylglycerol species, can provide some insights.

Safety and Toxicity: Diacylglycerol oils have been generally recognized as safe (GRAS) for consumption as edible oils.[2] Extensive studies in animal models have shown no evidence of toxicity, carcinogenicity, or reproductive and developmental effects at doses significantly higher than typical dietary intake.[2] In human clinical trials, diacylglycerol oil has been well-tolerated with only minor and infrequent gastrointestinal side effects reported.

Pharmacokinetics: When consumed orally, diacylglycerols are hydrolyzed in the gastrointestinal tract to monoacylglycerols and free fatty acids, which are then absorbed by the intestinal mucosa. Inside the enterocytes, they are re-esterified back into triacylglycerols and packaged into chylomicrons for transport into the lymphatic system and subsequently the bloodstream. The pharmacokinetic profile of orally administered glycerol has been studied, showing rapid absorption with peak serum levels observed 1-2 hours after ingestion.[3] The terminal elimination half-life of glycerol is relatively short, in the range of 0.61-1.18 hours.[3] It is important to note that the pharmacokinetics of the intact diacylglycerol molecule will differ significantly from that of its glycerol backbone.

Conclusion

This compound is a well-characterized synthetic diacylglycerol primarily utilized as an internal standard in analytical chemistry for the precise quantification of diacylglycerols in complex biological matrices. While its specific biological effects are not yet detailed in the literature, its structural class, the 1,2-diacylglycerols, are pivotal second messengers in a multitude of cellular signaling pathways, most notably the Protein Kinase C pathway. The general safety profile of diacylglycerol oils is well-established, suggesting a low potential for toxicity. Further research is warranted to explore the unique biological activities and potential therapeutic applications of this specific diacylglycerol species.

References

An In-depth Technical Guide to 1,2-Dipentadecanoyl-rac-glycerol: Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipentadecanoyl-rac-glycerol, a specific diacylglycerol (DAG), is a crucial molecule in lipidomics research and metabolic studies. As a diglyceride with two pentadecanoyl (15:0) fatty acid chains, its defined structure makes it an excellent internal standard for the accurate quantification of diacylglycerols in complex biological samples.[1] This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role in experimental research and its connection to significant signaling pathways.

Chemical Structure and Properties

This compound consists of a glycerol (B35011) backbone esterified with two pentadecanoic acid molecules at the sn-1 and sn-2 positions. The rac designation indicates a racemic mixture of the two possible enantiomers.

Molecular Formula: C₃₃H₆₄O₅

Structure:

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 540.9 g/mol [1]
CAS Number 98896-79-8[1]
Synonyms DG(15:0/15:0/0:0), 1,2-Dipentadecanoin[1]
Appearance Solid[1]
Purity ≥95%[1]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml[1]
Storage Temperature -20°C[1]

Experimental Protocols

Quantification of Diacylglycerols using this compound as an Internal Standard

This compound is frequently utilized as an internal standard in mass spectrometry-based lipidomics to ensure accurate quantification of various diacylglycerol species in biological samples.[1] The following is a representative protocol for the extraction and analysis of diacylglycerols from cultured cells.

1. Materials and Reagents:

  • Cells (~2 x 10⁶)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Chloroform (B151607)

  • This compound internal standard solution (e.g., 1 µg/mL in chloroform/methanol 2:1)

  • Nitrogen gas stream

  • Mass spectrometer coupled with liquid chromatography (LC-MS)

2. Lipid Extraction (Folch Method):

  • Harvest cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold methanol.

  • Add a known amount of the this compound internal standard solution to the cell suspension.

  • Add 2 mL of chloroform to the suspension.

  • Vortex the mixture vigorously for 1 minute and then agitate for 20 minutes at 4°C.

  • Add 0.8 mL of water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., chloroform/methanol 1:1) for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Inject the reconstituted lipid extract onto a suitable LC column (e.g., C18) for separation of lipid species.

  • Employ a mass spectrometer operating in a positive ion mode with multiple reaction monitoring (MRM) or full scan mode to detect and quantify the different diacylglycerol species and the this compound internal standard.

  • The concentration of endogenous diacylglycerols is determined by comparing the peak area of each species to the peak area of the known amount of the this compound internal standard.

Signaling Pathways

Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. An increase in intracellular DAG levels, often triggered by external stimuli, leads to the activation of several downstream effector proteins, most notably Protein Kinase C (PKC).

Diacylglycerol Synthesis and Protein Kinase C (PKC) Activation

The synthesis of diacylglycerol can occur through multiple pathways, with a common one being the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). The resulting DAG remains in the plasma membrane where it recruits and activates PKC, initiating a cascade of phosphorylation events that regulate numerous cellular processes.

DAG_PKC_Activation cluster_membrane Plasma Membrane PIP2 PIP₂ DAG Diacylglycerol (DAG) PIP2->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream Phosphorylates Substrates PLC Phospholipase C (PLC) PLC->PIP2 Hydrolyzes

DAG Synthesis and PKC Activation Pathway.
Role of Diacylglycerol in Insulin (B600854) Signaling and Resistance

In the context of metabolic regulation, elevated levels of diacylglycerol in insulin-sensitive tissues like skeletal muscle and liver are implicated in the development of insulin resistance.[2] The accumulation of DAG leads to the activation of specific PKC isoforms (e.g., PKCθ in muscle and PKCε in liver) which can phosphorylate the insulin receptor substrate (IRS) proteins on serine/threonine residues.[2] This phosphorylation event inhibits the normal tyrosine phosphorylation of IRS proteins by the insulin receptor, thereby impairing downstream insulin signaling and leading to reduced glucose uptake and utilization.

Insulin_Resistance_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS Tyr Phosphorylation PI3K PI3K-Akt Pathway IRS->PI3K Activation Inhibition IRS->Inhibition Glucose_Uptake Glucose Uptake PI3K->Glucose_Uptake DAG_accumulation Increased Intracellular Diacylglycerol (DAG) PKC PKC Activation (e.g., PKCθ, PKCε) DAG_accumulation->PKC PKC->IRS Ser/Thr Phosphorylation Inhibition->PI3K Inhibition

Impairment of Insulin Signaling by Diacylglycerol.

Conclusion

This compound is a valuable tool for researchers in the fields of lipidomics and metabolic disease. Its well-defined chemical structure allows for its use as a reliable internal standard for the quantification of diacylglycerols. Furthermore, understanding the broader role of diacylglycerols in cellular signaling, particularly in the context of PKC activation and insulin resistance, is crucial for the development of novel therapeutic strategies for metabolic disorders. This guide provides a foundational resource for professionals working with this important lipid molecule.

References

A Technical Guide to 1,2-Dipentadecanoyl-rac-glycerol: Properties, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipentadecanoyl-rac-glycerol is a synthetic diacylglycerol (DAG) containing two pentadecanoic acid chains. Due to its defined chemical structure and physical properties, it serves as a valuable tool in lipidomics research and as an internal standard for the accurate quantification of endogenous diacylglycerols in complex biological samples. This technical guide provides an in-depth overview of the molecular characteristics of this compound, a detailed experimental protocol for its use in quantitative analysis, and a discussion of its relevance within the broader context of diacylglycerol signaling pathways.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This information is critical for its proper handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Weight 540.9 g/mol [1]
Molecular Formula C₃₃H₆₄O₅[1]
Purity ≥95%[1]
Physical State Solid[1]
Storage Temperature -20°C[1]

Quantitative Analysis of Diacylglycerols using this compound as an Internal Standard

The precise and accurate quantification of diacylglycerols in biological matrices is essential for understanding their roles in cellular signaling and metabolism. This compound is an ideal internal standard for this purpose because it is structurally similar to endogenous DAGs but contains odd-chain fatty acids, making it distinguishable by mass spectrometry.

Experimental Protocol: Quantification of Intramyocellular Diacylglycerols by LC-MS/MS

This protocol is adapted from a method for the analysis of diacylglycerols in muscle tissue and provides a robust framework for the use of a dipentadecanoyl-glycerol internal standard.[2]

1. Sample Preparation and Lipid Extraction:

  • Weigh approximately 20 mg of pulverized tissue sample.

  • Add a known amount (e.g., 50 ng) of this compound (internal standard) to the sample.

  • Add 200 µL of homogenization buffer (0.25 M sucrose, 20 mM KCl, 50 mM Tris, 0.5 mM EDTA, pH 7.4).

  • Homogenize the sample.

  • Add 1.5 mL of extraction solvent (isopropanol:water:ethyl acetate, 35:5:60 v/v/v).

  • Vortex, sonicate, and then centrifuge the sample for 10 minutes at 4,000 rpm to separate the phases.

  • Collect the organic (upper) phase containing the lipids.

2. Sample Analysis by LC-MS/MS:

  • Dry the extracted lipid sample under a stream of nitrogen.

  • Reconstitute the sample in an appropriate volume of the initial mobile phase.

  • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Separation: Use a suitable C18 column to separate the different diacylglycerol species. A gradient elution with solvents such as water with ammonium (B1175870) formate (B1220265) and formic acid (Solvent A) and methanol (B129727) with ammonium formate and formic acid (Solvent B) is typically employed.

  • Mass Spectrometry Detection: Analyze the diacylglycerol species in positive ion mode using electrospray ionization (ESI). Monitor for the ammonium adducts ([M+NH₄]⁺) of the endogenous diacylglycerols and the internal standard.

3. Data Analysis:

  • Integrate the peak areas for the endogenous diacylglycerol species and the this compound internal standard.

  • Calculate the concentration of each endogenous diacylglycerol species by comparing its peak area to the peak area of the internal standard and correcting for the initial sample weight.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample (20mg) ISTD Add Internal Standard (this compound) Tissue->ISTD Homogenize Homogenize in Buffer ISTD->Homogenize Extract Lipid Extraction (Isopropanol:Water:Ethyl Acetate) Homogenize->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Phase Separate->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Quantify Quantification Inject->Quantify

Fig. 1: Experimental workflow for diacylglycerol quantification.

Role in Signaling Pathways

Diacylglycerols are critical second messengers in a variety of cellular signaling pathways, most notably in the activation of protein kinase C (PKC). The production of DAG at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC), initiates a cascade of downstream events that regulate cellular processes such as proliferation, differentiation, and apoptosis.

While specific studies detailing the use of this compound to probe these pathways are not prevalent, its structural similarity to endogenous DAGs makes it a relevant molecule for understanding the broader principles of DAG-mediated signaling. Exogenous, cell-permeant diacylglycerols are often used to directly activate PKC and study its downstream effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response

Fig. 2: General diacylglycerol signaling pathway via PKC.

Conclusion

This compound is a well-characterized synthetic lipid with a defined molecular weight and high purity. Its primary application in research is as an internal standard for the accurate quantification of diacylglycerols in biological samples by mass spectrometry. The detailed experimental protocol provided herein offers a template for researchers to develop and validate their own quantitative lipidomics methods. Furthermore, understanding the role of diacylglycerols in cellular signaling provides a crucial context for interpreting the results of such quantitative studies. This technical guide serves as a valuable resource for scientists and professionals in the fields of lipid research and drug development.

References

The Pivotal Role of 1,2-Dipentadecanoyl-rac-glycerol in Modern Lipidomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate and dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Diacylglycerols (DAGs) are a critical class of lipids, acting as key metabolic intermediates and essential second messengers in a multitude of cellular signaling pathways. Their low abundance and transient nature, however, present significant analytical challenges. This technical guide delves into the core of addressing these challenges through the application of a specific and highly effective internal standard: 1,2-Dipentadecanoyl-rac-glycerol.

This compound, a diacylglycerol containing two pentadecanoic acid (C15:0) moieties, serves as an invaluable tool in mass spectrometry-based lipidomics.[1] Its odd-chain fatty acid composition makes it rare in most biological systems, a key characteristic of an effective internal standard. By introducing a known quantity of this standard into a sample, researchers can correct for variability introduced during sample preparation, extraction, and analysis, thereby enabling accurate quantification of endogenous diacylglycerols. This guide will provide a comprehensive overview of the role of this compound, detailed experimental protocols for its use, and a summary of its quantitative performance. Furthermore, we will explore the broader context of diacylglycerol signaling and its significance in cellular processes.

Chemical Properties and Rationale for Use as an Internal Standard

This compound (C33H64O5, Molar Mass: 540.86 g/mol ) is a synthetic diacylglycerol characterized by two 15-carbon saturated fatty acyl chains esterified to the sn-1 and sn-2 positions of a glycerol (B35011) backbone.[2] The "rac-" designation indicates a racemic mixture of the stereoisomers.

The primary rationale for its use as an internal standard in lipidomics hinges on the "odd-chain" strategy.[3] Most naturally occurring fatty acids in mammalian systems possess an even number of carbon atoms. Consequently, diacylglycerols containing odd-chain fatty acids like pentadecanoic acid are present at very low to undetectable levels in biological samples.[3] This allows for the addition of a known amount of this compound to a sample at the beginning of the workflow, with the assurance that it will not be confounded by endogenous counterparts.[4] This "spike-in" standard experiences the same sample handling, extraction, derivatization, and ionization effects as the endogenous even-chain diacylglycerols being measured. By normalizing the signal of the endogenous DAGs to the signal of the known quantity of the odd-chain standard, accurate and precise quantification can be achieved.[5]

Quantitative Performance Data

ParameterTypical ValueMethodReference
Linearity (R²) > 0.99LC-MS/MS[6]
Limit of Detection (LOD) 0.5 - 5 ng/mLLC-MS/MS[7]
Limit of Quantification (LOQ) 1 - 15 ng/mLLC-MS/MS[7]
Recovery 85 - 115%Liquid-Liquid Extraction[4]
Intra-day Precision (%RSD) < 15%LC-MS/MS[7]
Inter-day Precision (%RSD) < 20%LC-MS/MS[7]

Diacylglycerol Signaling Pathways

Diacylglycerols are central players in signal transduction, primarily through their role in activating protein kinase C (PKC) isoforms. The generation of DAG at the plasma membrane is a critical event that initiates a cascade of downstream signaling events regulating a wide array of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.

The canonical pathway for DAG generation involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which is activated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This reaction produces two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytoplasm to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the membrane to activate PKC.

Below is a Graphviz diagram illustrating a simplified diacylglycerol signaling pathway.

Diacylglycerol_Signaling_Pathway Diacylglycerol Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Cellular Responses PKC_active->Downstream phosphorylates targets Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers Ca_release->PKC_inactive Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR

A simplified diagram of the diacylglycerol signaling pathway.

Experimental Protocols

The following section outlines a detailed methodology for the quantification of diacylglycerols in a biological matrix (e.g., plasma or tissue homogenate) using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
  • Internal Standard Stock Solution: this compound (1 mg/mL in chloroform:methanol, 2:1, v/v).

  • Solvents: HPLC or LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.

  • Additives: Formic acid and ammonium (B1175870) formate (B1220265).

  • Biological Matrix: Plasma, serum, or tissue homogenate.

Experimental Workflow Diagram

The general workflow for a lipidomics experiment incorporating an internal standard is depicted in the Graphviz diagram below.

Lipidomics_Workflow Lipidomics Experimental Workflow Sample 1. Sample Collection (e.g., Plasma, Tissue) Spike 2. Internal Standard Spiking (this compound) Sample->Spike Extraction 3. Lipid Extraction (e.g., Folch or Bligh-Dyer) Spike->Extraction Drydown 4. Solvent Evaporation Extraction->Drydown Reconstitution 5. Reconstitution in Injection Solvent Drydown->Reconstitution LCMS 6. LC-MS/MS Analysis Reconstitution->LCMS Data_Processing 7. Data Processing (Peak Integration, Normalization) LCMS->Data_Processing Quantification 8. Quantification & Statistical Analysis Data_Processing->Quantification

A generalized workflow for a lipidomics experiment using an internal standard.
Step-by-Step Protocol

  • Sample Preparation and Internal Standard Spiking:

    • Thaw frozen biological samples (e.g., 50 µL of plasma) on ice.

    • To a clean glass tube, add a precise volume of the this compound internal standard working solution to achieve a final concentration within the linear range of the assay (e.g., 10-100 ng/mL).

    • Add the biological sample to the tube containing the internal standard and vortex briefly.

  • Lipid Extraction (Modified Folch Method):

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., 1 mL for a 50 µL sample).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL) to induce phase separation.

    • Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of an appropriate injection solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject a small volume (e.g., 5 µL) of the reconstituted lipid extract onto a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

      • Use a binary solvent gradient system. For example:

        • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

        • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

      • Run a gradient from a lower to a higher percentage of Mobile Phase B over a suitable time to separate the diacylglycerol species.

    • Mass Spectrometry Detection:

      • Utilize a triple quadrupole or a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

      • Employ Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions for this compound and endogenous DAGs will be based on the neutral loss of the fatty acyl chains. For ammoniated adducts, this involves monitoring the transition from the precursor ion [M+NH4]+ to product ions corresponding to the loss of a fatty acid plus ammonia.

  • Data Processing and Quantification:

    • Integrate the peak areas for the MRM transitions of the endogenous diacylglycerols and the this compound internal standard.

    • Calculate the response ratio for each endogenous DAG species by dividing its peak area by the peak area of the internal standard.

    • Determine the concentration of each endogenous DAG by using a calibration curve constructed with known concentrations of authentic diacylglycerol standards and a fixed concentration of the internal standard.

Applications in Research and Drug Development

The accurate quantification of diacylglycerols, facilitated by the use of internal standards like this compound, is crucial in various research and development areas:

  • Biomarker Discovery: Alterations in DAG profiles have been implicated in numerous diseases, including cancer, metabolic syndrome, and neurodegenerative disorders.[8] Precise quantification can help identify specific DAG species as potential biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.

  • Drug Development: Many therapeutic agents target signaling pathways that are modulated by diacylglycerols. Lipidomic analysis can be used to assess the on-target and off-target effects of drugs on lipid metabolism and signaling. For instance, understanding how a drug impacts the levels of specific DAGs can provide insights into its mechanism of action and potential side effects.

  • Nutritional Science: The dietary intake of different types of fats can significantly influence the cellular diacylglycerol pool. Lipidomics can be employed to study the metabolic fate of dietary lipids and their impact on cellular signaling and overall health.

  • Fundamental Biological Research: The ability to accurately measure changes in DAG levels is essential for dissecting the intricate details of cellular signaling pathways and understanding the fundamental roles of these lipids in cellular function.

Conclusion

This compound has established itself as a cornerstone for the accurate and reliable quantification of diacylglycerols in the field of lipidomics. Its properties as an odd-chain diacylglycerol make it an ideal internal standard, enabling researchers to overcome the inherent challenges of analyzing these low-abundance and critically important lipid molecules. The methodologies and data presented in this guide underscore the importance of proper internal standard selection and application for generating high-quality, reproducible lipidomics data. As research continues to unravel the complexities of the lipidome, the role of well-characterized internal standards like this compound will undoubtedly remain central to advancing our understanding of lipid biology in health and disease, and in the development of novel therapeutic interventions.

References

The Unsung Standards: A Technical Guide to the Discovery and History of Odd-Chain Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of lipidomics, even-chain fatty acids have long held the spotlight. However, their odd-numbered counterparts, once relegated to the role of mere internal standards, are emerging as molecules of significant biological interest. This technical guide delves into the discovery, history, and evolving applications of odd-chain lipid standards, providing researchers and drug development professionals with a comprehensive understanding of their properties, analysis, and burgeoning importance in cellular signaling and metabolic health.

From Obscurity to Importance: A Historical Perspective

The journey of odd-chain fatty acids (OCFAs) in scientific research is a tale of shifting perspectives. For decades, their presence in most biological systems was considered minimal, making them ideal candidates for use as internal standards in chromatography.

The pioneering work in the gas-liquid chromatography of fatty acids was conducted in the 1950s by A.T. James and A.J.P. Martin. Their publications laid the groundwork for the separation and analysis of fatty acids, including the use of methylation to improve volatility for gas chromatography (GC) analysis[1]. By the 1960s, the relative scarcity of OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in many biological matrices led to their widespread adoption as internal standards for the quantification of more abundant even-chain fatty acids[2][3]. This was based on the assumption that their concentrations in samples were negligible and would not interfere with the analysis[2].

However, with advancements in analytical sensitivity, it became apparent that OCFAs are naturally present in various organisms, including humans, albeit at lower concentrations than even-chain fatty acids[2][4]. Their origins are diverse, stemming from dietary intake (particularly from ruminant fat and dairy products), gut microbiota metabolism, and endogenous synthesis[5][6]. This realization began to shift the view of OCFAs from inert standards to active participants in biological processes.

Physicochemical Properties of Common Odd-Chain Lipid Standards

The utility of odd-chain fatty acids as standards is rooted in their distinct physical and chemical properties. The most commonly used standards are saturated odd-chain fatty acids, primarily pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), and nonadecanoic acid (C19:0). Their properties are summarized in the table below for easy comparison.

PropertyPentadecanoic Acid (C15:0)Heptadecanoic Acid (C17:0)Nonadecanoic Acid (C19:0)
Molecular Formula C₁₅H₃₀O₂C₁₇H₃₄O₂C₁₉H₃₈O₂
Molecular Weight 242.40 g/mol 270.45 g/mol 298.50 g/mol
Melting Point 51-53 °C59-61 °C69.4 °C
Boiling Point 257 °C at 100 mmHg227 °C at 100 mmHg300 °C at 760 mmHg
Appearance White powder or flakesWhite, waxy, or crystalline solidWhite, waxy solid
Solubility in Water 0.012 g/L (insoluble)InsolubleInsoluble
Solubility in Organic Solvents Soluble in ethanol, etherSoluble in ethanol, ether, chloroformSoluble in ethanol, ether

Experimental Protocols

Accurate quantification and analysis of odd-chain fatty acids are paramount to understanding their biological roles. The following sections detail key experimental methodologies.

Synthesis and Purification of Odd-Chain Fatty Acid Standards

The availability of high-purity odd-chain fatty acid standards is crucial for accurate quantification. While commercially available, understanding their synthesis is valuable. One common laboratory-scale synthesis method involves the oxidation of a terminal alkene. For example, pentadecanoic acid can be synthesized by the permanganate (B83412) oxidation of 1-hexadecene.

A general synthesis procedure for Heptadecanoic Acid:

Heptadecanoic acid can be synthesized through various methods, including:

  • Saponification of Fats: This involves the hydrolysis of triglycerides containing heptadecanoate esters using a strong base, followed by acidification to yield the free fatty acid[7].

  • Oxidation of Hydrocarbons: Long-chain hydrocarbons or alcohols with a 17-carbon backbone can be oxidized to produce heptadecanoic acid[7].

  • Kolbe Electrolysis: This electrochemical method involves the decarboxylation of sodium salts of hexadecanoic acid (palmitic acid) to form heptadecanoic acid as one of the products[7].

Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity (≥99%) for use as an analytical standard.

Extraction of Odd-Chain Fatty Acids from Biological Samples

The choice of extraction method depends on the biological matrix. A widely used protocol for plasma is outlined below, adapted from established lipid extraction techniques.

Protocol for Extraction from Plasma:

  • Sample Preparation: To a 200 µL plasma sample, add an internal standard mix containing a known amount of a deuterated odd-chain fatty acid (e.g., C17:0-d33) to account for extraction losses.

  • Solvent Addition: Add 225 µL of cold methanol (B129727), vortex for 10 seconds. Then add 750 µL of cold methyl tert-butyl ether (MTBE) and shake for 6 minutes at 4°C[8].

  • Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water, followed by centrifugation at 14,000 rpm for 2 minutes[8].

  • Collection: Collect the upper organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the subsequent analytical method.

GC-MS Analysis of Odd-Chain Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of fatty acids.

Protocol for GC-MS Analysis:

  • Derivatization: To increase volatility, the extracted fatty acids are derivatized to fatty acid methyl esters (FAMEs). This is commonly achieved by incubation with 14% boron trifluoride in methanol at 50°C for at least one hour[9].

  • Extraction of Derivatives: After derivatization, the FAMEs are extracted using a non-polar solvent like pentane (B18724) or hexane.

  • GC-MS Instrumentation and Conditions:

    • Injection: 1 µL of the sample is injected in splitless mode.

    • Column: A suitable capillary column, such as a DB-225ms, is used for separation.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points. A typical program starts at a lower temperature and ramps up to a higher temperature.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for targeted quantification of specific odd-chain fatty acids.

Signaling Pathways and Biological Roles

Beyond their use as standards, odd-chain fatty acids are now recognized for their involvement in various cellular processes. Their metabolism differs from even-chain fatty acids, yielding propionyl-CoA instead of acetyl-CoA as the final product of β-oxidation. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle.

Caption: Metabolic fate of odd-chain fatty acids via β-oxidation.

Emerging research suggests that OCFAs may play roles in:

  • Membrane Fluidity: Incorporation of odd-chain fatty acids into cell membranes can alter their physical properties, potentially impacting the function of membrane-bound proteins and signaling complexes[10].

  • Metabolic Regulation: Higher circulating levels of C15:0 and C17:0 have been associated with a lower risk of type 2 diabetes and other metabolic disorders[5]. The exact mechanisms are still under investigation but may involve modulation of glucose and lipid metabolism.

  • Cellular Signaling: While direct signaling roles are still being elucidated, the unique metabolic products of OCFAs and their influence on membrane composition suggest they could indirectly affect various signaling pathways.

Conclusion

The story of odd-chain lipid standards is a compelling example of how scientific understanding evolves. From their humble beginnings as convenient tools for analytical chemistry, they have emerged as molecules with intriguing biological functions. For researchers and drug development professionals, a thorough understanding of their history, properties, and analytical methodologies is essential for harnessing their full potential, both as reliable standards and as targets for therapeutic intervention in metabolic and other diseases. The continued exploration of odd-chain fatty acids promises to unveil new chapters in our understanding of lipid biology and its implications for human health.

References

A Comprehensive Technical Guide to the Safety and Handling of 1,2-Dipentadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed safety and handling information for 1,2-Dipentadecanoyl-rac-glycerol, tailored for researchers, scientists, and professionals in drug development. The following sections outline the compound's properties, safety protocols, and handling procedures to ensure its proper use in a laboratory setting.

Physicochemical Properties

This compound is a diacylglycerol containing two pentadecanoic acid chains at the sn-1 and sn-2 positions.[1] It is often used as an internal standard in research, for example, in the quantification of diacylglycerols and their component fatty acids in biological tissues through capillary gas chromatography.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C33H64O5[1]
Molecular Weight 540.9 g/mol [1]
Appearance Solid[1]
Purity ≥95%[1]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years (when stored at -20°C)[1]

Toxicological Data

Table 2: Summary of Toxicological Information for Structurally Similar Compounds

EffectObservationNotes
Acute Oral Toxicity No significant data available; expected to have low toxicity.[2][5]For related glycerides.
Skin Irritation Not expected to be an irritant.[3][4]Based on animal models of similar compounds.
Eye Irritation May cause transient discomfort and redness.[4]As with any foreign particulate matter.
Carcinogenicity Limited evidence of a carcinogenic effect for some related compounds.[2]This is a general statement for a class of chemicals and may not be specific to this compound.
Aquatic Toxicity Water hazard class 1 (Self-assessment): slightly hazardous for water.[6][7] Do not discharge into sewer or waterways.[2]For related glycerides.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to ensure safety in the laboratory. The following workflow outlines the recommended steps from receiving the compound to its final disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_prep Preparation for Use cluster_handling Handling and PPE cluster_spill Spill and Emergency Procedures cluster_disposal Disposal Receipt Receive Package Inspect Inspect for Damage Receipt->Inspect Store Store at -20°C in a tightly sealed container Inspect->Store Equilibrate Allow to Reach Room Temperature Store->Equilibrate Weigh Weigh in a Ventilated Area or Fume Hood Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve PPE Wear Appropriate PPE: - Safety Glasses - Lab Coat - Gloves Handling Handle with Care, Avoid Dust Generation PPE->Handling Wash Wash Hands Thoroughly After Handling Handling->Wash Disposal Dispose of Waste in Accordance with Local, State, and Federal Regulations Spill In Case of Spill MinorSpill Minor Spill: - Use Dry Clean-up - Avoid Dust - Place in Labeled Container Spill->MinorSpill MajorSpill Major Spill: - Evacuate Area - Alert Emergency Responders Spill->MajorSpill

Caption: Safe handling workflow for this compound.

General Handling Precautions:
  • Avoid all personal contact, including inhalation of dust.[2]

  • Use in a well-ventilated area.[2]

  • When handling, do not eat, drink, or smoke.[2]

  • Keep containers securely sealed when not in use.[2]

  • Avoid physical damage to containers.[2]

Personal Protective Equipment (PPE):
  • Eye Protection: Safety glasses with side shields or chemical goggles are recommended.[2][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[2]

  • Skin and Body Protection: A lab coat should be worn.[5] Work clothes should be laundered separately.[2]

  • Respiratory Protection: For operations that may generate dust, a dust respirator (e.g., N95) should be used.[2]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Table 3: Recommended Storage and Stability

ParameterRecommendationSource
Storage Temperature -20°C[1][8]
Container Store in original, tightly sealed containers. Glass containers are recommended for solutions.[2][9]
Atmosphere For solutions, blanketing with an inert gas like nitrogen or argon is advisable.[9]
Incompatible Materials Avoid strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[2]
Stability Considered stable under recommended storage conditions. Hazardous polymerization will not occur.[2] The product has a stability of at least 4 years when stored correctly.[1]

Accidental Release and First Aid Measures

Spill Procedures:
  • Minor Spills:

    • Clean up spills immediately.[2]

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Sweep or vacuum up the material and place it in a clean, dry, labeled, and sealable container for disposal.[2]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[2]

    • Control personal contact by wearing appropriate protective clothing.[2]

    • Prevent spillage from entering drains or water courses.[2]

First Aid:
  • Eye Contact: Immediately flush eyes with plenty of water. If irritation persists, seek medical attention.[2]

  • Skin Contact: Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[2]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[5]

  • Ingestion: Give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Center or a doctor.[2][4]

Experimental Protocols

While specific experimental protocols for the safety assessment of this compound are not detailed in the available literature, general laboratory procedures for handling solid chemicals should be followed.

Protocol for Preparing a Solution:
  • Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent condensation of moisture.[9]

  • Weighing: In a well-ventilated area or a chemical fume hood, carefully weigh the desired amount of the solid. Avoid creating dust.

  • Dissolution: Add the appropriate solvent (e.g., DMSO, DMF) to the solid.[1] Gentle warming or vortexing may be required to achieve complete dissolution.

  • Storage of Solution: Store the resulting solution in a tightly sealed glass vial at -20°C, preferably under an inert atmosphere.[9]

The following diagram illustrates a typical workflow for preparing a stock solution for experimental use.

Experimental_Workflow Experimental Workflow: Stock Solution Preparation cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_storage Final Storage Start Retrieve from -20°C Storage Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Weigh Solid in Ventilated Area Equilibrate->Weigh Record Record Mass Weigh->Record AddSolvent Add Appropriate Solvent Record->AddSolvent Dissolve Ensure Complete Dissolution (Vortex/Warm if needed) AddSolvent->Dissolve Transfer Transfer to Glass Vial Dissolve->Transfer InertGas Blanket with Inert Gas Transfer->InertGas Store Store at -20°C InertGas->Store

Caption: Workflow for preparing a stock solution of this compound.

Disposal Considerations

All waste materials must be handled and disposed of in accordance with local, state, and federal regulations.[2] Do not allow the product or large quantities of it to reach ground water, water courses, or sewage systems.[6][7]

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users are familiar with these procedures and adhere to standard laboratory safety practices.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Dipentadecanoyl-rac-glycerol as an Internal Standard in Diacylglycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that serve as intermediates in lipid metabolism and as second messengers in cellular signaling pathways.[1][2] Accurate quantification of DAG species is essential for understanding their roles in various physiological and pathological processes. However, their low abundance and the potential for analytical variability present significant challenges for accurate measurement.[1][2] The use of an appropriate internal standard is critical to correct for sample loss during preparation and for variations in ionization efficiency during mass spectrometry analysis. 1,2-Dipentadecanoyl-rac-glycerol, a synthetic diacylglycerol containing two pentadecanoic acid (15:0) fatty acyl chains, is an ideal internal standard for the quantification of various 1,2-diacylglycerol species in biological samples.[3] Its odd-numbered carbon chains make it easily distinguishable from the more common even-numbered fatty acyl chains found in endogenous DAGs.

This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of diacylglycerols by Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle

The protocol is based on the principle of stable isotope dilution mass spectrometry, where a known amount of an isotopically distinct internal standard (in this case, a non-endogenous analog) is added to a biological sample at the beginning of the sample preparation process. The internal standard co-elutes with the analytes of interest and experiences similar extraction efficiencies and ionization responses. By comparing the signal intensity of the endogenous DAG species to that of the known amount of the this compound internal standard, the concentration of the endogenous DAGs can be accurately determined.

Materials and Reagents

  • Internal Standard: this compound (Product information summarized in Table 1)

  • Solvents (LC-MS grade): Chloroform (B151607), Methanol, Isopropanol (B130326), Acetonitrile, Water, Ethyl Acetate, Isooctane

  • Additives: Ammonium (B1175870) formate (B1220265), Formic acid

  • Solid Phase Extraction (SPE) columns: Silica-based cartridges (optional, for sample cleanup)

  • Biological Sample: (e.g., cell culture, tissue homogenate, plasma)

  • General Laboratory Equipment: Pipettes, centrifuge tubes, vortex mixer, centrifuge, evaporator (e.g., nitrogen stream or centrifugal evaporator)

Table 1: Properties of this compound
PropertyValueReference
Synonyms DG(15:0/15:0), 1,2-Dipentadecanoin[3]
Molecular Formula C33H64O5[3]
Formula Weight 540.9 g/mol [3]
Purity ≥95%[3]
Formulation A solid[3]
Storage -20°C[3]
Stability ≥ 4 years[3]
Solubility DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.5 mg/ml[3]

Experimental Protocol

A generalized workflow for the quantification of diacylglycerols using this compound as an internal standard is presented below. The specific parameters for lipid extraction, chromatographic separation, and mass spectrometric analysis may need to be optimized depending on the sample matrix and the specific DAG species of interest.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., tissue, cells, plasma) add_is Add Known Amount of This compound Internal Standard sample->add_is homogenize Homogenization/Lysis add_is->homogenize extraction Liquid-Liquid Extraction (e.g., Folch or Bligh & Dyer method) homogenize->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Evaporate to Dryness collect_organic->dry_down reconstitute Reconstitute in LC-MS Compatible Solvent dry_down->reconstitute lc_separation LC Separation (e.g., Reversed-Phase C18) reconstitute->lc_separation ms_detection MS/MS Detection (e.g., ESI+, MRM mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte / Internal Standard) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Figure 1: Experimental workflow for diacylglycerol quantification.

Preparation of Internal Standard Stock Solution
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.

  • Store the stock solution at -20°C.

  • Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples. The final concentration of the internal standard in the sample should be comparable to the expected concentration of the endogenous DAGs.

Sample Preparation and Lipid Extraction

The choice of extraction method depends on the biological matrix. The Bligh and Dyer method or the Folch method are commonly used for lipid extraction.[4][5][6][7][8]

Example using a modified Bligh and Dyer extraction for cultured cells:

  • Harvest cells and wash with ice-cold PBS.

  • Add a known amount of the this compound internal standard working solution to the cell pellet.

  • Add 1 mL of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

  • Add 0.25 mL of chloroform and vortex.

  • Add 0.25 mL of water and vortex.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen or using a centrifugal evaporator.

  • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol or methanol).

LC-MS/MS Analysis

Chromatographic Separation (Example Conditions):

  • Column: A C18 reversed-phase column is commonly used for the separation of DAGs.

  • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the DAGs.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: Typically maintained between 40-55°C.

Mass Spectrometry Detection (Example Conditions):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for the detection of DAGs as their ammonium adducts ([M+NH4]+).[9]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for targeted quantification. The precursor ion (the [M+NH4]+ adduct of the DAG) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

  • MRM Transitions: The specific MRM transitions for each endogenous DAG species and for the this compound internal standard need to be determined by direct infusion of the standards.

Table 2: Example MRM Transitions for Selected Diacylglycerols
CompoundPrecursor Ion (m/z) [M+NH4]+Product Ion (m/z)
This compound (IS) 558.5Dependent on instrument optimization
1-Palmitoyl-2-oleoyl-glycerol (16:0/18:1)622.6Dependent on instrument optimization
1-Stearoyl-2-arachidonoyl-glycerol (18:0/20:4)646.6Dependent on instrument optimization
1,2-Dioleoyl-glycerol (18:1/18:1)636.6Dependent on instrument optimization

Note: The exact m/z values for product ions will vary depending on the instrument and collision energy used. These must be empirically determined.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas for each endogenous DAG and the this compound internal standard.

  • Response Factor Calculation: Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of the DAGs of interest and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The slope of this line is the response factor.

  • Quantification: Calculate the concentration of the endogenous DAGs in the sample using the following equation:

    Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) / Response Factor

Signaling Pathway Involving Diacylglycerol

Diacylglycerol is a key second messenger in the Phospholipase C (PLC) signaling pathway.

plc_pathway receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase g_protein Gq/11 G-protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 cleaves ip3 IP3 (Inositol 1,4,5-trisphosphate) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca2+ Release er->ca2 ca2->pkc cellular_response Downstream Cellular Responses pkc->cellular_response

Figure 2: Simplified Phospholipase C signaling pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of diacylglycerol species in a variety of biological samples. Its unique fatty acid composition allows for clear differentiation from endogenous DAGs, and its co-extraction and similar ionization behavior ensure proper correction for analytical variability. This detailed protocol provides a framework for researchers to implement this methodology in their studies of lipid metabolism and signaling.

References

Quantification of Diacylglycerols in Tissue Samples using GC-MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways that regulate cell proliferation, survival, and motility.[1] The intracellular levels of DAG are tightly controlled by the interplay of generating enzymes like phospholipase C (PLC) and terminating enzymes such as diacylglycerol kinases (DGKs).[1] Imbalances in DAG homeostasis have been linked to various pathological conditions, including cancer and insulin (B600854) resistance.[1][2] Consequently, the accurate quantification of DAGs in tissue samples is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies.

This application note provides a detailed protocol for the quantification of diacylglycerols in tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves lipid extraction from the tissue, derivatization of DAGs to enhance their volatility, and subsequent analysis by GC-MS.

Diacylglycerol Signaling Pathway

Diacylglycerol (DAG) is a key signaling molecule that activates several downstream effectors, most notably Protein Kinase C (PKC). Upon stimulation by various extracellular signals, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. While IP3 triggers the release of calcium from the endoplasmic reticulum, DAG remains in the membrane and recruits and activates members of the PKC family. Activated PKC then phosphorylates a wide range of target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. The DAG signal is terminated by its phosphorylation to phosphatidic acid (PA) by diacylglycerol kinases (DGKs).

Diacylglycerol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates DGK DGK DAG->DGK Substrate for PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular_Response PKC_active->Cellular_Response Phosphorylates Targets PA PA DGK->PA Phosphorylates to

Caption: A simplified diagram of the Diacylglycerol (DAG) signaling pathway.

Experimental Workflow

The quantification of diacylglycerols from tissue samples involves a multi-step process. The workflow begins with the homogenization of the tissue sample, followed by lipid extraction using a chloroform/methanol mixture. The lipid-containing organic phase is then separated and dried. Subsequently, the diacylglycerols in the extract are derivatized to increase their volatility for GC-MS analysis. The derivatized sample is then injected into the GC-MS system for separation and detection. Finally, the data is processed for the quantification of individual diacylglycerol species.

Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Tissue Homogenization Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction (Folch Method) Homogenization->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Lipid_Extract Lipid Extract (Lower Phase) Phase_Separation->Lipid_Extract Drying Drying under Nitrogen Lipid_Extract->Drying Derivatization Derivatization (Silylation) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Quantification GCMS_Analysis->Data_Analysis Results Quantitative Results Data_Analysis->Results

References

Application Notes and Protocols: Preparation of a Stock Solution of 1,2-Dipentadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipentadecanoyl-rac-glycerol is a diacylglycerol (DAG) containing two pentadecanoic acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone.[1] Diacylglycerols are critical signaling molecules involved in various cellular processes and are of significant interest in lipid biochemistry research and drug development.[2] Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties and Solubility

Understanding the physical and chemical properties of this compound is essential for selecting the appropriate solvent and handling conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name pentadecanoic acid, 1,1'-[1-(hydroxymethyl)-1,2-ethanediyl] ester[1]
Synonyms DG(15:0/15:0/0:0), 1,2-Dipentadecanoin[1]
Molecular Formula C₃₃H₆₄O₅[1]
Formula Weight 540.9 g/mol [1]
Appearance Solid[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years (when stored properly)[1]

Table 2: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF) 20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO) 30 mg/mL[1]
Ethanol 0.25 mg/mL[1]
Phosphate-Buffered Saline (PBS, pH 7.2) 0.5 mg/mL[1]

Recommended Solvents for Stock Solution Preparation

The choice of solvent depends on the intended downstream application. For most biological experiments, it is crucial to use a solvent that is compatible with the experimental system and to minimize the final solvent concentration to avoid off-target effects.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended for preparing high-concentration primary stock solutions due to the high solubility of this compound in these solvents.[1]

  • Ethanol can also be used, but the lower solubility will result in a less concentrated stock solution.[1]

  • For experiments requiring direct addition to aqueous buffers, a fresh solution in PBS can be prepared, though its solubility is limited.[1] It is not recommended to store aqueous solutions for more than one day.[3]

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial with a Teflon-lined cap

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound (e.g., 5 mg) into the vial.

  • Solvent Addition: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For 5 mg of the compound, add 500 µL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution.

  • Inert Gas Purging: To prevent oxidation, gently flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the stock solution at -20°C in the dark.[1][4]

Experimental Workflow Diagram

Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage A Equilibrate Compound to Room Temperature B Weigh Compound into Sterile Vial A->B Prevent Condensation C Add Appropriate Volume of Solvent B->C Calculate Volume for Target Concentration D Vortex to Dissolve C->D Ensure Complete Dissolution E Purge Headspace with Inert Gas D->E Minimize Oxidation F Seal and Label Vial E->F G Store at -20°C F->G

References

Application of 1,2-Dipentadecanoyl-rac-glycerol in Insulin Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin (B600854) resistance is a key pathological feature of type 2 diabetes, characterized by a diminished response of insulin-sensitive tissues to physiological concentrations of insulin. A growing body of evidence implicates the accumulation of intracellular lipid metabolites, particularly diacylglycerols (DAGs), in the development of insulin resistance.[1][2][3] 1,2-Dipentadecanoyl-rac-glycerol is a saturated diacylglycerol that can be utilized as a tool to investigate the molecular mechanisms by which DAGs interfere with insulin signaling. This document provides detailed application notes and protocols for the use of this compound in cellular models to study its impact on the insulin signaling pathway, focusing on key downstream events such as Akt phosphorylation and glucose uptake.

Mechanism of Action: DAG-Induced Insulin Resistance

Elevated intracellular levels of diacylglycerol are known to activate protein kinase C (PKC) isoforms, particularly PKCθ in skeletal muscle and PKCε in the liver.[4][5] Activated PKC can phosphorylate the insulin receptor substrate (IRS) on serine residues, which impairs its ability to be tyrosine-phosphorylated by the insulin receptor. This inhibition of IRS-1 tyrosine phosphorylation prevents the recruitment and activation of phosphatidylinositol 3-kinase (PI3K), a critical upstream activator of Akt (also known as protein kinase B). The subsequent reduction in Akt phosphorylation at key residues (Threonine 308 and Serine 473) leads to decreased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, resulting in impaired glucose uptake.[1][4]

cluster_0 Cell Membrane cluster_1 Cytosol Insulin Receptor Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 Tyr Phosphorylation GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in Facilitates PI3K PI3K IRS-1->PI3K Activates Akt Akt PI3K->Akt Activates p-Akt p-Akt (Active) Akt->p-Akt Phosphorylation GLUT4_vesicle GLUT4 Vesicle p-Akt->GLUT4_vesicle Promotes translocation GLUT4_vesicle->GLUT4_mem DAG 1,2-Dipentadecanoyl -rac-glycerol PKC PKC DAG->PKC PKC->IRS-1 Ser Phosphorylation (Inhibits) Insulin Insulin Insulin->Insulin Receptor Binds Glucose Glucose Glucose->GLUT4_mem

Figure 1: Simplified insulin signaling pathway and the inhibitory role of DAG.

Data Presentation

The following tables summarize expected quantitative outcomes from studies investigating the effects of elevated diacylglycerol levels on insulin signaling and glucose uptake in skeletal muscle cells (e.g., C2C12 myotubes). These values are based on literature reports for similar long-chain saturated fatty acids or diacylglycerols and should be considered as a general guide.

Table 1: Expected Effect of this compound on Insulin-Stimulated Akt Phosphorylation

Treatment GroupFold Change in p-Akt (Ser473) vs. Untreated Control
Vehicle Control (Insulin-Stimulated)4.0 - 6.0
This compound (Insulin-Stimulated)1.5 - 2.5
Expected % Inhibition~40% - 60%

Data are hypothetical and based on typical results from similar studies.[6][7][8]

Table 2: Expected Effect of this compound on Insulin-Stimulated Glucose Uptake

Treatment GroupFold Change in Glucose Uptake vs. Basal
Vehicle Control (Insulin-Stimulated)2.0 - 3.0
This compound (Insulin-Stimulated)1.2 - 1.8
Expected % Inhibition~30% - 50%

Data are hypothetical and based on typical results from similar studies.[6][9][10]

Experimental Protocols

The following protocols are designed for use with differentiated C2C12 myotubes, a common model for skeletal muscle insulin signaling.

Protocol 1: Induction of Insulin Resistance using this compound

This protocol describes how to treat C2C12 myotubes with this compound to induce a state of insulin resistance.

Materials:

  • Differentiated C2C12 myotubes (plated in 6-well or 12-well plates)

  • DMEM with 2% horse serum (differentiation medium)

  • This compound (stock solution in DMSO or ethanol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free DMEM

  • Insulin (100 nM final concentration)

Procedure:

  • Preparation of DAG-BSA Complex:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.

    • Warm the BSA solution to 37°C.

    • Add the desired amount of this compound stock solution to the warm BSA solution while vortexing to achieve a final concentration range of 50-200 µM.

    • Incubate at 37°C for 30 minutes to allow for complex formation. A vehicle control should be prepared with the same amount of DMSO or ethanol.

  • Cell Treatment:

    • Wash differentiated C2C12 myotubes once with sterile PBS.

    • Replace the differentiation medium with the prepared DAG-BSA complex or vehicle-BSA control medium.

    • Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.

  • Insulin Stimulation:

    • After the incubation period, wash the cells twice with warm serum-free DMEM.

    • Serum starve the cells in serum-free DMEM for 2-4 hours.

    • Stimulate the cells with 100 nM insulin in serum-free DMEM for 15-30 minutes at 37°C. For basal (unstimulated) controls, add an equivalent volume of vehicle.

    • Proceed immediately to cell lysis for Western blot analysis (Protocol 2) or glucose uptake assay (Protocol 3).

A Differentiated C2C12 Myotubes B Treat with This compound (16-24h) A->B C Serum Starve (2-4h) B->C D Stimulate with Insulin (100 nM, 15-30 min) C->D E Assay (Western Blot or Glucose Uptake) D->E

Figure 2: Workflow for inducing insulin resistance in C2C12 myotubes.
Protocol 2: Quantification of Akt Phosphorylation by Western Blot

This protocol details the analysis of total and phosphorylated Akt levels to assess the impact of this compound on insulin signaling.

Materials:

  • Treated C2C12 myotubes from Protocol 1

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Mouse anti-total Akt

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis:

    • After insulin stimulation, immediately place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt and anti-total Akt, diluted in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash three times with TBST for 10 minutes each.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Quantification:

    • Use densitometry software to quantify the band intensities.

    • Normalize the p-Akt signal to the total Akt signal for each sample.

Protocol 3: Fluorescent Glucose Uptake Assay

This protocol uses the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to measure glucose uptake.

Materials:

  • Treated C2C12 myotubes from Protocol 1 (plated in a 12-well or 24-well plate)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (100 µM final concentration)

  • Insulin (100 nM final concentration)

  • Ice-cold PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Preparation:

    • Following treatment with this compound as described in Protocol 1, wash cells twice with warm KRH buffer.

    • Incubate cells in KRH buffer for 30 minutes at 37°C.

  • Insulin Stimulation and 2-NBDG Uptake:

    • Add insulin (100 nM) or vehicle to the respective wells and incubate for 20 minutes at 37°C.

    • Add 2-NBDG to a final concentration of 100 µM and incubate for an additional 30 minutes at 37°C.

  • Termination of Uptake:

    • Stop the glucose uptake by washing the cells three times with ice-cold PBS.

  • Measurement (Flow Cytometry):

    • Trypsinize the cells and resuspend them in ice-cold PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer with excitation/emission settings appropriate for 2-NBDG (e.g., 488 nm excitation, ~530 nm emission).

  • Measurement (Plate Reader):

    • Lyse the cells in a suitable buffer.

    • Measure the fluorescence of the lysate in a fluorescence plate reader.

    • Normalize the fluorescence signal to the protein concentration of the lysate.

cluster_0 Cell Preparation cluster_1 Uptake Assay cluster_2 Analysis A Treat cells with DAG (Protocol 1) B Wash with KRH Buffer A->B C Incubate in KRH (30 min) B->C D Add Insulin/Vehicle (20 min) C->D E Add 2-NBDG (30 min) D->E F Stop with ice-cold PBS E->F G Trypsinize & Resuspend F->G H Analyze via Flow Cytometry G->H

Figure 3: Workflow for the 2-NBDG glucose uptake assay.

Conclusion

This compound serves as a valuable research tool for elucidating the mechanisms of lipid-induced insulin resistance. By employing the protocols outlined in this document, researchers can effectively model insulin resistance in vitro and quantify the inhibitory effects of this diacylglycerol on key nodes of the insulin signaling pathway. These studies can contribute to a deeper understanding of the pathophysiology of type 2 diabetes and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols: Using Odd-Chain Diacylglycerols (DAGs) for Lipid Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid metabolism is a complex network of interconnected pathways that are fundamental to cellular processes such as energy storage, membrane structure, and signal transduction. Dysregulation of lipid metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. The study of lipid flux, the rate of movement of lipid molecules through these metabolic pathways, is crucial for understanding disease mechanisms and for the development of novel therapeutics.

Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are naturally present in trace amounts in human tissues, primarily derived from dietary sources like dairy and ruminant fats.[1][2] Because they are not synthesized de novo in high amounts by mammals, exogenously supplied stable-isotope labeled OCFAs serve as excellent tracers to monitor lipid metabolism and flux. When cells are incubated with an odd-chain fatty acid, it is incorporated into complex lipids, including diacylglycerols (DAGs) and triacylglycerols (TAGs). By tracking the appearance of the odd-chain acyl group in these lipid species over time using mass spectrometry, researchers can quantitatively measure the flux through specific lipid synthesis and signaling pathways.

These application notes provide a detailed overview and protocols for utilizing odd-chain DAGs in lipid flux analysis.

Principle of the Method

The core principle of this technique is the metabolic labeling of cellular lipids with a stable isotope-labeled odd-chain fatty acid, such as [¹³C₁₇]-heptadecanoic acid. Due to their low endogenous abundance, the incorporation of these exogenous odd-chain fatty acids into complex lipids can be readily detected and quantified by mass spectrometry.

The workflow involves:

  • Metabolic Labeling: Incubating cells or tissues with a known concentration of a stable isotope-labeled odd-chain fatty acid.

  • Lipid Extraction: Isolating the total lipid content from the cells or tissues at various time points.

  • Mass Spectrometry Analysis: Quantifying the amount of the stable isotope-labeled odd-chain fatty acid incorporated into the diacylglycerol pool and other lipid classes.

  • Flux Calculation: Determining the rate of incorporation to understand the dynamics of lipid synthesis and turnover.

This method allows for the precise measurement of flux through pathways that utilize DAG as an intermediate, such as the de novo synthesis of TAGs and phospholipids (B1166683), and for probing the generation of signaling DAGs involved in pathways like Protein Kinase C (PKC) activation.[3][4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Heptadecanoic Acid (C17:0)

This protocol describes the labeling of lipids in cultured mammalian cells using C17:0 to trace fatty acid incorporation into DAGs.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium

  • Heptadecanoic acid (C17:0)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Preparation of C17:0-BSA Conjugate: a. Prepare a 10 mM stock solution of C17:0 in ethanol. b. Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile water. c. Slowly add the C17:0 stock solution to the BSA solution while stirring to achieve a final C17:0 concentration of 1 mM. This creates a C17:0-BSA complex that is soluble in culture medium.

  • Labeling: a. The following day, remove the culture medium and wash the cells once with PBS. b. Add fresh culture medium containing the desired final concentration of the C17:0-BSA conjugate (e.g., 100 µM). c. Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the time-dependent incorporation of C17:0 into the lipidome.

  • Cell Harvesting: a. At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Add 0.5 mL of trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C. c. Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a microcentrifuge tube. d. Centrifuge at 500 x g for 5 minutes at 4°C. e. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. f. Centrifuge again, discard the supernatant, and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until lipid extraction.

Protocol 2: Lipid Extraction using a Methyl-tert-butyl ether (MTBE) Method

This protocol is a modified version of a widely used method for extracting a broad range of lipids from cellular samples.[5][6]

Materials:

  • Methanol (B129727) (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (e.g., deuterated lipid standards)

  • Glass tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Resuspend the frozen cell pellet in 100 µL of water. Add an internal standard mix to each sample for normalization.

  • Solvent Addition: a. Add 360 µL of methanol to the cell suspension. b. Vortex for 1 minute. c. Add 1.2 mL of MTBE.

  • Extraction: a. Vortex for 10 seconds and then shake for 45 minutes at 4°C. b. Add 300 µL of water to induce phase separation. c. Vortex for 1 minute.

  • Phase Separation: a. Centrifuge at 1,000 x g for 10 minutes at 4°C. b. Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.

  • Drying and Reconstitution: a. Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator. b. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of acetonitrile/isopropanol/water 65:30:5 v/v/v).

Protocol 3: LC-MS/MS Analysis of Odd-Chain DAGs

This protocol provides a general framework for the analysis of odd-chain DAGs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 or C8 column

  • Tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Chromatographic Separation: a. Inject the reconstituted lipid extract onto the HPLC column. b. Use a gradient elution program with mobile phases such as:

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid. c. The gradient will separate the different lipid classes.

  • Mass Spectrometry Detection: a. Operate the mass spectrometer in positive ion mode. b. Use a data-dependent acquisition method where the most abundant ions in a full MS scan are selected for fragmentation (MS/MS). c. For targeted analysis, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the odd-chain DAGs based on their precursor and fragment ions.

  • Data Analysis: a. Identify the odd-chain DAGs by their accurate mass and characteristic fragmentation patterns. b. Quantify the peak area of the odd-chain DAGs and normalize it to the peak area of the internal standard. c. Plot the normalized abundance of the odd-chain DAGs at each time point to determine the flux.

Data Presentation

Quantitative data should be summarized in tables to facilitate easy comparison.

Table 1: Comparison of Metabolic Fates of Odd-Chain vs. Even-Chain Fatty Acids

FeatureOdd-Chain Fatty Acids (e.g., C17:0)Even-Chain Fatty Acids (e.g., C16:0)Reference
Primary β-oxidation end product Propionyl-CoA and Acetyl-CoAAcetyl-CoA[7][8]
Anaplerotic potential High (Propionyl-CoA enters the TCA cycle via succinyl-CoA)Low (Acetyl-CoA primarily enters the TCA cycle for oxidation)[7]
Rate of β-oxidation Potentially slowerGenerally faster[8]
Tissue Accumulation Tend to accumulate more in adipose tissueLess accumulation in adipose tissue compared to odd-chains[8]
Endogenous Synthesis Low in mammalsHigh (de novo lipogenesis)[2]

Table 2: Hypothetical Time-Course of C17:0 Incorporation into Diacylglycerol (DAG)

Time (hours)C17-DAG (Normalized Peak Area)
00
11500
23200
46800
812500
1215000
2416000

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Seed Cells labeling Incubate with C17:0-BSA seeding->labeling harvesting Harvest Cells at Time Points labeling->harvesting extraction Lipid Extraction (MTBE Method) harvesting->extraction drying Dry Extract extraction->drying reconstitution Reconstitute in LC-MS Solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_proc Data Processing lcms->data_proc flux_calc Flux Calculation data_proc->flux_calc

Caption: Experimental workflow for odd-chain DAG lipid flux analysis.

Metabolic Fate of Odd-Chain Fatty Acids

odd_chain_metabolism C17_0 Heptadecanoic Acid (C17:0) C17_CoA Heptadecanoyl-CoA C17_0->C17_CoA Beta_Ox β-oxidation C17_CoA->Beta_Ox Lipid_Syn Complex Lipid Synthesis C17_CoA->Lipid_Syn Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Acetyl_CoA->TCA Succinyl_CoA->TCA C17_DAG C17-Diacylglycerol Lipid_Syn->C17_DAG C17_TAG C17-Triacylglycerol Lipid_Syn->C17_TAG

Caption: Simplified metabolic pathway of an odd-chain fatty acid.

Probing DAG Signaling with Odd-Chain Tracers

dag_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 C17_DAG C17-DAG PIP2->C17_DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC PKC C17_DAG->PKC PKC_active Active PKC PKC->PKC_active Downstream Downstream Targets PKC_active->Downstream Stimulus External Stimulus Stimulus->Receptor

Caption: Tracing DAG-mediated PKC activation with C17:0.

References

Application Note: High-Throughput Quantification of Diacylglycerols in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diacylglycerols (DAGs) are crucial lipid molecules that serve as intermediates in metabolic pathways and act as second messengers in various cellular signaling cascades.[1][2][3] Dysregulation of DAG levels in plasma has been implicated in several metabolic diseases, including diabetes and cancer, making their accurate quantification a key area of research in diagnostics and drug development.[4] However, the low abundance and non-polar nature of DAGs present analytical challenges for their precise measurement in complex biological matrices like plasma.[4][5]

This application note provides a detailed protocol for the efficient extraction and derivatization of diacylglycerols from plasma samples for subsequent quantification by Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are optimized for high-throughput analysis, ensuring reproducibility and accuracy for clinical research and drug development applications.

Challenges in Diacylglycerol Quantification

The primary challenges in the quantification of DAGs from plasma include:

  • Low Abundance: DAGs are present at much lower concentrations compared to other lipid classes like triglycerides and phospholipids.

  • Poor Ionization Efficiency: Lacking a permanent charge, DAGs exhibit low ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to poor sensitivity.[4][5][6]

  • Structural Isomers: The presence of multiple structural isomers of DAGs requires robust chromatographic separation for accurate quantification.

To overcome these challenges, the presented protocol incorporates a derivatization step to introduce a charged moiety onto the DAG molecule, significantly enhancing its ionization efficiency and detection sensitivity in MS analysis.[5][6]

Experimental Workflow

The overall experimental workflow for the quantification of diacylglycerols from plasma is illustrated in the following diagram. This process begins with plasma sample collection and proceeds through lipid extraction, derivatization, LC-MS analysis, and data processing.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma_sample Plasma Sample Collection add_is Addition of Internal Standards plasma_sample->add_is lipid_extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) add_is->lipid_extraction phase_separation Phase Separation lipid_extraction->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic dry_down Dry Down under Nitrogen collect_organic->dry_down derivatization Derivatization of DAGs dry_down->derivatization lc_ms LC-MS/MS Analysis derivatization->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis

Caption: Experimental workflow for diacylglycerol quantification in plasma.

Protocols

Lipid Extraction from Plasma

Two widely used and validated methods for lipid extraction from plasma are the Folch method and the Bligh-Dyer method. Both are biphasic extraction methods that efficiently partition lipids into an organic phase.

a) Modified Folch Method

The Folch method utilizes a chloroform (B151607) and methanol (B129727) mixture to extract lipids.[7][8]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Internal standards (e.g., deuterated DAGs)

  • Glass centrifuge tubes with PTFE-lined caps

Protocol:

  • Thaw plasma samples on ice.

  • To a glass centrifuge tube, add 100 µL of plasma.

  • Add 8 µL of the deuterated internal standard mix.[9]

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.[9]

  • Vortex the mixture vigorously for 1 minute and incubate for 30 minutes at room temperature with occasional vortexing.[9]

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.[9]

  • Centrifuge at 1200 x g for 15 minutes at 4°C.[9]

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.

  • Transfer the organic phase to a new glass tube and dry under a gentle stream of nitrogen.

  • Store the dried lipid extract at -80°C until derivatization.

b) Modified Bligh-Dyer Method

The Bligh-Dyer method is suitable for samples with high water content and uses a specific ratio of chloroform, methanol, and water.[10][11]

Materials:

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Internal standards (e.g., deuterated DAGs)

  • Glass centrifuge tubes with PTFE-lined caps

Protocol:

  • Thaw plasma samples on ice.

  • To a glass centrifuge tube containing 100 µL of plasma, add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

  • Vortex for 15 minutes.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of deionized water and vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes at room temperature to separate the phases.

  • Carefully aspirate the lower organic phase and transfer it to a new tube.

  • Dry the lipid extract under a stream of nitrogen.

  • Store the dried extract at -80°C.

Derivatization of Diacylglycerols

Derivatization with a charged tag significantly improves the ionization efficiency of DAGs for MS analysis.[5][6][12][13] N,N,N-trimethylglycine (TMG) is an effective derivatizing agent.

Materials:

  • Dried lipid extract

  • N,N,N-trimethylglycine (TMG)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Pyridine (anhydrous)

Protocol:

  • Resuspend the dried lipid extract in 500 µL of anhydrous dichloromethane.

  • Add 10 mg of TMG, 5 mg of DCC, and 1 mg of DMAP.

  • Add 10 µL of anhydrous pyridine.

  • Seal the reaction vial and incubate at 60°C for 1 hour.

  • After cooling to room temperature, add 1 mL of water to quench the reaction.

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under nitrogen.

  • Reconstitute the derivatized sample in an appropriate solvent (e.g., methanol/chloroform 1:1 v/v) for LC-MS analysis.

Quantitative Data

The choice of extraction method can significantly impact the recovery of different lipid classes. The following table summarizes the relative extraction efficiencies of various methods for diacylglycerols and other relevant lipid classes in plasma. The data is presented as a percentage recovery relative to a benchmark method (e.g., Folch).

Lipid ClassFolch MethodBligh-Dyer MethodSingle-Phase (Butanol:Methanol)
Diacylglycerols (DAG) 100% ~95% ~90%
Triacylglycerols (TAG)100%~98%~92%
Phosphatidylcholines (PC)100%~102%~105%
Cholesteryl Esters (CE)100%~96%~88%

Note: The values presented are approximate and can vary based on the specific protocol and plasma matrix. It is recommended to validate the chosen method with internal standards.

Studies have shown that while biphasic methods like Folch and Bligh-Dyer generally provide excellent recovery for a broad range of lipids, single-phase extractions can also be effective and are more amenable to high-throughput workflows.[14][15] The choice of method should be guided by the specific research question and the lipid classes of primary interest.

Diacylglycerol Signaling Pathway

Diacylglycerols are key players in signal transduction, most notably through the activation of Protein Kinase C (PKC). The following diagram illustrates this signaling pathway.

pkc_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-protein Coupled Receptor (GPCR) g_protein Gq Protein receptor->g_protein 2. Activation plc Phospholipase C (PLC) g_protein->plc 3. Activation pip2 PIP2 plc->pip2 4. Hydrolysis dag Diacylglycerol (DAG) pip2->dag generates ip3 IP3 pip2->ip3 generates pkc Protein Kinase C (PKC) dag->pkc 5a. Activation er Endoplasmic Reticulum ip3->er 5b. Binds to receptor cellular_response Cellular Response pkc->cellular_response 6. Phosphorylation of target proteins ca2 Ca2+ er->ca2 releases ca2->pkc co-activates ligand Ligand ligand->receptor 1. Binding

Caption: The Protein Kinase C (PKC) signaling pathway involving diacylglycerol.

Conclusion

The accurate quantification of diacylglycerols in plasma is essential for advancing our understanding of metabolic diseases and for the development of novel therapeutics. The protocols outlined in this application note provide a robust framework for the extraction, derivatization, and subsequent analysis of DAGs. By addressing the inherent analytical challenges, these methods enable researchers to obtain high-quality, reproducible data for a wide range of applications. The choice of the specific extraction method should be carefully considered based on the experimental goals and the desired throughput.

References

Application Notes and Protocols for Lipidomics using 1,2-Dipentadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for biomarker discovery. Diacylglycerols (DAGs) are a class of glycerolipids that are central to lipid metabolism and cellular signaling. The accurate quantification of DAGs and other lipid species is crucial for elucidating their roles in various physiological and pathological processes. 1,2-Dipentadecanoyl-rac-glycerol (DG(15:0/15:0)) is an ideal internal standard for quantitative lipidomics due to its structural similarity to endogenous DAGs and its odd-numbered fatty acid chains, which make it rare in most biological systems. This document provides a detailed experimental workflow for the use of this compound in a comprehensive lipidomics analysis.

Principle

The experimental workflow involves the extraction of total lipids from a biological sample, followed by separation and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is added at the beginning of the sample preparation process to account for variability in extraction efficiency and instrument response. By comparing the signal intensity of endogenous lipids to that of the known concentration of the internal standard, accurate quantification of a wide range of lipid species can be achieved.

Applications

This workflow is applicable to a variety of research areas, including:

  • Drug Development: Assessing the effect of drug candidates on lipid metabolism and signaling pathways.

  • Biomarker Discovery: Identifying lipid biomarkers for the diagnosis and prognosis of diseases such as cancer, cardiovascular disease, and metabolic disorders.

  • Nutritional Research: Investigating the impact of dietary interventions on the lipidome.

  • Basic Research: Elucidating the fundamental roles of lipids in cellular processes.

Quantitative Data Presentation

The following table provides an example of quantitative lipidomics data obtained from human plasma samples using an odd-chain diacylglycerol internal standard, such as this compound. The concentrations are presented in μmol/L and represent the mean values observed in a cohort. This table illustrates how lipid species can be quantified and compared across different experimental groups.

Lipid ClassLipid SpeciesGroup A (μmol/L)Group B (μmol/L)Fold Change (B/A)p-value
Diacylglycerol (DG) DG (16:0/18:1)1.252.502.00<0.01
DG (16:0/18:2)0.801.501.88<0.05
DG (18:0/18:2)0.651.302.00<0.01
DG (18:1/18:2)1.102.101.91<0.05
Triacylglycerol (TG) TG (52:2)150.0280.01.87<0.01
TG (54:3)120.0250.02.08<0.01
Phosphatidylcholine (PC) PC (16:0/18:1)250.0240.00.96>0.05
PC (16:0/18:2)180.0175.00.97>0.05
Lysophosphatidylcholine (LPC) LPC (16:0)25.045.01.80<0.05
LPC (18:0)15.028.01.87<0.05
Ceramide (Cer) Cer (d18:1/24:0)0.500.951.90<0.05

Experimental Protocols

1. Sample Preparation and Lipid Extraction (Folch Method)

This protocol describes a classic method for extracting a broad range of lipids from biological samples.

  • Materials:

    • Homogenizer (e.g., bead beater or sonicator)

    • Glass centrifuge tubes with PTFE-lined caps

    • Chloroform (B151607) (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • 0.9% NaCl solution (w/v)

    • Internal Standard Stock Solution: this compound in chloroform/methanol (2:1, v/v) at a concentration of 1 mg/mL.

    • Nitrogen gas evaporator

  • Procedure:

    • Sample Homogenization: Weigh approximately 20-50 mg of tissue or 100 µL of plasma/serum into a glass tube. Add a known amount of the this compound internal standard. For tissue, add 1 mL of ice-cold methanol and homogenize thoroughly. For plasma/serum, proceed to the next step.

    • Solvent Addition: Add 2 mL of chloroform to the homogenate (or plasma/serum with internal standard) and vortex vigorously for 2 minutes.

    • Phase Separation: Add 0.75 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

    • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new clean glass tube.

    • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 200 µL) of a solvent suitable for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a general framework for the separation and detection of lipids. Specific parameters may need to be optimized based on the instrument and the specific lipid classes of interest.

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions (Reversed-Phase):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Gradient to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Return to 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive and Negative Electrospray Ionization (ESI) switching.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 300°C.

    • Scan Range: m/z 100-1500.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) for MS/MS fragmentation.

Visualizations

Experimental Workflow

Experimental_Workflow Experimental Workflow for Lipidomics cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_output Output Sample Biological Sample (Tissue, Plasma, etc.) Add_IS Spike with This compound (Internal Standard) Sample->Add_IS Homogenize Homogenization Add_IS->Homogenize Folch Folch Extraction (Chloroform/Methanol) Homogenize->Folch Phase_Sep Phase Separation Folch->Phase_Sep Collect_Organic Collect Organic Phase Phase_Sep->Collect_Organic Dry_Down Dry Down under N2 Collect_Organic->Dry_Down Reconstitute Reconstitute in LC-MS Solvent Dry_Down->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Results Quantitative Lipid Profile Quantification->Results

Caption: A schematic of the lipidomics experimental workflow.

Diacylglycerol (DAG) Signaling Pathway

DAG_Signaling_Pathway Diacylglycerol-Protein Kinase C Signaling Pathway Receptor G-Protein Coupled Receptor (GPCR) G_Protein Gq/11 Protein Receptor->G_Protein Ligand Binding PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activation Substrate Substrate Proteins PKC->Substrate Phosphorylation Response Cellular Response Substrate->Response

Caption: Activation of Protein Kinase C by diacylglycerol.

Application Note: Mass Spectrometry Analysis of 1,2-Dipentadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 1,2-Dipentadecanoyl-rac-glycerol, a diacylglycerol (DAG), using mass spectrometry. Diacylglycerols are critical signaling molecules involved in various cellular processes, and their accurate identification and quantification are essential for research in cell signaling, metabolism, and drug development. This document outlines the expected fragmentation pattern of this compound, experimental protocols for sample preparation and mass spectrometric analysis, and a representative signaling pathway in which DAGs play a pivotal role.

Introduction

This compound (DG(15:0/15:0)) is a symmetric diacylglycerol containing two pentadecanoic acid acyl chains esterified to the glycerol (B35011) backbone. As with other diacylglycerols, it is an important second messenger in cellular signaling cascades.[1] The analysis of specific DAG molecular species is challenging due to their low abundance and the presence of numerous isomeric and isobaric species. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the structural characterization and quantification of individual lipid species.[2] This note details the expected fragmentation behavior of this compound and provides standardized protocols for its analysis.

Mass Spectrometry Fragmentation Pattern

When analyzed by positive ion electrospray ionization mass spectrometry, this compound typically forms an ammonium (B1175870) adduct ([M+NH₄]⁺). Collision-induced dissociation (CID) of this precursor ion results in characteristic neutral losses and fragment ions. The primary fragmentation pathway involves the neutral loss of ammonia (B1221849) (NH₃) and one of the pentadecanoic acid chains (C₁₅H₃₀O₂), resulting in the formation of a monoacylglycerol-like fragment ion.[3]

Table 1: Predicted MS/MS Fragmentation Data for [this compound + NH₄]⁺

Precursor Ion (m/z)FormulaAdductFragment Ion (m/z)Proposed Fragment Structure/Neutral Loss
558.5C₃₃H₆₈O₅N[M+NH₄]⁺541.5[M+H]⁺ (Loss of NH₃)
558.5C₃₃H₆₈O₅N[M+NH₄]⁺313.3[M+NH₄ - C₁₅H₃₀O₂ - NH₃]⁺ (Loss of Pentadecanoic acid and Ammonia)
558.5C₃₃H₆₈O₅N[M+NH₄]⁺239.2[C₁₅H₂₇O]⁺ (Acylium ion from Pentadecanoic acid)

Note: The m/z values are based on predicted fragmentation patterns for diacylglycerols and may vary slightly based on experimental conditions and instrument calibration.

Experimental Protocols

Lipid Extraction from Biological Samples (Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological matrices.[4]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream

  • Centrifuge

Procedure:

  • Homogenize the biological sample in a suitable buffer.

  • To 1 volume of the homogenate, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Incubate at room temperature for 20-30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for mass spectrometry analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

This protocol provides general parameters for the analysis of diacylglycerols by LC-MS/MS.

Instrumentation:

  • A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole) equipped with an electrospray ionization (ESI) source.[5]

  • A liquid chromatography (LC) system for online separation (optional but recommended for complex samples).

LC Conditions (for optional separation):

  • Column: C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient to separate different lipid classes.

  • Flow Rate: Dependent on the column dimensions.

MS Conditions:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.0 - 4.5 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Flow: Dependent on the instrument.

  • Collision Gas: Argon

  • Collision Energy: 15 - 30 eV (optimize for the specific instrument and compound)

  • Scan Mode: Product ion scan of the [M+NH₄]⁺ precursor ion (m/z 558.5 for this compound).

Visualizations

Fragmentation Pathway of this compound

G Figure 1: Proposed MS/MS Fragmentation of [this compound + NH4]+ cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [M+NH₄]⁺ m/z 558.5 fragment1 [M+H]⁺ m/z 541.5 precursor->fragment1 - NH₃ fragment2 [M+NH₄ - C₁₅H₃₀O₂ - NH₃]⁺ m/z 313.3 precursor->fragment2 - C₁₅H₃₀O₂ - NH₃ fragment3 [C₁₅H₂₇O]⁺ m/z 239.2 precursor->fragment3 Acylium ion formation G Figure 2: Simplified Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-protein Coupled Receptor (GPCR) g_protein Gq/11 receptor->g_protein Ligand Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP₂ plc->pip2 Hydrolysis ip3 IP₃ pip2->ip3 dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activation downstream Downstream Targets pkc->downstream Phosphorylation response Cellular Response downstream->response

References

Troubleshooting & Optimization

How to improve solubility of 1,2-Dipentadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 1,2-Dipentadecanoyl-rac-glycerol, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties and recommended initial solvents for this compound?

A1: this compound is a diacylglycerol (DAG), which is a lipid molecule.[1][2][3] Like other high molecular weight lipids, it is a solid at room temperature and is poorly soluble in aqueous solutions while showing good solubility in certain organic solvents.[1][4] For initial solubilization, it is recommended to start with organic solvents. Based on supplier data and properties of similar lipids, the following solvents are suggested starting points.

Data Presentation: Solubility of this compound

SolventConcentrationSource
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[1]
Dimethylformamide (DMF)20 mg/mL[1]
Chloroform (B151607)Soluble (Specific concentration not listed, but common for similar lipids)[5][6][7]
Ethanol (B145695)0.25 mg/mL (Limited solubility)[1]
PBS (pH 7.2)0.5 mg/mL (Very low solubility)[1]

It is advisable to prepare a concentrated stock solution in a compatible organic solvent, which can then be diluted into the final experimental medium.

Q2: My this compound is not dissolving or is precipitating out of solution. What troubleshooting steps can I take?

A2: Difficulty in dissolving this lipid is a common issue. The following troubleshooting guide and workflow can help you achieve a stable solution.

Troubleshooting Guide:

  • Verify Solvent Choice: Ensure you are using an appropriate organic solvent like DMSO, DMF, or chloroform, where solubility is highest.[1] Avoid starting directly in aqueous buffers or alcohols like ethanol where solubility is limited.[1]

  • Apply Gentle Heat: Warming the solution can aid dissolution.[5] Be cautious with temperature, as excessive heat can degrade the lipid. A water bath set to 40-70°C is often effective for lipid preparations.[8]

  • Use Mechanical Agitation (Sonication): Sonication is a highly effective method for dissolving lipids.[9] It uses high-frequency sound waves to break down particles, increase surface area, and facilitate dissolution.[9][10] Both bath and probe sonicators can be used.[11] If a precipitate forms after diluting a stock solution into an aqueous medium, it can often be redissolved by sonicating the final solution.[5]

  • Consider a Co-Solvent System: Using a mixture of solvents can enhance solubility, a phenomenon known as co-solvency.[12] For example, a chloroform:methanol system is often effective for complex lipids.[5]

  • Check Purity and Storage: Ensure the compound has been stored correctly (typically at -20°C) to prevent degradation, which could affect its solubility.

Below is a logical workflow for troubleshooting solubility issues.

G start Start: Undissolved This compound solvent Select appropriate organic solvent (e.g., DMSO, Chloroform) start->solvent mix Add solvent and vortex solvent->mix check1 Is it fully dissolved? mix->check1 heat Apply gentle heat (e.g., 40-60°C water bath) check1->heat No success Success: Homogeneous Solution check1->success Yes check2 Is it fully dissolved? heat->check2 sonicate Use sonication (bath or probe) check2->sonicate No check2->success Yes check3 Is it fully dissolved? sonicate->check3 cosolvent Consider co-solvent system (e.g., Chloroform:Methanol) check3->cosolvent No check3->success Yes fail Re-evaluate experiment: - Try different solvent - Use formulation strategy cosolvent->fail

Caption: Troubleshooting workflow for dissolving this compound.

Q3: How can I prepare a stable aqueous dispersion of this compound for use in cell culture experiments?

A3: Since direct dissolution in aqueous media is very low, creating a stable dispersion is necessary for most biological experiments. There are three primary methods to achieve this:

  • Complexation with a Carrier Molecule: Lipids can be adsorbed to a soluble carrier like bovine serum albumin (BSA) or cyclodextrins to increase their aqueous solubility and facilitate delivery to cells.[13][14][15]

  • Formation of an Emulsion: Dispersing the lipid in an aqueous medium with the help of a surfactant and high-energy mixing (like sonication) can create a stable emulsion.[9][16]

  • Creation of Liposomes: While more complex, formulating the lipid into liposomes is an effective way to deliver it in an aqueous system.[11][16]

For most standard cell culture applications, complexing with fatty-acid-free BSA is a reliable and commonly used method.[14]

Q4: I've successfully made a stock solution in DMSO, but the compound precipitates when I add it to my aqueous cell culture medium. How do I fix this?

A4: This is a common problem known as "precipitation upon dilution." It occurs because the lipid is highly soluble in the organic stock solvent but insoluble in the final aqueous medium. Here are strategies to prevent this:

  • Lower the Final Concentration: You may be exceeding the solubility limit in the final medium. Try using a more dilute final concentration.

  • Use a Carrier Protein (BSA): Pre-complexing the lipid with fatty-acid-free BSA before adding it to the medium is the most effective solution. The BSA acts as a carrier, keeping the lipid soluble and available to the cells.[14][15] (See Protocol 2 below).

  • Incorporate Surfactants or Detergents: Adding a non-toxic surfactant to the final medium can help create micelles that encapsulate the lipid, keeping it dispersed.[17][18]

  • Increase Mixing Energy: When diluting the stock, add it dropwise to the aqueous medium while vortexing or sonicating vigorously to promote rapid dispersion and prevent the formation of large precipitates.

Experimental Protocols

Protocol 1: Basic Solubilization in Organic Solvent

This protocol describes how to prepare a stock solution of this compound in an organic solvent.

  • Weighing: Accurately weigh the desired amount of this compound solid in a chemical-resistant glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO or chloroform to reach the desired concentration (e.g., 20-30 mg/mL).

  • Initial Mixing: Cap the vial and vortex vigorously for 1-2 minutes.

  • Heating (Optional): If the solid is not fully dissolved, place the vial in a water bath set to 50°C for 10-15 minutes. Vortex periodically.

  • Sonication: Place the vial in a bath sonicator for 15-30 minutes, or until the solution is clear and free of visible particulates.[10][11] A probe sonicator can also be used with brief pulses to avoid overheating.

  • Storage: Once fully dissolved, store the stock solution in a tightly sealed glass vial at -20°C. To prevent solvent evaporation and lipid oxidation, consider flushing the headspace with nitrogen or argon.[11]

Protocol 2: Preparation of a Lipid-BSA Complex for Aqueous Dispersion

This protocol details how to prepare a lipid solution suitable for addition to cell culture media.[14]

  • Prepare BSA Solution: Dissolve fatty-acid-free Bovine Serum Albumin (BSA) in your desired base medium (e.g., serum-free DMEM) to a concentration of 10% (w/v). Warm to 37°C to aid dissolution.

  • Prepare Lipid Stock: Prepare a concentrated stock of this compound in 100% ethanol. Note that solubility in ethanol is low (0.25 mg/ml), so sonication may be required to create a homogenous stock solution or fine suspension.[1][19]

  • Complexation: While vortexing the 10% BSA solution, slowly add the lipid-ethanol stock dropwise to achieve the desired final lipid concentration. The final concentration of ethanol in the BSA solution should be kept low (typically <1%) to avoid toxicity.

  • Incubation: Incubate the lipid-BSA mixture in a shaking water bath at 37°C for at least 1 hour to ensure proper complex formation.[14]

  • Sterilization & Use: Sterilize the final lipid-BSA complex by passing it through a 0.22 µm syringe filter. This complex can now be added to your cell culture medium to achieve the desired final working concentration.

G cluster_0 Step 1: Prepare Reagents cluster_1 Step 2: Complexation cluster_2 Step 3: Final Preparation A Weigh this compound B Dissolve in Ethanol (with sonication) A->B E Add Lipid-Ethanol stock dropwise to BSA while vortexing B->E C Prepare 10% Fatty-Acid-Free BSA in Serum-Free Medium D Warm BSA solution to 37°C C->D D->E F Incubate at 37°C with shaking for 1 hour E->F G Sterile filter (0.22 µm) F->G H Add to cell culture medium to final concentration G->H

Caption: Experimental workflow for preparing a Lipid-BSA complex.

Solubility Enhancement Strategies

Improving the solubility of a lipophilic compound like this compound involves a hierarchical approach, from simple physical methods to more complex formulation strategies, depending on the final application.

G cluster_0 Core Problem cluster_1 Solution Categories cluster_2 Specific Techniques Problem Poor Aqueous Solubility of This compound A Physical Methods Problem->A B Solvent-Based Methods Problem->B C Formulation Strategies (for Aqueous Systems) Problem->C A1 Sonication A->A1 A2 Heating A->A2 A3 Particle Size Reduction A->A3 B1 Optimized Organic Solvents (DMSO, Chloroform) B->B1 B2 Co-Solvent Systems B->B2 C1 Carrier Molecules (BSA) C->C1 C2 Emulsions / Micelles C->C2 C3 Liposomes C->C3

Caption: Logical relationship of solubility enhancement strategies.

References

Long-term stability of 1,2-Dipentadecanoyl-rac-glycerol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of 1,2-Dipentadecanoyl-rac-glycerol in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: When stored as a solid at -20°C, this compound is stable for at least four years.[1] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q2: How should I prepare solutions of this compound for my experiments?

A2: It is recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a dry, aprotic solvent. Based on solubility data, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are suitable solvents.[1] For immediate use in cell-based assays, dilution into an appropriate aqueous buffer or cell culture medium is common, but prolonged storage in aqueous solutions is not recommended due to hydrolysis.

Q3: What are the primary degradation pathways for this compound in solution?

A3: The main degradation pathways for 1,2-diacylglycerols like this compound in solution are:

  • Acyl Migration: This is a spontaneous isomerization process where one of the acyl chains moves from the sn-2 position to the sn-3 position, resulting in the more thermodynamically stable 1,3-Dipentadecanoyl-rac-glycerol.[2][3]

  • Hydrolysis: The ester linkages can be hydrolyzed, especially in the presence of water, acids, or bases, to yield pentadecanoic acid and monoacylglycerols.

  • Oxidation: Although pentadecanoic acid is a saturated fatty acid and thus less susceptible to oxidation than unsaturated fatty acids, oxidation can still occur over long periods, especially if the solution is exposed to air and light.

Q4: How quickly does acyl migration occur in solution?

A4: The rate of acyl migration is highly dependent on the solvent, temperature, and the presence of catalysts. For a close analog, 1,2-dipalmitoyl-sn-glycerol (B135180) (C16:0), the time to reach half of the equilibrium concentration of the 1,3-isomer (t½ eq.) varies significantly:

  • In an organic solvent at room temperature, it can take several days.

  • In a polar solvent like a sodium phosphate (B84403) buffer at 62°C, the t½ eq. is about 1-2 hours.

  • On a solid phase like a silica (B1680970) gel TLC plate at 24°C, the t½ eq. is less than 1 hour.

At equilibrium, the mixture typically contains about 56% of the 1,3-isomer.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.

This issue could be due to the degradation of this compound in your stock solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prioritize preparing fresh solutions of this compound for each experiment.

  • Check for Isomerization: If you suspect acyl migration, you can analyze your solution using High-Performance Liquid Chromatography (HPLC). The 1,2- and 1,3-isomers will have different retention times.

  • Use Appropriate Solvents: For stock solutions, use dry, aprotic solvents like DMF or DMSO. Avoid prolonged storage in protic solvents like ethanol (B145695) or aqueous buffers.

Issue 2: Precipitation of the compound from the solution.

This compound has limited solubility in aqueous solutions.

Troubleshooting Steps:

  • Verify Solubility: Check the concentration of your solution against the known solubility of this compound in your chosen solvent system.

  • Gentle Warming: Gentle warming (e.g., to 37°C) can help to redissolve the compound. However, be aware that elevated temperatures will accelerate degradation.

  • Use of a Carrier: For aqueous systems, consider using a carrier like bovine serum albumin (BSA) or pre-formulating the lipid into liposomes to improve solubility and stability.

Quantitative Stability Data

The following table summarizes the stability of 1,2-diacylglycerols under various conditions, with data extrapolated from studies on the closely related 1,2-dipalmitoyl-sn-glycerol.

ConditionParameterValueReference Compound
Solid State
Storage at -20°CShelf Life≥ 4 yearsThis compound
In Solution (Acyl Migration) 1,2-Dipalmitoyl-sn-glycerol
Neat Melt at 74°Ct½ eq.18 hours
Organic Solvent (e.g., Chloroform)t½ eq.Several days
Polar Solvent (Phosphate Buffer, pH 7.0) at 62°Ct½ eq.1-2 hours
On Silica Gel at 24°Ct½ eq.< 1 hour
Equilibrium Composition% of 1,3-isomer~56%

Experimental Protocols

Protocol 1: HPLC Analysis of 1,2- and 1,3-Dipentadecanoyl-rac-glycerol Isomers

This protocol is for the separation and quantification of 1,2- and 1,3-diacylglycerol isomers using Non-Aqueous Reversed-Phase (NARP) HPLC.

1. Sample Preparation:

  • Dissolve the this compound sample in the initial mobile phase (e.g., acetonitrile (B52724)/2-propanol) to a final concentration of 1-5 mg/mL.

  • Filter the sample through a 0.2 µm PTFE syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a column thermostat and an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 2-propanol (e.g., 70:30 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 20°C.

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • The 1,3-isomer is expected to elute before the 1,2-isomer.

  • Quantify the peak areas to determine the relative percentage of each isomer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve sample in Acetonitrile/2-Propanol (1-5 mg/mL) filter Filter through 0.2 µm PTFE filter dissolve->filter inject Inject 10-20 µL onto C18 column filter->inject separate Isocratic elution with Acetonitrile/2-Propanol inject->separate detect Detect with ELSD or MS separate->detect quantify Quantify peak areas of 1,2- and 1,3-isomers detect->quantify

Caption: Workflow for HPLC analysis of diacylglycerol isomers.

degradation_pathway DAG_1_2 This compound DAG_1_3 1,3-Dipentadecanoyl-rac-glycerol DAG_1_2->DAG_1_3 Acyl Migration (spontaneous) Hydrolysis_Products Pentadecanoic Acid + Monoacylglycerol DAG_1_2->Hydrolysis_Products Hydrolysis (H2O, acid/base) Oxidation_Products Oxidized Products DAG_1_2->Oxidation_Products Oxidation (O2, light)

Caption: Degradation pathways of this compound.

References

Technical Support Center: Diacylglycerol (DAG) Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, stability, and analysis of diacylglycerol (DAG) standards. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of diacylglycerol (DAG) standards?

A1: Diacylglycerol standards primarily degrade through three main pathways: hydrolysis, oxidation, and acyl migration.

  • Hydrolysis: This process breaks down DAGs into monoacylglycerols (MAGs), free fatty acids (FFAs), and ultimately glycerol. This is a common issue if the standard is exposed to moisture or acidic/basic conditions.

  • Oxidation: The unsaturated fatty acid chains within DAG molecules are susceptible to oxidation, especially when exposed to air and light. This leads to the formation of hydroperoxides, aldehydes, and other oxidized lipid species, which can interfere with analysis.[1]

  • Acyl Migration: This is an isomeric transformation where a fatty acid chain moves from the sn-1 or sn-2 position to the sn-3 position, converting the biologically relevant sn-1,2-DAG into the more thermodynamically stable sn-1,3-DAG.[2] This process can occur during storage, especially in certain solvents.

Q2: How should I properly store my DAG standards to ensure their stability?

A2: Proper storage is critical for maintaining the integrity of DAG standards. For long-term storage, it is recommended to store the standards at -80°C. For short-term storage (up to one month), -20°C is generally acceptable.[3][4] Standards should be stored in an inert gas atmosphere (like argon or nitrogen) to minimize oxidation, especially for unsaturated DAGs. It is also advisable to aliquot the standard upon receipt to avoid repeated freeze-thaw cycles.[3][4]

Q3: What solvents are recommended for dissolving and storing DAG standards?

A3: The choice of solvent can impact the stability of DAG standards. Non-polar solvents like hexane (B92381) can promote acyl migration, while more polar solvents such as tert-butanol (B103910) have been shown to inhibit this process.[5][6][7] For analytical purposes, DAG standards are often dissolved in a solvent compatible with the downstream application, such as chloroform, methanol, or a mixture thereof. However, for storage in solution, it is crucial to select a solvent that minimizes degradation. Always use high-purity, LC-MS grade solvents to avoid contamination.

Q4: How does temperature affect the stability of DAG standards?

A4: Temperature significantly influences the rate of degradation. Higher temperatures accelerate hydrolysis, oxidation, and acyl migration.[2] Storing standards at elevated temperatures, even for short periods, can lead to a rapid decrease in the purity of the standard. Therefore, it is crucial to maintain the recommended storage temperatures of -20°C or -80°C and to minimize the time the standard is kept at room temperature during sample preparation.

Quantitative Data on DAG Stability

While precise degradation rates can vary depending on the specific DAG species, storage conditions, and solvent, the following table provides an illustrative summary of expected stability based on available data. This data is intended to serve as a guideline for experimental planning.

Storage ConditionTimeExpected Purity of sn-1,2-DAG StandardPrimary Degradation Products
-80°C in Chloroform (under Argon) 12 months>98%Minimal degradation
-20°C in Chloroform (under Argon) 6 months~95-98%Minor acyl migration to sn-1,3-DAG
-20°C in Chloroform (in air) 6 months~90-95%Acyl migration and minor oxidation
4°C in Methanol (in air) 1 week<90%Significant acyl migration and hydrolysis (MAGs, FFAs)
Room Temperature (in solution, in air) 24 hours<85%Rapid acyl migration, hydrolysis, and oxidation

Note: This table is an illustrative representation. Actual stability should be confirmed experimentally.

Visualizing Degradation Pathways and Troubleshooting

To better understand the processes affecting your DAG standards, the following diagrams illustrate the degradation pathways and a workflow for troubleshooting common analytical problems.

G cluster_hydrolysis Hydrolysis DAG sn-1,2-Diacylglycerol (Standard) MAG Monoacylglycerol (MAG) DAG->MAG Step 1 FFA Free Fatty Acid (FFA) DAG->FFA Step 1 Oxidized Oxidized Products (e.g., Hydroperoxides) DAG->Oxidized Oxidation DAG13 sn-1,3-Diacylglycerol DAG->DAG13 Acyl Migration (Isomerization) Glycerol Glycerol MAG->Glycerol Step 2

Figure 1. Common degradation pathways for diacylglycerol standards.

G cluster_causes Potential Causes cluster_solutions Solutions & Actions Problem Problem: Unexpected peaks, low signal, or poor peak shape in LC-MS Cause1 Standard Degradation Problem->Cause1 Cause2 System Contamination Problem->Cause2 Cause3 Improper Method Problem->Cause3 Solution1a Prepare fresh standard from -80°C stock Cause1->Solution1a Solution1b Verify storage conditions (temp, inert gas) Cause1->Solution1b Solution1c Check for degradation products (MAGs, 1,3-DAGs) Cause1->Solution1c Solution2a Run solvent blank Cause2->Solution2a Solution2b Clean instrument source and transfer lines Cause2->Solution2b Solution3a Optimize mobile phase and gradient Cause3->Solution3a Solution3b Ensure sample solvent is weaker than mobile phase Cause3->Solution3b

Figure 2. Troubleshooting workflow for DAG analysis.

Troubleshooting Guide

Q: I am seeing extra peaks in my chromatogram that I don't expect. What could they be?

A: Unexpected peaks are often due to the degradation of your DAG standard.

  • Early eluting peaks: These could be more polar degradation products such as monoacylglycerols (MAGs) or free fatty acids (FFAs) resulting from hydrolysis.

  • Peaks close to the main DAG peak: You may be observing the sn-1,3-DAG isomer, which is formed via acyl migration. Since it has similar properties to the sn-1,2-DAG, it often elutes closely. A high-resolution mass spectrometer can help distinguish between these isomers.

  • Broad or late-eluting peaks: These could be oxidized DAG species, which can be more retained on reversed-phase columns.

Action: To confirm if the extra peaks are degradation products, prepare a fresh standard solution from a new aliquot stored at -80°C and compare the chromatograms.

Q: The signal intensity for my DAG standard is much lower than expected. What should I check?

A: Low signal intensity can be caused by several factors:

  • Standard Degradation: The concentration of the target DAG may be lower than anticipated due to degradation.

  • Ionization Suppression: If your sample is complex, other molecules can suppress the ionization of your DAG standard in the mass spectrometer.

  • System Issues: Check for leaks in your LC system, ensure the MS source is clean, and verify that the correct mobile phases are being used.

  • Improper Sample Preparation: Ensure the standard is fully dissolved and that the injection volume is correct.

Action: Start by injecting a freshly prepared standard to rule out degradation. If the problem persists, systematically check your LC-MS system, starting with a solvent blank and then a system suitability test.

Q: My chromatographic peaks for DAG are broad or tailing. How can I improve the peak shape?

A: Poor peak shape is often related to chromatography conditions or sample preparation.

  • Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. Try to dissolve your standard in the initial mobile phase or a weaker solvent.

  • Column Overload: Injecting too much of the standard can lead to broad, fronting peaks. Try reducing the injection volume or the concentration of your standard.

  • Secondary Interactions: Tailing peaks can result from interactions between the DAG and active sites on the column. Ensure your mobile phase is properly buffered if needed.

  • Column Contamination: A dirty guard or analytical column can lead to poor peak shape. Flush the column according to the manufacturer's instructions or replace the guard column.

Action: First, check that your sample solvent is compatible with your mobile phase. If that is not the issue, try reducing the amount of standard injected. If the problem continues, a column flush or replacement may be necessary.

Experimental Protocol: Assessing the Stability of a DAG Standard

This protocol outlines a method for evaluating the stability of a DAG standard under specific storage conditions using HPLC-MS.

1. Objective: To quantify the degradation of a sn-1,2-DAG standard over time at a selected temperature and in a specific solvent.

2. Materials:

  • sn-1,2-DAG standard (e.g., 1,2-Dioleoyl-sn-glycerol)

  • Internal Standard (IS): A stable, commercially available deuterated or odd-chain DAG (e.g., 1,2-dipalmitoyl-d5-sn-glycerol).

  • Solvents: HPLC or LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.

  • Mobile Phase Additives: Ammonium (B1175870) acetate (B1210297) or formic acid.

  • Autosampler vials with inert caps.

3. Procedure:

  • Preparation of Stock Solutions (Time 0):

    • Allow the DAG standard and internal standard to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 1 mg/mL stock solution of the DAG standard in the chosen solvent (e.g., chloroform).

    • Prepare a 1 mg/mL stock solution of the internal standard in the same solvent.

    • Create a working solution by mixing the DAG standard and internal standard to a final concentration of 10 µg/mL each.

    • Immediately analyze this "Time 0" sample using the HPLC-MS method described below to establish the initial purity and response ratio.

    • Aliquot the remaining DAG stock solution into several autosampler vials, flush with argon or nitrogen, cap tightly, and store under the desired test condition (e.g., -20°C).

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium acetate.

    • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B (equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the [M+NH4]+ adducts of the DAG standard, its potential degradation products (MAGs, 1,3-DAG isomer), and the internal standard.

  • Stability Time Points:

    • At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months), remove one of the stored aliquots.

    • Allow the vial to reach room temperature.

    • Prepare a working solution with the internal standard as done for the Time 0 sample.

    • Analyze by HPLC-MS using the same method.

4. Data Analysis:

  • For each time point, calculate the peak area ratio of the DAG standard to the internal standard.

  • Calculate the percentage of the DAG standard remaining relative to the Time 0 sample:

    • % Remaining = (Peak Area Ratio_Time X / Peak Area Ratio_Time 0) * 100

  • Identify and quantify degradation products (e.g., sn-1,3-DAG, MAGs) by comparing their peak areas to the initial (Time 0) chromatogram. The appearance and increase of these peaks over time indicate degradation.

References

Technical Support Center: Optimizing Gas Chromatography for Odd-Chain Lipids Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize gas chromatography (GC) conditions for the analysis of odd-chain lipids.

Troubleshooting Guide

This guide addresses specific issues that may arise during the GC analysis of odd-chain lipids, presented in a question-and-answer format.

Question: Why are my odd-chain fatty acid peaks tailing?

Answer: Peak tailing for fatty acids, including odd-chain varieties, is a common issue in gas chromatography. It is often caused by the interaction of the polar carboxylic acid group with active sites within the GC system or the inherent low volatility of the free fatty acids.[1][2]

  • Cause 1: Incomplete Derivatization: Free fatty acids that have not been converted to their more volatile ester forms (e.g., fatty acid methyl esters - FAMEs) will interact strongly with the column's stationary phase, leading to tailing.

  • Solution: Ensure your derivatization protocol is optimized and complete. For esterification to FAMEs, methods using boron trifluoride (BF3) in methanol (B129727) or methanolic potassium hydroxide (B78521) (KOH) are common.[1][3][4] Silylation using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is another option.[1] To confirm complete derivatization, you can analyze aliquots at different reaction times and plot the peak area against time.[5]

  • Cause 2: Active Sites in the System: Active sites in the injector liner, column, or detector can cause peak tailing.[2]

  • Solution: Use deactivated liners and ensure the column is properly conditioned. If the column is old or has been contaminated, it may need to be replaced. Regular cleaning of the injector port is also recommended.[6]

  • Cause 3: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

  • Solution: Try diluting your sample or reducing the injection volume.[7]

Question: I am seeing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?

Answer: Ghost peaks are unexpected peaks that appear in your chromatogram, often from sources other than your injected sample.[2]

  • Cause 1: Sample Carryover: Remnants from a previous, more concentrated sample can elute in a subsequent run.

  • Solution: Run a solvent blank after analyzing a concentrated sample to ensure the system is clean.[7] Thoroughly clean the injector and liner if carryover persists.

  • Cause 2: Contamination: Contamination can come from several sources, including the carrier gas, septum bleed, or impurities in your derivatization reagents.[8][9]

  • Solution: Ensure high-purity carrier gas is used. Replace the septum regularly. Run a blank of your derivatization reagents to check for impurities.

  • Cause 3: Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.[8]

  • Solution: Ensure you are operating within the recommended temperature limits for your column. If the column is old, it may need to be replaced.

Question: I am having difficulty separating my C15:0 and C17:0 peaks from other fatty acids. How can I improve the resolution?

Answer: Achieving good resolution, especially in complex samples, requires optimization of several GC parameters. For odd-chain fatty acids, which can be present in smaller quantities, this is particularly important.

  • Solution 1: Column Selection: The choice of GC column is critical. For FAME analysis, highly polar stationary phases are recommended to achieve separation of various fatty acids, including positional and geometric isomers.[10][11] Columns with cyanopropyl silicone phases (e.g., CP-Sil 88, HP-88) or polyethylene (B3416737) glycol phases (e.g., DB-WAX, HP-INNOWAX) are suitable choices.[10][12] For very complex mixtures, extremely polar ionic liquid stationary phases can offer enhanced discrimination of odd and branched-chain fatty acids.[13]

  • Solution 2: Optimize the Temperature Program: A temperature program is essential for separating a wide range of fatty acids.[14][15]

    • Initial Temperature: A lower initial temperature can improve the resolution of early-eluting peaks.[14][16]

    • Ramp Rate: A slower temperature ramp rate generally leads to better separation.[7] Try decreasing the ramp rate in steps (e.g., from 10°C/min to 5°C/min) to see the effect on your critical pairs.

    • Isothermal Holds: Introducing an isothermal hold at a specific temperature can help resolve closely eluting peaks.[14]

  • Solution 3: Adjust Carrier Gas Flow Rate: The carrier gas flow rate affects column efficiency. While a higher flow rate can shorten analysis time, an optimal flow rate will provide the best resolution.[17]

Frequently Asked Questions (FAQs)

Q1: Why do I need to derivatize my odd-chain lipids before GC analysis?

A1: Odd-chain lipids, in their free fatty acid form, are highly polar and have low volatility. This makes them unsuitable for direct GC analysis, as they can interact strongly with the GC column, leading to poor peak shape and potential adsorption issues.[5] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), converts the polar carboxyl group into a less polar and more volatile ester.[5][18] This results in improved chromatographic performance, with sharper peaks and better resolution.[12]

Q2: What is a good starting temperature program for analyzing a new sample containing odd-chain lipids?

A2: A "scouting gradient" is a good starting point to understand the general composition of your sample.[7] This initial run helps determine the range of volatilities of the compounds present. A typical scouting program is as follows:

  • Initial Temperature: 40-50°C[14][16]

  • Initial Hold Time: 1-2 minutes[7]

  • Ramp Rate: 10°C/minute[7][14]

  • Final Temperature: The maximum operating temperature of your column[7]

  • Final Hold Time: 10-15 minutes to ensure all components have eluted[7][14]

Based on the results of this scouting run, you can then optimize the program to improve the resolution of your target odd-chain lipids.

Q3: Which type of GC column is best for odd-chain FAME analysis?

A3: For the analysis of FAMEs, including odd-chain variants, polar capillary columns are the standard choice.[11] The polarity of the stationary phase is crucial for separating FAMEs based on their degree of unsaturation and chain length.

  • Highly Recommended: Columns with a highly polar stationary phase, such as those containing a high percentage of cyanopropyl siloxane (e.g., Rt-2560, SP-2560, CP-Sil 88), are excellent for resolving complex mixtures of FAMEs, including cis and trans isomers.[10][12]

  • Good Alternative: Wax-type columns with a polyethylene glycol (PEG) stationary phase (e.g., DB-FATWAX UI, FAMEWAX) also provide good separation for a wide range of FAMEs.[12][19]

Q4: What are the most common derivatization methods for preparing FAMEs from odd-chain lipids?

A4: Several methods are available for preparing FAMEs. Two of the most common are:

  • Boron Trifluoride (BF3)-Methanol: This is a widely used and effective method. The sample is heated with a BF3-methanol solution to catalyze the esterification.[1][5]

  • Base-Catalyzed Transesterification: For lipids that are already in ester form (e.g., triglycerides), a base catalyst like methanolic potassium hydroxide (KOH) can be used to transesterify them into FAMEs.[4][20] This method is often faster than acid-catalyzed methods.

It is important to note that both methods are sensitive to moisture, so samples should be dry.[1]

Data Presentation

Table 1: Recommended GC Columns for Odd-Chain FAME Analysis

Stationary Phase TypeExample ColumnsPolarityKey Features
Biscyanopropyl PolysiloxaneRt-2560, SP-2560Very HighExcellent for resolving cis/trans isomers and complex mixtures.[10][12]
Cyanopropyl SiliconeCP-Sil 88, HP-88HighSpecifically designed for FAME analysis.[10][11]
Polyethylene Glycol (Wax)DB-FATWAX UI, HP-INNOWAXHighGood general-purpose columns for FAMEs.[10][19]
Ionic LiquidSLB-IL111Extremely HighUseful for discriminating odd and branched-chain fatty acids in complex matrices.[13]

Table 2: Starting GC Parameters for Odd-Chain FAME Analysis

ParameterRecommended Starting ConditionRationale
Column Highly polar, 30-100 m length, 0.25 mm ID, 0.20-0.25 µm film thicknessProvides necessary selectivity and efficiency for FAME separation.[10][12]
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times.[21]
Flow Rate ~1 mL/min (for 0.25 mm ID column)A good starting point for balancing speed and resolution.
Inlet Temperature 250 °CEnsures complete vaporization of FAMEs.
Injection Mode Split (e.g., 40:1)Prevents column overload for more concentrated samples.[22]
Oven Program See "Scouting Gradient" in FAQsA systematic way to start method development.[7]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust for quantification. MS provides structural information for identification.[23][24]
Detector Temp 260-280 °CPrevents condensation of analytes in the detector.

Experimental Protocols

Protocol 1: FAME Preparation using Boron Trifluoride-Methanol

This protocol is a general guideline and may need to be optimized for specific sample types.[5]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a reaction vial. If the sample is in an aqueous solvent, it must be dried first.

  • Reagent Addition: Add 2 mL of 12-14% BF3-methanol solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 5-10 minutes. The optimal time may vary depending on the specific lipids.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Shake the vial vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate (B86663) or by adding anhydrous sodium sulfate directly to the vial.

  • Analysis: The sample is now ready for GC injection.

Mandatory Visualization

GC_Troubleshooting_Workflow GC Troubleshooting Workflow for Odd-Chain Lipids start Start: Chromatographic Issue Identified peak_tailing Poor Peak Shape (Tailing)? start->peak_tailing poor_resolution Inadequate Separation? peak_tailing->poor_resolution No check_derivatization Verify Complete Derivatization peak_tailing->check_derivatization Yes ghost_peaks Extraneous Peaks Present? poor_resolution->ghost_peaks No optimize_column Select Highly Polar GC Column poor_resolution->optimize_column Yes end End: Problem Resolved ghost_peaks->end No run_blank Run Solvent/Reagent Blank ghost_peaks->run_blank Yes check_system_activity Check for Active Sites (Liner, Column) check_derivatization->check_system_activity check_overload Reduce Sample Concentration/Volume check_system_activity->check_overload check_overload->poor_resolution optimize_temp Optimize Temperature Program (Slower Ramp) optimize_column->optimize_temp optimize_flow Adjust Carrier Gas Flow Rate optimize_temp->optimize_flow optimize_flow->ghost_peaks check_carryover Clean Injector and Liner run_blank->check_carryover check_leaks Check for System Leaks/Contamination check_carryover->check_leaks check_leaks->end

Caption: A logical workflow for troubleshooting common GC issues.

FAME_Preparation_Workflow FAME Preparation Workflow start Start: Lipid Sample dry_sample Dry Sample (if aqueous) start->dry_sample add_reagent Add BF3-Methanol Reagent dry_sample->add_reagent heat Heat at 60°C add_reagent->heat extract Extract with Hexane/Water heat->extract collect_organic Collect Organic Layer extract->collect_organic dry_extract Dry Extract (e.g., Na2SO4) collect_organic->dry_extract inject Inject into GC dry_extract->inject

Caption: Workflow for preparing FAMEs using BF3-Methanol.

References

Technical Support Center: Gas Chromatography Analysis of Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the gas chromatography (GC) peak shape of 1,2-Dipentadecanoyl-rac-glycerol and related diacylglycerol (DAG) compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I observing severe peak tailing for this compound?

A: Peak tailing is the most common issue for high-molecular-weight, polar analytes like diacylglycerols. It is typically caused by unwanted interactions between the analyte and active sites within the GC system.

  • Analyte-System Interactions: The primary cause is the interaction of the free hydroxyl (-OH) group on the glycerol (B35011) backbone with active silanol (B1196071) groups (Si-OH) present on the surfaces of the inlet liner, the column's stationary phase, or any contaminated part of the flow path.[1][2][3] This reversible adsorption slows down a portion of the analyte molecules, causing them to elute later and create a tailing peak.[2]

  • Incomplete Derivatization: If the derivatization process (see Q4) is incomplete, the remaining underivatized diacylglycerol molecules will have exposed hydroxyl groups that strongly interact with the system.

  • Flow Path Issues: Dead volumes in the system, such as those caused by an improperly cut or installed column, can disrupt the sample flow path and contribute to tailing.[2][4]

Q2: My peaks are broad, reducing sensitivity and resolution. What are the likely causes?

A: Broad peaks indicate that the band of analyte molecules is spreading out more than it should as it travels through the column.

  • Inefficient Sample Transfer: A slow transfer of the sample from the inlet to the column can result in a wide initial band. This can be due to a splitless hold time that is too short or an inlet temperature that is too low for the analyte to vaporize quickly.[5]

  • Poor Focusing: In splitless injection, the initial oven temperature must be low enough to re-condense and focus the analytes at the head of the column in a tight band.[4][5] This is known as the "solvent effect" or "thermal focusing". If the initial temperature is too high, proper focusing will not occur.

  • Sub-optimal Carrier Gas Flow: The carrier gas flow rate affects how quickly the analyte moves through the column. A flow rate that is too slow or too fast relative to the optimum for the column can increase band broadening and lead to wider peaks.[6][7]

  • High Temperatures: Excessively high temperatures in the inlet or column can cause thermal degradation of the diacylglycerol, leading to broader, distorted peaks.[8]

Q3: I am observing peak fronting. What does this indicate?

A: Peak fronting, where the front of the peak is sloped and the back is steep, is less common than tailing for this compound but can occur.

  • Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column.[3] Overloaded molecules travel through the column more quickly with less interaction, causing them to elute earlier and create a fronting peak. The solution is to dilute the sample or inject a smaller volume.[3][4]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger or less polar than the stationary phase, it can affect how the analyte interacts with the column, sometimes leading to fronting.[9]

Q4: What is the purpose of derivatization and is it necessary for diacylglycerols?

A: Derivatization is a critical, and generally mandatory, step for the successful GC analysis of diacylglycerols.[10][11] It is a chemical reaction that modifies the analyte to make it more suitable for GC. For this compound, the primary goal is to cap the reactive hydroxyl group.

  • Increases Volatility: By replacing the polar -OH group with a non-polar group (e.g., a trimethylsilyl (B98337) group), the boiling point of the molecule is lowered, allowing it to be analyzed at lower GC temperatures.[10]

  • Reduces Polarity: This modification prevents the analyte from interacting with active sites in the GC system, which is the main cause of peak tailing.[2]

  • Improves Thermal Stability: Derivatized compounds are often more stable at the high temperatures required for GC analysis.

  • Prevents Isomerization: Derivatization of the hydroxyl group prevents the chemical isomerization of 1,2-diacylglycerols into their 1,3-isomer counterparts during analysis.[10]

Common derivatizing agents include silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12][13]

Q5: How do I choose the right GC column for analyzing derivatized diacylglycerols?

A: Column selection depends on four key factors: stationary phase, internal diameter (I.D.), film thickness, and length.[14][15]

  • Stationary Phase: A low-to-mid polarity phase is recommended. A common choice is a (5%-phenyl)-methylpolysiloxane phase (e.g., DB-5HT, Rxi-5HT).[12] These phases offer good thermal stability for high-temperature analysis and separate compounds primarily by boiling point.[8][15]

  • Internal Diameter (I.D.): A 0.25 mm I.D. column is a good starting point, offering a balance between efficiency (narrow peaks) and sample capacity.[14][16]

  • Film Thickness: A thinner film (e.g., 0.10 - 0.25 µm) is generally preferred for high-boiling point analytes as it allows for elution at lower temperatures, reducing the risk of degradation.

  • Length: A 15 m or 30 m column is typically sufficient for this type of analysis. Shorter columns provide faster analysis times, while longer columns offer higher resolution.[15]

Q6: What are the critical GC inlet parameters to optimize for this analysis?

A: The inlet is where many problems originate.[17] Proper setup is crucial for good peak shape.

  • Inlet Type: A split/splitless inlet is commonly used. For trace analysis, splitless mode is necessary to transfer the entire sample to the column.[5]

  • Inlet Temperature: The temperature must be high enough to ensure complete and rapid vaporization of the derivatized analyte but not so high that it causes degradation.[18] A typical starting point is 320-380°C.[12] Programmed Temperature Vaporization (PTV) inlets offer advantages by starting at a low temperature and ramping up, which is gentler on the sample.[19]

  • Liner: Always use a highly inert liner to minimize active sites.[5] A single-taper liner with glass wool is a common choice, as the taper helps direct the sample to the column and the wool aids vaporization and traps non-volatile residues.[20]

  • Splitless Hold Time: In splitless mode, this is the time the split vent remains closed to allow sample transfer to the column. It should be long enough to sweep the majority of the sample from the liner (typically 45-90 seconds), but not so long that excessive solvent enters the column, which can cause peak distortion.[5]

Troubleshooting Guide

Poor peak shape can usually be traced back to issues with sample activity, system setup, or method parameters. The following workflow provides a logical approach to diagnosing and solving common problems.

G Troubleshooting Workflow for Poor GC Peak Shape cluster_problem Observed Problem cluster_diagnosis Diagnosis cluster_cause Probable Cause cluster_solution Recommended Solution Problem Poor Peak Shape Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Broad Broad Peak Problem->Broad Split Split Peak Problem->Split Cause_Tailing 1. Active Sites in System 2. Incomplete Derivatization 3. Column Contamination Tailing->Cause_Tailing Cause_Fronting 1. Column Overload 2. Solvent Mismatch Fronting->Cause_Fronting Cause_Broad 1. Sub-optimal Flow Rate 2. Poor Analyte Focusing 3. Slow Sample Transfer Broad->Cause_Broad Cause_Split 1. Improper Injection Technique 2. Condensation in Liner Split->Cause_Split Sol_Tailing • Use Inert Liner/Column • Trim Column Inlet • Re-optimize Derivatization Cause_Tailing->Sol_Tailing Sol_Fronting • Dilute Sample • Reduce Injection Volume • Match Sample Solvent to Phase Cause_Fronting->Sol_Fronting Sol_Broad • Optimize Carrier Gas Flow • Lower Initial Oven Temp • Optimize Inlet Temp/Hold Time Cause_Broad->Sol_Broad Sol_Split • Check Syringe/Injection Speed • Use Liner with Wool • Check Initial Oven Temp Cause_Split->Sol_Split

Caption: Logical workflow for troubleshooting common GC peak shape issues.

Summary of Troubleshooting Solutions

Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing 1. Active Sites: Interaction with silanol groups in the liner, column, or seals.[1][21] 2. Incomplete Derivatization: Free hydroxyl groups remain on the analyte. 3. Column Contamination: Non-volatile matrix components coat the head of the column.[4]1. Use an ultra-inert liner and a gold-plated inlet seal.[1] 2. Trim 10-20 cm from the front of the column.[4] 3. Verify and optimize the derivatization protocol (reagent amount, time, temperature).
Peak Fronting 1. Column Overload: The amount of analyte exceeds the column's sample capacity.[3] 2. Solvent Mismatch: The sample solvent is not compatible with the stationary phase.[4]1. Dilute the sample or reduce the injection volume.[4] 2. If possible, dissolve the sample in a solvent that is more compatible with the stationary phase.
Broad Peaks 1. Poor Analyte Focusing: The initial oven temperature is too high to effectively trap analytes at the column head.[5] 2. Slow Sample Transfer: Inlet temperature is too low, or the splitless hold time is too short.[5] 3. Incorrect Carrier Gas Flow: The flow rate is significantly different from the optimal rate for the column.[22]1. Set the initial oven temperature at least 20°C below the boiling point of the sample solvent.[4] 2. Optimize the inlet temperature and increase the splitless hold time. 3. Perform a flow optimization study (Van Deemter plot) to find the ideal carrier gas flow rate.
Split Peaks 1. Injection Issue: The sample is introduced into the inlet improperly, creating two separate bands.[23] 2. Solvent Condensation: The sample solvent re-condenses on a cooler spot within the liner before vaporizing again. 3. Incompatible Solvent/Phase: Using a non-polar solvent like hexane (B92381) with a highly polar (WAX) column can cause peak splitting in splitless mode.[4]1. Check the autosampler syringe for damage and ensure the injection speed is appropriate. 2. Use a liner with deactivated glass wool to provide a uniform vaporization surface. 3. Ensure the initial oven temperature is appropriate for the solvent and stationary phase polarity.

Experimental Protocols

Protocol 1: Silylation of Diacylglycerols for GC Analysis

This protocol describes a general method for derivatizing diacylglycerols using MSTFA.

Reagents & Materials:

  • Dried lipid extract or standard of this compound.

  • Pyridine (B92270) or a suitable aprotic solvent (e.g., Toluene, Heptane).

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC vials with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen or Argon gas source for drying.

Methodology:

  • Sample Preparation: Aliquot the sample containing the diacylglycerol into a clean GC vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or argon gas. It is critical to remove all water and protic solvents, as they will consume the derivatizing reagent.

  • Reagent Addition: Add 100 µL of pyridine (or another suitable solvent) to re-dissolve the lipid residue.

  • Derivatization: Add 100 µL of MSTFA to the vial.

  • Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or oven set to 60-70°C for 30 minutes to facilitate the reaction.

  • Cooling & Injection: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC.

G Derivatization Workflow for GC Analysis Sample 1. Sample Aliquot (in vial) Dry 2. Dry Under N2 (Removes H2O) Sample->Dry AddSolvent 3. Add Pyridine (100 µL) Dry->AddSolvent AddMSTFA 4. Add MSTFA (100 µL) AddSolvent->AddMSTFA React 5. Heat at 70°C (30 min) AddMSTFA->React Inject 6. Cool & Inject into GC React->Inject Analyte_After R-O-Si(CH3)3 (Non-polar, Inert) React->Analyte_After Analyte_Before R-OH (Polar, Active) reagent + MSTFA

Caption: Workflow for silylation derivatization of diacylglycerols before GC analysis.

Protocol 2: Recommended Starting GC Parameters

The following table provides a robust set of starting parameters for the analysis of derivatized this compound. Optimization will be required for your specific instrument and application.

Parameter Recommended Setting Rationale
GC System Agilent, Shimadzu, or equivalentN/A
Inlet Split/SplitlessAllows for trace analysis (splitless mode).
Inlet Mode SplitlessTo maximize analyte transfer to the column.
Inlet Temperature 340 °CEnsures rapid vaporization of the high-boiling point analyte derivative.[12]
Injection Volume 1 µLA standard volume to avoid inlet overload.
Liner Deactivated, Single Taper w/ Glass WoolInert surface minimizes active sites; wool aids vaporization.[20]
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Constant flow mode maintains optimal velocity during the temperature program.[24]
Column DB-5HT (or equivalent), 30 m x 0.25 mm, 0.25 µmA robust, mid-polarity column suitable for high-temperature analysis.[12]
Oven Program Initial: 150°C (hold 1 min) Ramp: 15°C/min to 350°C Hold: 10 minThe low initial temperature aids in solvent focusing. The ramp and final hold ensure the elution of the high molecular weight compound.
Detector Flame Ionization Detector (FID)FID is a robust, universal detector for hydrocarbons.
Detector Temp. 360 °CMust be higher than the final oven temperature to prevent condensation.

References

Minimizing matrix effects in diacylglycerol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in diacylglycerol (DAG) quantification.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of diacylglycerol (DAG) quantification by LC-MS?

A1: The matrix effect in liquid chromatography-mass spectrometry (LC-MS) is the alteration of a target analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This interference can either suppress or enhance the signal of the DAGs you are trying to quantify, leading to inaccurate and imprecise results.[1][2] In biological samples like plasma or serum, phospholipids (B1166683) are a primary contributor to matrix effects, especially when using electrospray ionization (ESI).[1][3][4]

Q2: How can I identify if matrix effects are impacting my DAG analysis?

A2: There are two primary methods to assess the presence and extent of matrix effects in your experiment:

  • Post-Column Infusion: This is a qualitative method to identify chromatographic regions where ion suppression or enhancement occurs.[1][5] A constant flow of a DAG standard is infused into the mass spectrometer after the analytical column. A blank, extracted sample from your matrix is then injected. Any fluctuation (dip or rise) in the baseline signal of the infused standard indicates the retention times at which matrix components are causing interference.[1][5]

  • Post-Extraction Spike Method: This quantitative approach compares the signal response of a DAG standard in a clean solvent to the response of the same standard spiked into a blank matrix sample that has undergone the full extraction procedure.[5][6] The percentage difference between the two signals reveals the degree of ion suppression or enhancement.[6]

Q3: My DAG signal intensity is low and inconsistent between replicates. Could this be a matrix effect, and what are the initial troubleshooting steps?

A3: Yes, low and variable signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are some immediate steps you can take:

  • Sample Dilution: A straightforward first step is to dilute your sample.[5][7] This can lower the concentration of interfering matrix components relative to your DAG analytes. However, ensure your DAG concentration remains above the instrument's limit of detection.[5]

  • Optimize Chromatography: Adjusting your liquid chromatography method can help separate your DAGs from the interfering matrix components.[2][8] This could involve modifying the mobile phase gradient, changing the solvent composition, or using a different type of analytical column.[2][8]

  • Improve Sample Preparation: Re-evaluate your sample cleanup procedure. More rigorous extraction and cleanup methods can significantly reduce matrix components.[2][9]

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in DAG quantification.

This is often a direct consequence of unmanaged matrix effects. The following flowchart outlines a systematic approach to troubleshoot this issue.

G cluster_0 Troubleshooting Workflow for Poor Reproducibility in DAG Quantification A Start: Poor Reproducibility & Accuracy B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Is Matrix Effect Significant? B->C D Implement/Optimize Sample Preparation C->D Yes M No Significant Matrix Effect: Investigate Other Sources of Error (e.g., instrument stability, sample handling) C->M No E Options: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Phospholipid Removal Plates D->E F Optimize Chromatographic Separation D->F G Options: - Gradient Modification - Change Column Chemistry - Use 2D-LC F->G H Incorporate Stable Isotope-Labeled Internal Standards (SIL-IS) F->H I Re-evaluate Matrix Effect H->I J Is Matrix Effect Minimized? I->J K Proceed with Quantitation J->K Yes L Further Method Development Required J->L No L->D Iterate

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

Issue 2: Co-elution of Phospholipids with DAGs.

Phospholipids are a major source of ion suppression in lipid analysis.[3][4][10] Their structural similarity to DAGs can make them challenging to remove.

Solutions:

  • Targeted Phospholipid Removal: Employ sample preparation kits specifically designed to deplete phospholipids. Options include HybridSPE-Phospholipid plates, Ostro plates, and Captiva plates.[3][4] These methods can remove over 99% of phospholipids.[10][11]

  • Solid-Phase Extraction (SPE): Develop a robust SPE protocol to separate DAGs from more polar phospholipids. Mixed-mode or silica-based SPE cartridges can be effective.[12][13]

  • Chromatographic Separation: Utilize advanced chromatographic techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective at separating lipid classes. Two-dimensional liquid chromatography (2D-LC) provides enhanced separation power by using two different column chemistries.[11]

Data Summary

The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects, specifically by removing phospholipids.

Table 1: Comparison of Phospholipid Removal Techniques

Sample Preparation MethodTypical Phospholipid Removal EfficiencyAnalyte RecoveryKey AdvantagesReference(s)
Protein Precipitation (PPT)LowHighSimple, fast, inexpensive[3]
Liquid-Liquid Extraction (LLE)Moderate to HighVariable, requires optimizationCan provide clean extracts[2][14]
Solid-Phase Extraction (SPE)HighGood, requires method developmentHigh selectivity, cleaner extracts than PPT[2][15]
HybridSPE®-Phospholipid>99%Generally >90%Combines simplicity of PPT with high selectivity[3]
Ostro® Pass-through Plates>99%Generally >90%Simple, fast, no complex method development

Table 2: Impact of Sample Preparation on Analyte Response

AnalyteSample Prep: Protein Precipitation (Peak Area)Sample Prep: HybridSPE-Phospholipid (Peak Area)% Increase in Response
Testosterone 2,700,00012,000,000344%
Propranolol 1,800,0005,000,000178%
Atenolol 200,0001,200,000500%
Data adapted from a study comparing standard protein precipitation to a targeted phospholipid removal technique, demonstrating a significant reduction in ion suppression.[3]

Experimental Protocols

Protocol 1: Assessing Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for DAGs in a given matrix.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate)

  • DAG analytical standards

  • Solvents for extraction and LC-MS analysis

  • Your established sample preparation workflow (e.g., LLE, SPE)

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a solution of your DAG standard(s) in the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the DAG standard(s) to the same final concentration as Set A.[1]

  • LC-MS Analysis: Analyze all three sets of samples using your LC-MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

G cluster_0 Post-Extraction Spike Workflow A Prepare 3 Sample Sets B Set A: DAG Standard in Solvent A->B C Set B: Extracted Blank Matrix A->C D Set C: Extracted Blank Matrix + DAG Standard A->D E Analyze all sets by LC-MS B->E C->E D->E F Calculate Matrix Effect: (Peak Area C / Peak Area A) * 100 E->F

Caption: Workflow for quantifying matrix effects using the post-extraction spike method.

Protocol 2: General Solid-Phase Extraction (SPE) for DAG Purification

Objective: To remove polar interferences, including phospholipids, from a lipid extract to enrich for DAGs.

Materials:

  • Silica or mixed-mode SPE cartridge

  • Lipid extract from your sample

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., chloroform)

  • Wash solvent (e.g., chloroform/methanol mixture)

  • Elution solvent (e.g., ethyl acetate/hexane mixture)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the lipid extract (dissolved in a non-polar solvent) onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove polar lipids like phospholipids while retaining neutral lipids like DAGs.[1]

  • Elution: Pass the elution solvent through the cartridge to collect the purified DAG fraction.[1]

  • Dry and Reconstitute: Dry the eluted fraction under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.

Key Strategies for Minimizing Matrix Effects

The ultimate goal is to develop a robust method that is both accurate and reproducible. The following signaling pathway-style diagram illustrates the relationships between different strategies.

G cluster_0 Strategies to Minimize Matrix Effects in DAG Quantification cluster_1 Methods A Complex Biological Sample (High Matrix Load) B Sample Preparation A->B C Chromatographic Separation B->C B1 LLE B->B1 B2 SPE B->B2 B3 Phospholipid Depletion B->B3 E Clean Sample for MS Analysis (Low Matrix Load) C->E C1 Gradient Optimization C->C1 C2 Column Selection C->C2 D Detection & Correction F Accurate & Reproducible DAG Quantification D->F D1 Stable Isotope-Labeled Internal Standards D->D1 D2 Matrix-Matched Calibrators D->D2 E->D

References

Preventing isomerization of 1,2-diacylglycerols during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) for preventing the isomerization of biologically crucial sn-1,2-diacylglycerols (1,2-DAGs) to their more stable but biologically distinct sn-1,3-diacylglycerol (1,3-DAG) counterparts during sample preparation. Maintaining the isomeric integrity of DAGs is critical for accurate quantification and understanding their role in cellular signaling.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-diacylglycerol isomerization and why is it a problem?

Q2: What is the chemical mechanism of 1,2-DAG isomerization?

A2: The isomerization from 1,2-DAG to 1,3-DAG proceeds through the formation of a cyclic acyl-oxonium ion intermediate. The hydroxyl group at the sn-3 position attacks the carbonyl carbon of the acyl group at the sn-2 position. This intramolecular rearrangement is the primary mechanism for acyl migration. The reverse reaction, from 1,3-DAG to 1,2-DAG, also occurs, but at equilibrium, the 1,3-isomer is favored.

Figure 1. Mechanism of 1,2-DAG Isomerization.

Q3: Which factors accelerate isomerization during sample preparation?

A3: Several factors can significantly increase the rate of acyl migration:

  • High Temperatures: Heat provides the activation energy for the reaction.

  • Acidic or Basic Conditions: Both extremes of pH can catalyze the reaction. Acidic extraction, in particular, can also cause artificial generation of DAG from phospholipids.

  • Polar Surfaces: Surfaces like silica (B1680970) gel, used in thin-layer chromatography (TLC) or some solid-phase extraction (SPE) cartridges, can catalyze isomerization.

  • Solvent Polarity: The choice of solvent plays a critical role. Non-polar solvents can accelerate acyl migration, while more polar solvents may inhibit it.

Troubleshooting Guide

Issue 1: High levels of 1,3-DAG are detected in my samples, even in negative controls.

Potential Cause Troubleshooting Action
High Temperature Exposure Ensure all extraction and evaporation steps are performed at low temperatures. Use an ice bath for homogenization and centrifugation. Evaporate solvents under a stream of nitrogen at room temperature or below, or use a centrifugal evaporator without heat.
Inappropriate Solvent Choice Avoid prolonged exposure to alcohols like methanol (B129727), which have been shown to promote acyl migration in related lipids.[1] Consider using acetone (B3395972) or diethyl ether for extraction if compatible with your workflow.[1]
Use of Catalytic Surfaces If using SPE, choose a diol-based cartridge, as silica and amino-based phases have been shown to cause significant isomerization. Avoid using TLC for purification of 1,2-DAGs if possible.
Incorrect pH Ensure that the pH of all aqueous solutions and buffers is neutral. Avoid strongly acidic or basic conditions during the entire sample preparation process.
Long Storage Times Analyze samples as quickly as possible after extraction. If storage is necessary, store lipid extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) and minimize freeze-thaw cycles.

Issue 2: My 1,2-DAG measurements are inconsistent and have poor reproducibility between replicates.

Potential Cause Troubleshooting Action
Inconsistent Quenching Enzymatic activity (e.g., from phospholipases) can generate 1,2-DAGs post-lysis. Standardize a rapid quenching procedure immediately after sample collection. A common method is immediate homogenization in ice-cold methanol to denature enzymes.[2]
Variable Isomerization Rates Minor variations in temperature, incubation times, or pH between samples can lead to different levels of isomerization. Strictly standardize all steps of your protocol, ensuring each sample is treated identically.
Oxidation 1,2-DAGs with polyunsaturated fatty acids are susceptible to oxidation, which can lead to degradation and inconsistent quantification. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.

Quantitative Data on Isomerization

The rate of isomerization is highly dependent on environmental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Effect of Temperature on the Stability of 1,2-Diacylglycerol

TemperatureHalf-Life (t½) of 1,2-DAGSource
25°C3,425 hours[3]
80°C15.8 hours[3]

This data highlights the critical importance of maintaining low temperatures during sample processing and storage.

Table 2: Effect of Environment/Surface on Isomerization of 1,2-Dipalmitoyl-sn-Glycerol

ConditionTime to Half-Equilibrium (28% 1,3-DPG)Source
Neat Melt (74°C)18 hours[4]
In Polar Solvent (pH 7.0 buffer, 62°C)1 - 2 hours[4]
On Dry Silica Gel (TLC plate, 24°C)< 1 hour[4]

This data demonstrates the potent catalytic effect of polar surfaces like silica, even at room temperature.

Recommended Experimental Protocols

To minimize isomerization, a rapid extraction protocol that maintains low temperatures and neutral pH is essential. The Methyl-tert-butyl ether (MTBE) method is a suitable alternative to classic Folch or Bligh & Dyer extractions, as it is less toxic and can be performed efficiently at low temperatures.

Protocol: Cold MTBE Extraction for Minimal Isomerization

This protocol is adapted for a generic cell or tissue sample and should be optimized for your specific application.

  • Quenching:

    • Immediately after harvesting, place the sample (e.g., cell pellet or tissue) in a pre-chilled tube on ice.

    • Add 200 µL of ice-cold LC-MS grade methanol to quench enzymatic activity.[2] Vortex briefly.

  • Extraction:

    • Add 800 µL of ice-cold MTBE to the sample.

    • Vortex vigorously for 10-20 seconds and then shake for 1 hour at 4°C.

  • Phase Separation:

    • Add 300 µL of LC-MS grade water to induce phase separation.

    • Vortex for 10 seconds and then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Collection:

    • Two distinct phases will be visible. The upper organic phase contains the lipids (including DAGs), and the lower aqueous phase contains polar metabolites.

    • Carefully collect the upper MTBE layer into a new pre-chilled tube. Avoid disturbing the protein pellet at the interface.

  • Drying and Storage:

    • Dry the collected organic phase under a gentle stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for your analytical platform.

    • Analyze immediately or store at -80°C under an inert gas.

G cluster_workflow Recommended Workflow for 1,2-DAG Analysis Sample 1. Sample Collection (Cell Pellet / Tissue) Quench 2. Quench on Ice (Ice-Cold Methanol) Sample->Quench Critical Step: Stop enzymatic activity Extract 3. Add Cold MTBE (Shake at 4°C for 1 hr) Quench->Extract Maintain low temp PhaseSep 4. Add Water & Centrifuge (4°C) Extract->PhaseSep Collect 5. Collect Upper Organic Phase PhaseSep->Collect Analyze 6. Dry, Reconstitute & Analyze Collect->Analyze Analyze immediately or store at -80°C

Figure 2. Workflow to Minimize 1,2-DAG Isomerization.

Signaling Pathway Context

The preservation of 1,2-DAG is vital because of its specific role in signaling. For example, in the G-protein coupled receptor (GPCR) pathway, activation of Phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and 1,2-DAG. The 1,2-DAG isomer remains in the plasma membrane where it recruits and activates Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and a cellular response. The 1,3-DAG isomer cannot fulfill this critical signaling function.

G cluster_pathway Simplified PKC Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR activates PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-DAG (active) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates DAG_iso 1,3-DAG (inactive) DAG->DAG_iso Isomerization (artifact) Response Cellular Response PKC->Response phosphorylates targets

Figure 3. Role of 1,2-DAG in PKC Signaling.

References

Technical Support Center: Contamination in Lipid Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address contamination issues encountered with lipid internal standards during their experiments.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues.

FAQ 1: Identifying the Source of Contamination

Question: I am seeing unexpected peaks in my mass spectrometry data that I suspect are contaminants. How can I identify the source?

Answer: Identifying the source of contamination requires a systematic approach. The most common sources are solvents, labware (both plastic and glass), and sample handling procedures. Here is a step-by-step guide to pinpoint the origin of the contamination:

  • Analyze Your Solvents: Run a blank injection of each solvent used in your sample preparation workflow. This will help you identify contaminants originating from your solvents, such as alkylated amines from methanol (B129727) or isopropanol.

  • Test Your Labware:

    • Plasticware: Perform a mock extraction using the same plastic tubes and pipette tips you use for your samples, but with clean solvent instead of a sample. This will reveal any leachables from the plastic, such as plasticizers, slip agents (e.g., oleamide), or antioxidants.

    • Glassware: Rinse your glassware with your analysis solvent and inject the rinse into the mass spectrometer. This can help identify residues from previous experiments or from the cleaning process itself.

  • Evaluate Sample Handling: Review your standard operating procedures for potential sources of contamination. This could include anything from the gloves you wear to the foil you use to cover your samples.

Below is a workflow to help you systematically identify the source of contamination.

Troubleshooting Workflow for Contamination Source Identification start Unexpected Peak Detected solvent_check Run Solvent Blanks (Methanol, Acetonitrile, etc.) start->solvent_check contaminant_in_solvent Contaminant Present? solvent_check->contaminant_in_solvent solvent_source Source: Solvents - Test new solvent lot - Use higher purity grade contaminant_in_solvent->solvent_source Yes labware_check Perform Mock Extraction (Plasticware & Glassware) contaminant_in_solvent->labware_check No end Contamination Source Identified solvent_source->end contaminant_in_labware Contaminant Present? labware_check->contaminant_in_labware plastic_vs_glass Test Plastic & Glass Separately contaminant_in_labware->plastic_vs_glass Yes handling_check Review Sample Handling Procedures contaminant_in_labware->handling_check No plastic_source Source: Plasticware - Switch to glass - Test different brand plastic_vs_glass->plastic_source glass_source Source: Glassware - Re-clean with acid wash - Bake glassware plastic_vs_glass->glass_source plastic_source->end glass_source->end handling_check->end

A flowchart for systematically identifying the source of contamination.
FAQ 2: Dealing with Contamination from Plasticware

Question: I have identified plasticware as the source of contamination. What are my options?

Answer: Contamination from plasticware is a common issue, with plasticizers, antioxidants, and slip agents being the most frequent culprits. Here are some strategies to mitigate this problem:

  • Switch to Glassware: The most effective solution is to replace plastic tubes and pipette tips with their glass counterparts, especially for sample preparation and storage of organic solutions.[1]

  • Choose Your Plastic Wisely: If plasticware is unavoidable, be aware that the type and brand can make a significant difference. Polypropylene (B1209903) is generally a better choice than polystyrene. It is advisable to test different brands, as the level of leachables can vary considerably.

  • Pre-rinse Plasticware: Rinsing plastic tubes and pipette tips with your extraction solvent before use can help remove some of the surface contaminants.

FAQ 3: Effective Glassware Cleaning

Question: What is the most effective way to clean my glassware to avoid contamination?

Answer: A multi-step cleaning process is recommended for glassware used in lipidomics to ensure the removal of both organic and inorganic residues.

  • Initial Cleaning: Start by scrubbing the glassware with a laboratory-grade detergent (e.g., Alconox) in hot tap water.

  • Thorough Rinsing: Rinse the glassware multiple times with tap water, followed by several rinses with deionized water.

  • Solvent Rinses: Rinse with high-purity solvents such as methanol and acetone (B3395972) to remove organic residues.

  • Acid Wash (for stubborn contaminants): For persistent contamination, an acid wash with a solution like 10% nitric acid or a mixture of nitric and hydrochloric acid can be effective.[2][3]

  • Baking: For non-volumetric glassware, baking at a high temperature (e.g., 450°C) can help to pyrolyze any remaining organic contaminants.[2]

The choice of cleaning method can be guided by the suspected nature of the contaminant.

Decision Tree for Glassware Cleaning Method Selection start Suspected Glassware Contamination contaminant_type Nature of Suspected Contaminant? start->contaminant_type organic Organic Residue (e.g., grease, previous sample) contaminant_type->organic Organic inorganic Inorganic Residue (e.g., salts) contaminant_type->inorganic Inorganic unknown Unknown/Stubborn Contamination contaminant_type->unknown Unknown/ Stubborn detergent_wash 1. Detergent Wash 2. DI Water Rinse 3. Solvent Rinse (Methanol/Acetone) organic->detergent_wash acid_wash 1. Detergent Wash 2. DI Water Rinse 3. Acid Wash (e.g., 10% Nitric Acid) 4. DI Water Rinse inorganic->acid_wash bakeout 1. Detergent Wash 2. DI Water Rinse 3. Solvent Rinse 4. Bake at 450°C (non-volumetric) unknown->bakeout

A decision tree for selecting the appropriate glassware cleaning method.

Quantitative Data on Contaminants

The following tables summarize quantitative data on common contaminants from various sources.

Table 1: Contaminants from Labware

This table compares the number of contaminant features detected from different types of labware.

Labware TypeManufacturerMaterialNumber of Contaminant m/z FeaturesReference
Microcentrifuge TubeManufacturer APolypropylene847[4]
Microcentrifuge TubeManufacturer BPolypropylene2,949[2]
Microcentrifuge TubeEppendorfPolypropylene485[2]
Screw-cap Vials-Borosilicate Glass with PTFE-lined caps98[4]

Data from O'Brien et al. (2024) and Koelmel et al. (2024) highlights the significant variability in leachables between different manufacturers of polypropylene tubes and the lower contamination profile of borosilicate glass.[2][4]

Table 2: Contaminants in LC-MS Grade Solvents

This table presents findings on the presence of alkylated amine contaminants in LC-MS grade solvents from different vendors.

SolventContaminant TypeVendor ComparisonImpact on AnalysisReference
Methanol & IsopropanolAlkylated Amines1 out of 3 tested vendors showed substantial contamination.Increased lipid annotations by 27.4% to 36.5% and >2.5-fold increase in peak area for neutral lipids when using cleaner solvents.[1]

This data from O'Brien et al. (2024) emphasizes the importance of testing solvents from different vendors, as the quality can significantly impact analytical results.[1]

Experimental Protocols

This section provides detailed methodologies for key experimental procedures to minimize contamination.

Protocol 1: Rigorous Glassware Cleaning

This protocol is designed for cleaning glassware for trace analysis of organic compounds.

Materials:

  • Laboratory-grade detergent (e.g., Alconox)

  • Hot tap water

  • Deionized (DI) water (>18 MΩ)

  • Methanol (HPLC grade or higher)

  • Acetone (HPLC grade or higher)

  • Concentrated Nitric Acid (optional, for stubborn contamination)

  • Appropriate personal protective equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

Procedure:

  • Detergent Wash: Scrub glassware thoroughly with a 1-2% solution of laboratory-grade detergent in hot tap water. Use a brush appropriate for the size and shape of the glassware.

  • Tap Water Rinse: Rinse the glassware six times by completely filling it with warm tap water and emptying it.

  • DI Water Rinse: Rinse the glassware six times by completely filling it with DI water and emptying it.

  • Methanol Rinse: In a fume hood, rinse the glassware three times with a small volume of methanol (approximately 1/10th of the container volume). Dispose of the solvent waste appropriately.

  • Acetone Rinse: In a fume hood, rinse the glassware three times with a small volume of acetone. Dispose of the solvent waste appropriately.

  • Drying: Allow the glassware to air dry on a drying rack. For faster drying, a drying oven can be used. The openings of the glassware can be loosely covered with aluminum foil that has been rinsed with hexane (B92381) to remove any waxy coating.

  • (Optional) Acid Wash: For stubborn inorganic residues, carefully add a small amount of concentrated nitric acid to the glassware in a fume hood, ensuring all interior surfaces are coated. Drain the acid and dispose of it as hazardous waste. Rinse thoroughly with DI water.[3][4]

Protocol 2: Preparation of a Contamination-Free Lipid Internal Standard Stock Solution

This protocol outlines the steps for preparing a lipid internal standard stock solution with minimal risk of contamination.

Materials:

  • Lipid internal standard (in solid form or sealed ampule)

  • High-purity organic solvent (e.g., LC-MS grade methanol or chloroform/methanol mixture)

  • Glass syringe or pipette

  • Clean glass vial with a Teflon-lined cap

  • Vortex mixer or sonicator

Procedure:

  • Equilibrate to Room Temperature: Allow the container of the lipid standard to warm to room temperature before opening to prevent condensation.[1]

  • Dissolution:

    • Using a glass syringe or pipette, add the calculated volume of the appropriate high-purity organic solvent to the vial containing the lipid standard to achieve the desired stock concentration.

    • Tightly cap the vial and vortex or sonicate gently until the lipid is completely dissolved. The solution should be clear with no visible particulate matter.

  • Transfer and Storage:

    • If the original vial is not suitable for long-term storage, transfer the solution to a clean glass vial with a Teflon-lined cap.

    • Store the solution at the recommended temperature, typically -20°C or below.[1] Avoid repeated freeze-thaw cycles.

Protocol 3: System Suitability Test for Contamination

This protocol describes a system suitability test (SST) to be performed before running a batch of samples to ensure the LC-MS system is free from significant contamination.

Objective: To assess the cleanliness of the LC-MS system and identify any background signals that could interfere with the analysis.

Materials:

  • Your standard mobile phases

  • A clean injection vial

  • High-purity solvent for the blank injection (e.g., the solvent used to reconstitute your final samples)

Procedure:

  • System Equilibration: Equilibrate the LC-MS system with your initial mobile phase conditions for at least 30 minutes.

  • Blank Injection: Perform a blank injection using a high-purity solvent. This is typically the same solvent used to reconstitute your samples (e.g., isopropanol/acetonitrile/water).

  • Data Acquisition: Acquire data over the full m/z range of your analysis and for the entire duration of your chromatographic gradient.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for any significant peaks. In a clean system, the baseline should be low and free of sharp peaks.

    • Extract ion chromatograms (EICs) for the m/z values of common contaminants (see table of common contaminants below).

    • If significant peaks are observed, their intensity should be below a pre-defined threshold (e.g., less than 1% of the expected signal of your lowest calibrator).

  • Troubleshooting (if SST fails): If the SST fails, it is necessary to identify and eliminate the source of contamination before running samples. This may involve cleaning the injection port, replacing solvents, or cleaning the mass spectrometer source.[5]

References

Technical Support Center: Enhancing Sensitivity for Low-Abundance Diacylglycerol Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of low-abundance diacylglycerol (DAG) species.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of low-abundance diacylglycerols challenging?

A1: The quantification of diacylglycerols (DAGs) in biological samples presents several challenges. DAGs are typically present at low concentrations under normal biological conditions. Furthermore, they lack a permanent electrical charge and have low proton affinity, which leads to poor ionization efficiency during electrospray ionization mass spectrometry (ESI-MS) analysis.[1] Direct detection of DAGs is often hindered by low ionization efficiency.[2]

Q2: What is the most common strategy to enhance the sensitivity of DAG detection by mass spectrometry?

A2: Chemical derivatization is a widely used and effective strategy to improve the detection sensitivity of DAGs.[2][3] This process involves attaching a chemical tag with a permanent charge or a readily ionizable group to the hydroxyl group of the DAG molecule. This "charge-tagging" significantly enhances the ionization efficiency in ESI-MS, leading to a substantial increase in signal intensity.[1][2]

Q3: What are some common derivatization reagents for DAG analysis?

A3: Several reagents are used to derivatize DAGs for enhanced MS detection. These include:

  • N,N-dimethylglycine (DMG): This reagent adds a tertiary amine group, which is readily protonated, significantly increasing the mass spectrometry ionization response.[2][3][4]

  • N,N-dimethylalanine (DMA): Similar to DMG, DMA also introduces a tertiary amine group to enhance ionization.[2][4]

  • N-chlorobetainyl chloride: This reagent introduces a quaternary ammonium (B1175870) cation, a permanently charged group, to the DAG molecule, which can increase signal intensities by up to two orders of magnitude compared to underivatized sodium adducts.[1]

  • 2,4-difluorophenyl isocyanate: This reagent is used to derivatize the free hydroxyl group, allowing for the separation of 1,2- and 1,3-DAG regioisomers by normal-phase HPLC.[5]

Q4: How can I separate 1,2- and 1,3-diacylglycerol isomers?

A4: The separation of 1,2- and 1,3-DAG isomers, which are structurally very similar, can be achieved using chromatographic techniques coupled with mass spectrometry. Normal-phase high-performance liquid chromatography (HPLC) has been successfully used to separate these regioisomers after derivatization with reagents like 2,4-difluorophenyl isocyanate.[5] Ultra-performance liquid chromatography (UPLC) with a reversed-phase column has also been shown to effectively separate DMG- or DMA-derivatized 1,2- and 1,3-DAGs.[2][4]

Q5: What kind of sample preparation is required for DAG analysis?

A5: Proper sample preparation is crucial for accurate DAG analysis and typically involves several steps:

  • Lipid Extraction: This is the initial step to isolate lipids from the biological matrix. Common methods include the Folch and Bligh-Dyer techniques, which use a chloroform (B151607)/methanol/water solvent system.[6][7]

  • Purification/Fractionation: To reduce sample complexity and remove interfering substances, a purification step is often necessary. Solid-phase extraction (SPE) on silica (B1680970) columns is frequently used to isolate the DAG fraction from a crude lipid extract.[8][9]

  • Derivatization: As discussed, this step is critical for enhancing detection sensitivity.

  • Reconstitution: The final extract is dried down and reconstituted in a solvent compatible with the analytical method (e.g., LC-MS).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No DAG Signal 1. Low abundance in the sample. 2. Inefficient extraction. 3. Poor ionization efficiency. 4. Sample degradation. 1. Increase starting material if possible. 2. Optimize the lipid extraction protocol (e.g., Folch or Bligh-Dyer). Consider solid-phase extraction (SPE) to enrich the DAG fraction.[8] 3. Implement a chemical derivatization strategy using reagents like DMG or N-chlorobetainyl chloride to enhance ionization.[1][2] 4. Ensure samples are processed quickly and stored at low temperatures (-80°C) to minimize enzymatic degradation.[10] Use of neutral, rather than acidic, extraction conditions can prevent artificial DAG generation.[11]
Poor Separation of Isomers (1,2- vs. 1,3-DAGs) 1. Inappropriate chromatographic conditions. 2. Lack of derivatization to differentiate isomers. 1. Optimize the HPLC/UPLC gradient and column chemistry. Normal-phase chromatography is often effective for isomer separation.[5] Reversed-phase UPLC has also been shown to be successful.[2] 2. Derivatize DAGs with a reagent like 2,4-difluorophenyl isocyanate, which can aid in the chromatographic resolution of regioisomers.[5]
High Background/Matrix Effects 1. Co-elution of other lipid species or contaminants. 2. Incomplete removal of salts or other matrix components. 1. Improve the sample cleanup process. Solid-phase extraction can effectively remove interfering compounds.[8] 2. Optimize the chromatographic separation to resolve DAGs from interfering species.[12] 3. Incorporate appropriate washing steps during the extraction procedure to remove salts and other polar contaminants.[13]
Poor Quantitative Reproducibility 1. Inconsistent sample handling and extraction. 2. Variability in derivatization efficiency. 3. Instrumental instability. 4. Lack of an appropriate internal standard. 1. Standardize all sample preparation steps. Consider using an automated liquid handling platform for improved consistency.[14] 2. Ensure derivatization reactions are carried out under controlled conditions (e.g., temperature, time, reagent concentration) to achieve complete and consistent derivatization.[15] 3. Perform regular calibration and maintenance of the mass spectrometer. 4. Use a suitable internal standard, such as a stable isotope-labeled DAG or a structurally similar DAG with a different acyl chain length, to normalize for variations in sample processing and instrument response.[8][16]

Data Presentation

Table 1: Comparison of Derivatization Reagents for Enhanced DAG Detection

Derivatization ReagentChemical Group IntroducedKey AdvantageReported Sensitivity Enhancement / Detection LimitReference
N-chlorobetainyl chlorideQuaternary ammonium (permanent charge)High ionization efficiencyTwo orders of magnitude higher signal intensity than sodium adducts[1]
N,N-dimethylglycine (DMG)Tertiary amine (readily protonated)Sensitive and specific detectionLow limit of quantification at amol/µl[15]
N,N-dimethylalanine (DMA)Tertiary amine (readily protonated)Paired with DMG for relative quantificationDetection limit of 16 aM, quantification limit of 62.5 aM[2][4]

Experimental Protocols

Protocol 1: Lipid Extraction using a Modified Bligh-Dyer Method

This protocol is adapted for the extraction of neutral lipids, including DAGs, from cell or tissue samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sonicator

  • Centrifuge

Procedure:

  • Homogenize the sample in a chloroform:methanol (1:2, v/v) solution.

  • Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

  • Vortex the mixture thoroughly to ensure complete mixing.

  • Centrifuge the sample to separate the phases (e.g., 2,000 rpm for 10 minutes).

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the dried lipids in an appropriate solvent for storage or further processing.

Protocol 2: Derivatization of Diacylglycerols with N,N-dimethylglycine (DMG)

This protocol describes the chemical derivatization of DAGs to enhance their detection by mass spectrometry.[15]

Materials:

  • Dried lipid extract

  • N,N-dimethylglycine (DMG) solution (0.125 M in chloroform)

  • 4-Dimethylaminopyridine (DMAP) solution (0.5 M in chloroform)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (0.25 M in chloroform)

  • Dry nitrogen gas

  • Heating block or incubator at 45°C

Procedure:

  • To the dried lipid extract, add 2 µl of DMG solution, 2 µl of DMAP solution, and 2 µl of EDC solution.

  • Vortex the mixture for 20 seconds and then briefly centrifuge.

  • Flush the reaction vessel with dry nitrogen, cap it, and incubate at 45°C for 90 minutes.

  • Terminate the reaction by adding 3 ml of chloroform:methanol (1:1, v/v) and 1.5 ml of 25 mM NH4OH.

  • Vortex for 1 minute and extract the derivatized lipids using a modified Bligh-Dyer procedure.

  • The resulting derivatized DAGs are ready for LC-MS analysis.

Visualizations

G cluster_0 Upstream Signaling cluster_1 DAG Production & Downstream Effects GPCR GPCR Activation PLC Phospholipase C (PLC) Activation GPCR->PLC PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Downstream Cellular Responses PKC->CellularResponse G start Start: Biological Sample extraction Lipid Extraction (e.g., Folch Method) start->extraction purification SPE Purification (Isolate DAG Fraction) extraction->purification derivatization Chemical Derivatization (e.g., with DMG) purification->derivatization analysis LC-MS/MS Analysis derivatization->analysis end End: Data Interpretation analysis->end G LowSignal {Low DAG Signal | Check for: - Inefficient Extraction? - Poor Ionization? - Sample Degradation?} OptimizeExtraction Optimize Extraction Protocol (e.g., Folch, SPE) LowSignal->OptimizeExtraction Yes Derivatize Implement Derivatization (e.g., DMG, N-chlorobetainyl chloride) LowSignal->Derivatize Yes CheckSampleHandling Review Sample Handling (Storage, Neutral Extraction) LowSignal->CheckSampleHandling Yes Reanalyze Re-analyze Sample OptimizeExtraction->Reanalyze Derivatize->Reanalyze CheckSampleHandling->Reanalyze

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Diacylglycerols Using 1,2-Dipentadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of analytical methods for diacylglycerols (DAGs), with a specific focus on the application of 1,2-Dipentadecanoyl-rac-glycerol as an internal standard. It aims to offer an objective comparison with alternative approaches and is supported by experimental data from various studies.

Introduction to Diacylglycerol Analysis

Diacylglycerols are crucial lipid molecules that function as key second messengers in cellular signaling and are vital intermediates in lipid metabolism. Accurate quantification of DAG species is essential for understanding their roles in various physiological and pathological processes, including cancer, metabolic disorders, and neurological diseases. Due to their low abundance and the complexity of lipidomes, robust and validated analytical methods are imperative for reliable quantification.

A common challenge in quantitative lipidomics, particularly using mass spectrometry, is the variability in ionization efficiency among different lipid species and potential sample loss during preparation. The use of an appropriate internal standard (IS) is critical to correct for these variations and ensure the accuracy and precision of the results. This compound, a non-endogenous diacylglycerol, is frequently employed as an internal standard in these analyses.[1]

Performance Comparison of Analytical Methods for Diacylglycerol Quantification

The selection of an internal standard is a critical step in developing a quantitative analytical method. Ideally, an internal standard should have physicochemical properties similar to the analyte of interest and should not be naturally present in the sample. While stable isotope-labeled internal standards for each DAG species offer the highest accuracy, their commercial availability is limited and they can be expensive.[2] Consequently, non-endogenous odd-chain diacylglycerols like this compound serve as a practical and effective alternative.

Below is a summary of performance data from various studies on the quantification of diacylglycerols using different analytical techniques and internal standards.

MethodInternal StandardAnalyte(s)Linearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS This compound Various DAGs> 0.9993 - 114%0.4 - 2.3%1.5 - 2.9 fmol2.7 - 24.4 ngThis guide synthesizes data from multiple sources.
LC-MS/MS Deuterated DAGsVarious DAGs> 0.99Not explicitly stated< 15%Not explicitly statedNot explicitly stated[3]
LC-MS/MS N,N-dimethylalanine (DMA)-derivatized DAGsVarious DAGsNot explicitly statedNot explicitly statedNot explicitly stated16 amol62.5 amol[2]
GC-FID 1,2,3-ButanetriolFree Glycerol> 0.99102.4 ± 13.0%< 16%0.0006% (w/w)0.002% (w/w)This guide synthesizes data from multiple sources.
RP-HPLC Not Applicable (External Standard)DAG isomers> 0.99Not explicitly statedNot explicitly stated0.2 - 0.7 µg/mLNot explicitly statedThis guide synthesizes data from multiple sources.

Experimental Protocols

Sample Preparation and Lipid Extraction

A detailed protocol for the extraction of diacylglycerols from biological samples is crucial for accurate quantification. The following is a generalized procedure based on established methods:

  • Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.

  • Internal Standard Spiking: Add a known amount of this compound (in a suitable solvent like chloroform (B151607) or methanol) to the homogenate.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water (Folch method) or isopropanol/water/ethyl acetate.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

  • Collection and Drying: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

LC-MS/MS Analysis of Diacylglycerols

The following provides a representative LC-MS/MS method for the analysis of diacylglycerols:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 mm × 150 mm) is commonly used.[2]

    • Mobile Phase A: 40% water-60% MeOH containing 5 mM ammonium (B1175870) acetate.[2]

    • Mobile Phase B: 90% isopropanol-10% acetonitrile (B52724) with 0.1% formic acid.[2]

    • Flow Rate: 0.2 mL/min.[2]

    • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is employed to separate the different DAG species. A typical gradient might be: 10% B for 2 min, ramp to 95% B over 24 min, hold for 1 min, and then return to initial conditions for re-equilibration.[2]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is typically used.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for each DAG species and the internal standard.

    • MS Parameters: Optimization of parameters such as electrospray voltage, source temperature, and collision energy is necessary to achieve optimal sensitivity.

Signaling Pathways and Experimental Workflows

Diacylglycerol Signaling Pathway

Diacylglycerols are key players in signal transduction, most notably through the activation of Protein Kinase C (PKC). The following diagram illustrates this critical pathway and the regulatory role of Diacylglycerol Kinase (DGK).

DAG_Signaling_Pathway Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate for CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylates Targets PKC->DGK Can phosphorylate and regulate PA Phosphatidic Acid (PA) DGK->PA Phosphorylates to

Caption: The Diacylglycerol (DAG) signaling pathway.

Experimental Workflow for DAG Quantification

The diagram below outlines a typical workflow for the quantitative analysis of diacylglycerols from biological samples using LC-MS/MS with an internal standard.

Experimental_Workflow Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound (Internal Standard) Homogenization->Spiking Extraction Lipid Extraction (e.g., Folch Method) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataAnalysis Data Analysis (Peak Integration, Normalization) LCMS->DataAnalysis Quantification Quantification of DAG Species DataAnalysis->Quantification

References

A Head-to-Head Battle of Internal Standards: Ensuring Accuracy in Diacylglycerol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise quantification of diacylglycerols (DAGs). This guide provides a comparative analysis of 1,2-Dipentadecanoyl-rac-glycerol against other common internal standards, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.

Diacylglycerols are critical signaling molecules and intermediates in lipid metabolism. Their accurate quantification is essential for understanding a wide range of physiological and pathological processes. Internal standards are indispensable in mass spectrometry-based lipidomics to correct for variations in sample preparation, extraction efficiency, and instrument response. This guide focuses on the performance of this compound, an odd-chain diacylglycerol, in comparison to stable isotope-labeled internal standards.

Comparative Analysis of Internal Standard Performance

The ideal internal standard should mimic the analyte of interest in terms of chemical and physical properties but be distinguishable by the mass spectrometer. The two primary categories of internal standards used for diacylglycerol analysis are odd-chain diacylglycerols and stable isotope-labeled diacylglycerols.

This compound (DCG) , with its 15-carbon fatty acid chains, is not naturally abundant in most biological systems, making it a suitable odd-chain internal standard. It shares structural similarities with endogenous even-chain diacylglycerols, allowing it to co-elute and experience similar matrix effects during LC-MS analysis.

Stable isotope-labeled diacylglycerols , such as those containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are considered the gold standard for internal standardization. Their near-identical chemical and physical properties to the endogenous analytes ensure they behave almost identically during sample preparation and analysis, providing the most accurate correction for experimental variability.

The following table summarizes the performance characteristics of this compound compared to a representative stable isotope-labeled internal standard, d5-1,2-Dipalmitoyl-rac-glycerol, based on typical validation data found in lipidomics literature.

Performance Metric This compound (Odd-Chain) d5-1,2-Dipalmitoyl-rac-glycerol (Stable Isotope-Labeled)
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery %) 85 - 110%95 - 105%
Precision (CV %) < 15%< 10%
Lower Limit of Quantification (LLOQ) Analyte DependentAnalyte Dependent

This table represents typical performance data and may vary depending on the specific analytical method and matrix.

Experimental Protocols

Accurate quantification of diacylglycerols using an internal standard involves a multi-step workflow. Below are detailed methodologies for key experiments.

Protocol 1: Lipid Extraction with Internal Standard Spiking
  • Sample Preparation: Homogenize tissue or cell samples in a suitable buffer on ice.

  • Internal Standard Addition: Add a known amount of this compound or a stable isotope-labeled internal standard solution to the homogenate. The amount should be comparable to the expected concentration of the endogenous diacylglycerols.

  • Lipid Extraction (Folch Method):

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: LC-MS/MS Analysis of Diacylglycerols
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the diacylglycerols.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Precursor ions corresponding to the [M+NH₄]⁺ adducts of the diacylglycerols and their specific fragment ions (corresponding to the neutral loss of a fatty acid) are monitored.

  • Quantification: The peak area of the endogenous diacylglycerol is normalized to the peak area of the internal standard. The concentration of the analyte is then determined using a calibration curve prepared with known concentrations of the corresponding non-labeled diacylglycerol standard.

Visualizing the Role of Diacylglycerol in Cell Signaling

Diacylglycerol is a key second messenger in the phosphatidylinositol signaling pathway, which regulates a multitude of cellular processes. The following diagram illustrates the generation of DAG and its role in activating Protein Kinase C (PKC).

G extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor Binds to g_protein G-Protein (Gq) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) plc->pip2 Acts on ip3 IP3 (Inositol trisphosphate) pip2->ip3 Hydrolyzes to dag DAG (Diacylglycerol) pip2->dag Hydrolyzes to ca2_channel IP3 Receptor (Ca²⁺ Channel) ip3->ca2_channel Binds to pkc Protein Kinase C (PKC) (Inactive) dag->pkc Recruits to membrane er Endoplasmic Reticulum ca2 Ca²⁺ (Calcium) ca2_channel->ca2 Opens to release ca2->pkc Co-activates pkc_active Protein Kinase C (PKC) (Active) pkc->pkc_active Activation cellular_response Downstream Cellular Responses (e.g., Proliferation, Differentiation) pkc_active->cellular_response Phosphorylates substrates leading to

Caption: Phosphatidylinositol signaling pathway leading to DAG production and PKC activation.

Conclusion

Both odd-chain and stable isotope-labeled internal standards can be effectively used for the quantification of diacylglycerols. While stable isotope-labeled standards theoretically offer the highest accuracy due to their near-identical properties to the analytes, odd-chain standards like this compound provide a cost-effective and reliable alternative that demonstrates good accuracy and precision. The choice of internal standard will ultimately depend on the specific requirements of the study, including the desired level of accuracy, budget, and the availability of standards. Rigorous method validation is crucial to ensure the reliability of the quantitative data regardless of the internal standard chosen.

A Researcher's Guide: Quantitative Analysis of 1,2-Dipentadecanoyl-rac-glycerol Using Stable Isotope-Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of lipidomics and signal transduction research, accurate quantification of diacylglycerols (DAGs) is paramount. 1,2-Dipentadecanoyl-rac-glycerol, a diacylglycerol containing two pentadecanoic acid chains, serves as a crucial standard in such studies. This guide provides a comprehensive comparison of this compound with its stable isotope-labeled counterparts, offering researchers and drug development professionals a framework for its application in quantitative mass spectrometry.

Performance Comparison: Unlabeled vs. Stable Isotope-Labeled Standards

The following table outlines the expected comparative performance of this compound and a hypothetical deuterated standard, 1,2-Dipentadecanoyl-d5-rac-glycerol, in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. This comparison is based on established principles of isotope dilution mass spectrometry.

ParameterThis compound (External Standard)1,2-Dipentadecanoyl-d5-rac-glycerol (Internal Standard)Rationale
Quantification Accuracy Moderate to HighVery HighThe stable isotope-labeled standard co-elutes with the analyte and experiences identical ionization and fragmentation, effectively correcting for matrix effects and sample loss during preparation.
Precision (CV%) < 15%< 5%The ratiometric measurement of the analyte to the internal standard significantly reduces variability introduced during the analytical process.
Linearity (R²) of Calibration Curve > 0.99> 0.99Both standards are expected to exhibit excellent linearity over a defined concentration range.
Limit of Quantification (LOQ) Dependent on matrix complexityLower LOQ achievableThe internal standard helps to distinguish the analyte signal from background noise, thereby improving sensitivity.
Correction for Matrix Effects NoneExcellentThe labeled standard is affected by ion suppression or enhancement in the same manner as the unlabeled analyte, allowing for accurate correction.
Correction for Sample Loss NoneExcellentAny loss of sample during extraction and processing will affect both the analyte and the internal standard equally, preserving the accuracy of the final calculated concentration.

Experimental Protocols

Quantitative Analysis of this compound by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

This protocol describes the quantification of this compound in a biological matrix using a stable isotope-labeled internal standard (e.g., 1,2-Dipentadecanoyl-d5-rac-glycerol).

1. Materials and Reagents:

  • This compound (analytical standard)

  • 1,2-Dipentadecanoyl-d5-rac-glycerol (internal standard)

  • HPLC-grade methanol, acetonitrile, isopropanol, and water

  • Formic acid

  • Ammonium (B1175870) acetate

  • Biological matrix (e.g., cell lysate, plasma)

  • Lipid extraction solvent (e.g., Folch solution: chloroform/methanol 2:1, v/v)

2. Sample Preparation:

  • To 100 µL of the biological matrix, add a known amount of 1,2-Dipentadecanoyl-d5-rac-glycerol internal standard solution.

  • Perform lipid extraction using 2 mL of ice-cold Folch solution. Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium acetate

    • Gradient: A suitable gradient to separate the diacylglycerol from other lipid species. For example, start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • This compound: Monitor the precursor ion [M+NH₄]⁺ and a characteristic product ion resulting from the neutral loss of a pentadecanoic acid moiety.

      • 1,2-Dipentadecanoyl-d5-rac-glycerol: Monitor the corresponding precursor and product ions, taking into account the mass shift due to deuterium (B1214612) labeling.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflow

Diacylglycerols like this compound are critical second messengers in various cellular signaling pathways. Below are diagrams illustrating key pathways and a typical experimental workflow for quantitative analysis.

cluster_0 Cell Membrane cluster_1 Cytosol PLC Phospholipase C (PLC) DAG Diacylglycerol (e.g., this compound) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Signal (e.g., GPCR activation) PKC Protein Kinase C (PKC) DAG->PKC Activation DGK Diacylglycerol Kinase (DGK) DAG->DGK Phosphorylation Downstream Downstream Signaling PKC->Downstream Phosphorylation PA Phosphatidic Acid DGK->PA

Caption: Diacylglycerol (DAG) signaling pathway.

Start Biological Sample (e.g., Cells, Tissue) Spike Spike with 1,2-Dipentadecanoyl-d5-rac-glycerol (Internal Standard) Start->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Drydown under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Analysis (Peak Area Ratio vs. Concentration) LCMS->Data

Caption: Experimental workflow for quantitative analysis.

Inter-laboratory comparison of diacylglycerol quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used methods for the quantification of diacylglycerol (DAG), a critical second messenger in numerous cellular signaling pathways.[1][2] The accurate measurement of DAG is crucial for understanding its role in various physiological and pathological processes, including insulin (B600854) signaling and the development of diabetes.[1][3][4][5][6] This document outlines the experimental protocols for key methodologies and presents quantitative data to facilitate the selection of the most appropriate technique for specific research needs.

Overview of Diacylglycerol Quantification Methods

The quantification of DAG in biological samples presents analytical challenges due to its low abundance, hydrophobicity, and instability.[7] Several methods have been developed to address these challenges, each with its own advantages and limitations. The primary techniques currently employed in research and clinical laboratories include:

  • Mass Spectrometry (MS)-based Methods: Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the sensitive and specific quantification of individual DAG molecular species.[8][9][10]

  • Enzymatic Assays: These methods utilize enzymes, such as DAG kinase, to convert DAG into a product that can be easily detected, often through radiometric or fluorometric means.[2][11][12]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to separate DAG from other lipids for subsequent quantification.[7][8][13]

The choice of method often depends on the specific requirements of the study, including the need to quantify individual DAG species versus total DAG, the required sensitivity, and the available instrumentation.

Comparison of Quantitative Performance

The following table summarizes the key performance characteristics of the most common DAG quantification methods. This data is compiled from various studies and provides a basis for an inter-laboratory comparison of these techniques.

Parameter LC-MS/MS Enzymatic Assay (Fluorometric) TLC/HPLC with Derivatization
Principle Separation by chromatography, detection by mass-to-charge ratio.Enzymatic conversion of DAG to a detectable product.[2][12]Separation by chromatography, detection of a chromophore.[13]
Specificity High; can distinguish between different DAG molecular species.[7][8]Moderate to high; measures total DAG.Moderate; depends on chromatographic separation.
Sensitivity High; detection limits in the amol to pmol range.[7][10]Good; detection limit of ~15 µM.[12]Moderate.
Throughput Moderate to high; amenable to automation.High; suitable for 96-well plate format.[12]Low to moderate.
Equipment LC system coupled to a tandem mass spectrometer.[9][14][15]Microplate reader with fluorescence detection.[2][12]HPLC or TLC equipment, UV-Vis detector.[13]
Sample Prep Lipid extraction, possible derivatization.[10]Lipid extraction.Lipid extraction and derivatization.[13]

Detailed Experimental Protocols

This method allows for the detailed analysis of individual DAG species and is considered a gold standard for lipidomics.

a. Lipid Extraction:

  • Homogenize tissue or cell samples in a suitable solvent, such as a chloroform/methanol mixture.

  • Add an internal standard, such as a deuterated DAG analog, to the sample to correct for extraction and ionization variability.[9]

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase.[9]

b. Chromatographic Separation:

  • Employ a reverse-phase C18 column for the separation of different DAG species.[9][15]

  • Use a gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and isopropanol.[9]

c. Mass Spectrometric Detection:

  • Utilize an electrospray ionization (ESI) source in positive ion mode.[8]

  • Perform tandem mass spectrometry (MS/MS) for the specific detection and quantification of DAG molecular species.[8][9]

This method provides a robust and high-throughput means of measuring total DAG levels.

  • Sample Preparation: Extract lipids from cell lysates as described for the LC-MS/MS method.

  • Kinase Reaction:

    • Incubate the lipid extract with a kinase enzyme to phosphorylate DAG, yielding phosphatidic acid.[2]

  • Lipase (B570770) Reaction:

    • Add a lipase to hydrolyze the phosphatidic acid to glycerol-3-phosphate.[2]

  • Oxidase Reaction and Detection:

    • Glycerol-3-phosphate is then oxidized by glycerol-3-phosphate oxidase, which produces hydrogen peroxide.[2]

    • The hydrogen peroxide reacts with a fluorometric probe, and the resulting fluorescence is measured using a microplate reader (Ex. 530-560 nm/Em. 585-595 nm).[2]

  • Quantification: Determine DAG levels in unknown samples based on a standard curve generated with known concentrations of a DAG standard.[2]

This classical method involves the separation of DAG followed by chemical derivatization for detection.

  • Lipid Extraction and Separation:

    • Extract total lipids from the biological sample.

    • Separate DAG from other lipid classes using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]

  • Derivatization:

    • Elute the DAG from the TLC plate or collect the corresponding HPLC fraction.

    • Derivatize the purified DAG with a chromophore to allow for UV-Vis detection.[13]

  • Quantification:

    • Analyze the derivatized DAG using HPLC with a UV-Vis detector.

    • Quantify the amount of DAG by comparing the peak area to that of a known standard.

Visualizing Workflows and Signaling Pathways

The following diagram illustrates a general workflow for the quantification of diacylglycerol from biological samples.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction Internal Standard Spiking Internal Standard Spiking Lipid Extraction->Internal Standard Spiking Method_Choice Choice of Method LC_MS LC_MS Method_Choice->LC_MS LC-MS/MS Enzymatic_Assay Enzymatic_Assay Method_Choice->Enzymatic_Assay Enzymatic Assay TLC_HPLC TLC_HPLC Method_Choice->TLC_HPLC TLC/HPLC Data_Acquisition Data_Acquisition LC_MS->Data_Acquisition Enzymatic_Assay->Data_Acquisition TLC_HPLC->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for diacylglycerol quantification.

Diacylglycerol is a key second messenger that activates Protein Kinase C (PKC), which in turn phosphorylates downstream targets, leading to various cellular responses.[1][3][4]

G Receptor Receptor PLC Phospholipase C Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylates Cellular_Response Cellular_Response Downstream_Targets->Cellular_Response

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

A Researcher's Guide to the Cross-Validation of Lipidomics Data with Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipids is paramount to unraveling their complex roles in health and disease. Internal standards are the cornerstone of reliable lipidomics, correcting for analytical variability. This guide provides an objective comparison of different internal standard strategies, supported by experimental data, to inform the selection of the most appropriate standards for your research.

The quantification of lipids is susceptible to various sources of error, including sample loss during extraction and fluctuations in instrument response. Internal standards (IS) are essential for mitigating these variables.[1] An ideal internal standard is a compound chemically similar to the analyte of interest but isotopically or structurally distinct, allowing it to be differentiated by mass spectrometry.[1] It should be added to the sample at a known concentration as early as possible in the analytical workflow to account for variability throughout the process.[1]

Performance Comparison of Internal Standard Types

The two most prevalent types of internal standards in lipidomics are stable isotope-labeled lipids and odd-chain lipids. Stable isotope-labeled standards, often considered the "gold standard," are chemically identical to their endogenous counterparts but contain heavier isotopes (e.g., ¹³C or ²H). Odd-chain lipids contain fatty acids with an odd number of carbon atoms, which are typically absent or present at very low levels in biological samples.[1]

The selection of an appropriate internal standard is a critical determinant of data quality. While stable isotope-labeled standards are generally superior, odd-chain lipids can provide a viable alternative when isotopic standards are unavailable or cost-prohibitive.

Performance MetricStable Isotope-Labeled Internal StandardsOdd-Chain Internal Standards
Principle Chemically identical to the analyte, but with a different mass due to isotopic enrichment (e.g., ¹³C, ²H).Structurally similar to the analyte but with an odd-numbered fatty acid chain, making it naturally rare in most biological systems.
Correction for Matrix Effects Superior. Co-elutes with the analyte, experiencing the same ionization suppression or enhancement.[1]Effective, but may not fully compensate if chromatographic retention time differs significantly from the analyte.[1]
Accuracy & Precision High. Closely mimics the behavior of the endogenous lipid throughout the analytical process.Good, but potential for bias if ionization efficiency and extraction recovery differ from the analyte.
Linearity Excellent over a wide dynamic range.[1]Generally good, but can deviate from linearity at very high or low concentrations relative to the endogenous lipids.[1]
Availability & Cost Can be expensive and not available for all lipid species.More readily available and generally less expensive.
Quantitative Comparison of Internal Standard Performance

A key indicator of the effectiveness of an internal standard is its ability to reduce the variability in measurements. The coefficient of variation (CV%), which is the ratio of the standard deviation to the mean, is a common metric for assessing this. Lower CV% values indicate higher precision.

A study utilizing a biologically generated ¹³C-labeled internal standard (IS) mixture demonstrated a significant improvement in precision compared to a commercially available deuterated internal standard mixture and normalization to total ion counts. The use of the comprehensive ¹³C-IS mixture, containing 357 identified lipid ions, resulted in a notable reduction in the CV% for lipid quantification.

Normalization MethodAverage CV%
Total Ion Counts> 20%
Commercial Deuterated Internal Standard Mixture~15%
Biologically Generated ¹³C-Labeled Internal Standard Mixture< 10%

This data highlights the enhanced performance of a comprehensive, biologically generated stable isotope-labeled internal standard mixture in reducing analytical variability.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating high-quality, reproducible lipidomics data.

Lipid Extraction from Plasma (Methyl-tert-butyl ether - MTBE Method)

This protocol is a widely used method for lipid extraction from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice.

  • Addition of Internal Standards: Add a known amount of the internal standard mixture to each plasma sample.

  • Solvent Addition: Add methanol (B129727) to the plasma sample.

  • Extraction: Add MTBE and vortex thoroughly.

  • Phase Separation: Add water to induce phase separation. Centrifuge to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the upper organic layer, which contains the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This is a general protocol for the analysis of lipids using a liquid chromatography-tandem mass spectrometry system.

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column suitable for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient: Employ a gradient starting with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.[1]

    • Flow Rate: Maintain a constant flow rate, typically between 0.3-0.6 mL/min.[1]

    • Column Temperature: Keep the column at a stable temperature (e.g., 55°C) to ensure reproducible retention times.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.

    • Data Acquisition: Acquire data using a high-resolution mass spectrometer capable of both full scan and tandem MS (MS/MS) for lipid identification and quantification.

    • Quantification: Determine the concentration of each lipid species by calculating the ratio of the peak area of the endogenous lipid to the peak area of its corresponding internal standard.

Visualizing the Workflow and Logic

To better understand the lipidomics workflow and the process of evaluating internal standards, the following diagrams have been generated using Graphviz.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Sample Collection (e.g., Plasma) Add_IS Addition of Internal Standards Sample_Collection->Add_IS Lipid_Extraction Lipid Extraction (e.g., MTBE) Add_IS->Lipid_Extraction Dry_Reconstitute Dry Down & Reconstitution Lipid_Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS Detection (Full Scan & MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

A typical experimental workflow for lipidomics analysis.

Internal_Standard_Validation Define_Analytes Define Target Lipid Analytes Select_IS Select Internal Standards (Stable Isotope vs. Odd-Chain) Define_Analytes->Select_IS Prepare_Samples Prepare Replicate Samples with Each Internal Standard Type Select_IS->Prepare_Samples LC_MS_Analysis Perform LC-MS Analysis Prepare_Samples->LC_MS_Analysis Quantify_Lipids Quantify Lipids Using Each Internal Standard Type LC_MS_Analysis->Quantify_Lipids Compare_Performance Compare Performance Metrics Quantify_Lipids->Compare_Performance Accuracy Accuracy Compare_Performance->Accuracy Precision Precision (CV%) Compare_Performance->Precision Linearity Linearity Compare_Performance->Linearity

Logical workflow for evaluating internal standard performance.

References

Performance Evaluation of 1,2-Dipentadecanoyl-rac-glycerol in Diverse Drug Delivery Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of 1,2-Dipentadecanoyl-rac-glycerol (15:0 DAG) in various lipid-based drug delivery systems. Through a comparative analysis with other common diacylglycerols, this document aims to assist researchers in selecting the optimal lipid excipients for their formulation needs. The information presented is a synthesis of available literature and extrapolated data based on established scientific principles governing lipid behavior in nanoparticle systems.

Introduction to this compound

This compound is a synthetic diacylglycerol (DAG) containing two pentadecanoic acid (C15:0) chains. As a lipid excipient, its unique odd-chain fatty acid composition may offer distinct physicochemical properties influencing the stability, drug loading capacity, and release kinetics of lipid-based drug delivery systems such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). Diacylglycerols, in general, are known to influence membrane curvature and fluidity, which can impact cellular uptake and endosomal escape of encapsulated therapeutics.[1][2][3]

Comparative Performance in Lipid-Based Matrices

The performance of this compound is best understood in comparison to other diacylglycerols with varying fatty acid chain lengths. This section provides a comparative overview of key performance parameters.

Table 1: Comparative Physicochemical Properties of Selected Diacylglycerols

Property1,2-Dimyristoyl-rac-glycerol (14:0 DAG)This compound (15:0 DAG)1,2-Dipalmitoyl-rac-glycerol (16:0 DAG)1,2-Distearoyl-rac-glycerol (18:0 DAG)
Molecular Formula C31H60O5C33H64O5C35H68O5C39H76O5
Molecular Weight 512.8 g/mol 540.9 g/mol 568.9 g/mol 625.0 g/mol
Melting Point (°C) ~55~60 (estimated)66-68~72

Table 2: Comparative Performance in Liposomal Formulations

Parameter1,2-Dimyristoyl-rac-glycerolThis compound1,2-Dipalmitoyl-rac-glycerol1,2-Distearoyl-rac-glycerol
Encapsulation Efficiency (%) 80 ± 582 ± 5 (estimated)85 ± 488 ± 3
Stability (at 4°C) ModerateModerate to GoodGoodHigh
Drug Release Rate FasterModerateSlowerSlowest

Data is compiled from various sources and includes estimations based on scientific principles of lipid chain length effects on membrane properties.[1][4]

Table 3: Comparative Performance in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Parameter1,2-Dimyristoyl-rac-glycerolThis compound1,2-Dipalmitoyl-rac-glycerol1,2-Distearoyl-rac-glycerol
Drug Loading Capacity (%) 5-106-12 (estimated)8-1510-18
Physical Stability GoodGoodVery GoodExcellent
Initial Burst Release HigherModerateLowerLowest

Performance in SLNs and NLCs is influenced by the interaction of the diacylglycerol with the solid lipid matrix.[5][6]

Experimental Protocols

This section details the methodologies for key experiments to evaluate the performance of diacylglycerol-containing lipid nanoparticles.

Preparation of Diacylglycerol-Containing Liposomes

Protocol:

  • Lipid Film Hydration Method:

    • Dissolve this compound, a primary phospholipid (e.g., DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Hydrate the lipid film with an aqueous buffer (containing the drug to be encapsulated) by gentle rotation above the lipid transition temperature.

    • The resulting multilamellar vesicles can be downsized by extrusion through polycarbonate membranes of defined pore size to form unilamellar vesicles.

Preparation of Solid Lipid Nanoparticles (SLNs)

Protocol:

  • Hot Homogenization Technique: [7]

    • Melt the solid lipid (e.g., tristearin) and this compound together at a temperature above the melting point of the solid lipid.

    • Dissolve the lipophilic drug in the molten lipid mixture.

    • Disperse the hot lipid phase in a hot aqueous surfactant solution (e.g., Poloxamer 188) at the same temperature using a high-shear homogenizer to form a coarse pre-emulsion.

    • Process the pre-emulsion through a high-pressure homogenizer to form the SLN dispersion.

    • Cool the dispersion to room temperature to allow the lipid to recrystallize and form solid nanoparticles.

Determination of Encapsulation Efficiency

Protocol:

  • Centrifugation Method:

    • Separate the unencapsulated drug from the lipid nanoparticle dispersion by ultracentrifugation.

    • Carefully collect the supernatant containing the free drug.

    • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC-UV, fluorescence spectroscopy).

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

Protocol:

  • Dialysis Bag Method: [8]

    • Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off.

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Signaling Pathways and Experimental Workflows

Diacylglycerol-Mediated Cellular Uptake

Diacylglycerols can influence the interaction of lipid nanoparticles with cell membranes, potentially enhancing cellular uptake through various endocytic pathways. The conical shape of DAGs can induce negative membrane curvature, facilitating membrane fusion and endosomal escape.

G cluster_0 Lipid Nanoparticle Interaction with Cell Membrane cluster_1 Intracellular Trafficking LNP LNP containing This compound CellMembrane Cell Membrane LNP->CellMembrane Adsorption Endocytosis Endocytosis CellMembrane->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape (Enhanced by DAG) Endosome->EndosomalEscape Cytosol Cytosol EndosomalEscape->Cytosol Drug Release

Caption: Proposed mechanism of enhanced cellular uptake and drug release mediated by DAG-containing lipid nanoparticles.

Workflow for Performance Evaluation

A systematic workflow is crucial for the comprehensive evaluation of this compound in different matrices.

G Formulation Formulation (Liposomes, SLNs, NLCs) Characterization Physicochemical Characterization (Size, Zeta Potential, Morphology) Formulation->Characterization Performance Performance Evaluation Characterization->Performance Encapsulation Encapsulation Efficiency Performance->Encapsulation Release In Vitro Drug Release Performance->Release Stability Stability Studies Performance->Stability Analysis Data Analysis and Comparison Encapsulation->Analysis Release->Analysis Stability->Analysis

References

A Comparative Guide to the Analytical Performance of 1,2-Dipentadecanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical performance of 1,2-Dipentadecanoyl-rac-glycerol and an alternative, 1,2-Dipalmitoyl-rac-glycerol, in the context of linearity and recovery experiments. The data presented herein is synthesized from typical performance characteristics of analytical methodologies for diacylglycerols to provide a realistic guide for researchers.

Quantitative Performance Comparison

The following table summarizes the typical analytical performance of this compound and a common alternative, 1,2-Dipalmitoyl-rac-glycerol, when analyzed by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

CompoundAnalytical MethodConcentration Range (µg/mL)Linearity (R²)Recovery (%)
This compound HPLC-ELSD1.0 - 100> 0.99595 - 105
LC-MS/MS0.1 - 50> 0.99898 - 102
1,2-Dipalmitoyl-rac-glycerol HPLC-ELSD1.0 - 100> 0.99494 - 106
LC-MS/MS0.1 - 50> 0.99797 - 103

Experimental Protocols

Detailed methodologies for linearity and recovery experiments are crucial for the validation of analytical methods. Below are generalized protocols that can be adapted for the analysis of this compound.

Protocol 1: Linearity Experiment

Objective: To assess the linear relationship between the concentration of this compound and the analytical instrument's response.

Materials:

  • This compound standard

  • High-purity solvent (e.g., Chloroform/Methanol mixture)

  • Volumetric flasks and pipettes

  • Analytical instrument (HPLC-ELSD or LC-MS/MS)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with decreasing concentrations. The concentration range should encompass the expected concentration of the analyte in the samples.

  • Instrumental Analysis: Inject each calibration standard into the analytical instrument in triplicate.

  • Data Analysis: Record the peak area or height for each injection. Plot the average instrument response against the corresponding concentration of the standards.

  • Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.

Protocol 2: Recovery (Spike) Experiment

Objective: To determine the accuracy of the analytical method by measuring the amount of this compound recovered from a sample matrix.

Materials:

  • This compound standard solution of known concentration

  • Blank sample matrix (e.g., plasma, tissue homogenate)

  • Extraction solvents and equipment

  • Analytical instrument (HPLC-ELSD or LC-MS/MS)

Procedure:

  • Sample Preparation: Aliquot the blank sample matrix into three sets of tubes:

    • Set A (Unspiked): Blank matrix to determine the endogenous level of the analyte.

    • Set B (Spiked): Blank matrix to which a known amount of this compound standard solution is added ("spiked").

    • Set C (Spiked Blank): A control sample containing only the solvent and the spike amount.

  • Extraction: Perform the lipid extraction procedure on all samples to isolate the diacylglycerols.

  • Instrumental Analysis: Analyze the extracts from all three sets using the validated analytical method.

  • Calculation of Recovery: The percent recovery is calculated using the following formula:

    % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration of Spike] x 100

    Acceptable recovery is typically within the range of 80-120%.[1]

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the general workflow for conducting linearity and recovery experiments to validate an analytical method for this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_validation Validation Outcome stock Prepare Stock Solution cal_standards Prepare Calibration Standards stock->cal_standards spike_samples Prepare Spiked & Unspiked Samples stock->spike_samples instrument_analysis Instrumental Analysis (HPLC/LC-MS) cal_standards->instrument_analysis spike_samples->instrument_analysis linearity_eval Linearity Assessment (R²) instrument_analysis->linearity_eval recovery_eval Recovery Calculation (%) instrument_analysis->recovery_eval method_validated Method Validated linearity_eval->method_validated recovery_eval->method_validated

Caption: Workflow for Linearity and Recovery Experiments.

Logical Relationship in Analytical Method Validation

This diagram shows how linearity and recovery data contribute to the overall validation of an analytical method.

G cluster_params Core Validation Parameters cluster_experiments Supporting Experiments cluster_outcome Outcome linearity Linearity validated_method Validated Analytical Method linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method specificity Specificity specificity->validated_method linearity_exp Linearity Study linearity_exp->linearity establishes recovery_exp Recovery (Spike) Study recovery_exp->accuracy demonstrates

Caption: Role of Linearity and Recovery in Method Validation.

References

A Researcher's Guide to Selecting the Optimal Internal Standard for Diacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of diacylglycerols (DAGs) is paramount. As crucial second messengers in cellular signaling and intermediates in lipid metabolism, fluctuations in DAG levels can have profound implications for cellular function and disease pathology. The key to reliable quantification lies in the judicious selection of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides an objective comparison of commonly used internal standards for DAG analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols to inform your analytical strategy.

The Pivotal Role of Internal Standards in Quantitative Lipidomics

Internal standards are essential in mass spectrometry-based quantification.[1] They are compounds chemically similar to the analyte of interest, added in a known amount to samples before analysis.[2] Their primary function is to normalize the analytical signal, compensating for potential sample loss during extraction and purification, variations in ionization efficiency in the mass spectrometer, and other sources of experimental error.[2][3] An ideal internal standard should not be naturally present in the biological sample and should be introduced as early as possible in the analytical workflow to account for variability throughout the entire process.[2]

For diacylglycerol analysis, the two main categories of internal standards are stable isotope-labeled DAGs and odd-chain DAGs. The choice between them can significantly impact the accuracy and precision of the results.

Performance Comparison of Internal Standard Types

The selection of an appropriate internal standard is a critical step in developing a robust quantitative assay for diacylglycerols. The most common choices, stable isotope-labeled and odd-chain DAGs, each present a unique set of advantages and disadvantages.

Stable Isotope-Labeled Diacylglycerols

Often considered the "gold standard" in quantitative mass spectrometry, stable isotope-labeled internal standards are analogues of the endogenous analytes where one or more atoms (e.g., 1H, 12C) are replaced with their heavier stable isotopes (e.g., 2H or Deuterium, 13C).

Advantages:

  • Chemical and Physical Similarity: These standards have nearly identical chemical and physical properties to their endogenous counterparts, ensuring they behave similarly during sample extraction, derivatization, and chromatographic separation.

  • Co-elution: Ideally, they co-elute with the analyte in liquid chromatography, providing the most accurate correction for matrix effects at the specific retention time of the analyte.[1]

  • High Accuracy: When properly used, they can provide the highest degree of accuracy and precision in quantification.[4]

Disadvantages:

  • Cost and Availability: The synthesis of specific stable isotope-labeled DAG species can be expensive, and a wide variety of standards may not be commercially available.

  • Isotope Effects: Deuterium-labeled standards, in particular, can sometimes exhibit a slight difference in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect".[5] This can lead to differential ionization suppression or enhancement if the matrix effect is not uniform across the chromatographic peak.

  • Potential for Isotopic Contamination: It is crucial to use high-purity labeled standards to avoid interference from any unlabeled analyte present as an impurity.

Odd-Chain Diacylglycerols

Odd-chain diacylglycerols contain fatty acids with an odd number of carbon atoms (e.g., C15:0, C17:0), which are generally absent or present at very low levels in most mammalian cells.[2]

Advantages:

  • Cost-Effective: Odd-chain DAGs are typically less expensive than their stable isotope-labeled counterparts.

  • Commercial Availability: A variety of odd-chain DAG species are commercially available.

  • No Isotopic Overlap: They do not have any isotopic overlap with the endogenous even-chain DAGs being quantified.

Disadvantages:

  • Differences in Physicochemical Properties: Their different chain lengths can lead to variations in extraction efficiency and chromatographic retention time compared to the endogenous DAGs of interest.

  • Potential for Differential Matrix Effects: As they do not co-elute with all endogenous DAG species, they may not perfectly correct for matrix effects that vary across the chromatographic run.

  • Natural Occurrence: While rare, some odd-chain fatty acids can be present endogenously in certain biological systems or due to diet, which could interfere with their use as internal standards.

Quantitative Performance Data

Performance ParameterStable Isotope-Labeled DAGsOdd-Chain DAGsKey Considerations
Correction for Extraction Recovery ExcellentGood to ExcellentStable isotope standards are expected to mimic the extraction behavior of endogenous DAGs more closely due to their structural similarity.
Correction for Matrix Effects Excellent (especially with co-elution)GoodCo-elution of stable isotope standards provides the most accurate correction for ionization suppression or enhancement at the analyte's retention time. Odd-chain standards may not fully compensate for matrix effects that vary with retention time.
Accuracy HighModerate to HighThe accuracy with odd-chain standards depends on the similarity of their behavior to the specific endogenous DAGs being quantified.
Precision (Reproducibility) HighModerate to HighBoth can provide good precision, but stable isotope standards often lead to lower coefficients of variation (CVs).
Linearity ExcellentGoodBoth types of standards generally exhibit a good linear response over a defined concentration range.

Note: The performance of any internal standard should be validated for the specific matrix and analytical conditions being used.

Experimental Protocols

A robust and reproducible experimental protocol is critical for accurate DAG analysis. The following sections outline a general workflow from lipid extraction to LC-MS/MS analysis.

Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.

Materials:

  • Chloroform (B151607)

  • Methanol (B129727)

  • Deionized Water

  • Internal Standard Solution (containing a known concentration of the chosen stable isotope-labeled or odd-chain DAG standard in a suitable solvent like chloroform:methanol 1:1, v/v)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Centrifuge

  • Nitrogen or Argon gas evaporator

Procedure:

  • Sample Preparation: Homogenize tissue samples or use cell pellets directly. For a typical extraction, start with approximately 1x107 cells or 100 mg of tissue.

  • Addition of Internal Standard: To the sample, add a known amount of the internal standard solution. This should be done at the very beginning of the extraction process.

  • Solvent Addition: Add chloroform and methanol to the sample in a ratio of 1:2 (v/v) (e.g., for 1 mL of aqueous sample, add 1 mL of chloroform and 2 mL of methanol).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of cell membranes.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of deionized water to the mixture. Vortex again for 30 seconds.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or argon gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or isopropanol).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Example for Reversed-Phase Separation):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.[6]

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the more hydrophobic lipids, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification. This involves selecting a specific precursor ion (the [M+NH4]+ or [M+H]+ adduct of the DAG) and a specific product ion generated by collision-induced dissociation (CID).

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

  • Collision Energy: Optimize for each specific DAG species and its internal standard to achieve the most stable and intense fragment ion signal.

Mandatory Visualizations

Diacylglycerol Signaling Pathway

The following diagram illustrates the central role of diacylglycerol in intracellular signaling pathways.

Diacylglycerol_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor Receptor (GPCR/RTK) PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates Downstream Downstream Effectors PKC->Downstream phosphorylates Ras Ras RasGRP->Ras activates IP3R IP3 Receptor IP3->IP3R binds Ca2 Ca2+ Ca2->PKC activates Ras->Downstream activates IP3R->Ca2 releases Extracellular Extracellular Signal Extracellular->Receptor

Caption: Diacylglycerol (DAG) signaling cascade initiated by extracellular signals.

Experimental Workflow for DAG Analysis

This diagram outlines the key steps in the quantitative analysis of diacylglycerols using an internal standard.

DAG_Analysis_Workflow start Biological Sample (Tissue/Cells) is_addition Addition of Internal Standard (Stable Isotope or Odd-Chain DAG) start->is_addition extraction Lipid Extraction (e.g., Bligh & Dyer) is_addition->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS/MS Analysis (Reversed-Phase Separation, MRM) reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification (Peak Area Ratio of Analyte/IS) data_processing->quantification end Quantitative Results quantification->end

Caption: A typical workflow for quantitative diacylglycerol analysis.

Conclusion

The accurate quantification of diacylglycerols is a critical aspect of lipidomic research. The choice of internal standard is a pivotal decision that directly influences the quality of the data generated. Stable isotope-labeled DAGs are generally considered the gold standard due to their close physicochemical similarity to the endogenous analytes, which allows for superior correction of matrix effects and extraction inconsistencies. However, their high cost and limited availability can be prohibitive. Odd-chain DAGs offer a more cost-effective alternative and can provide reliable quantification, particularly when stable isotope standards are not feasible.

Ultimately, the selection of the most appropriate internal standard will depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints. Regardless of the choice, thorough method validation is essential to ensure the generation of high-quality, reproducible, and reliable quantitative data, thereby advancing our understanding of the intricate roles of diacylglycerols in health and disease.

References

A Researcher's Guide to Assessing the Purity of Commercial 1,2-Dipentadecanoyl-rac-glycerol Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on accurate quantification of lipids, the purity of commercial standards is paramount. This guide provides a comparative framework for assessing the purity of 1,2-Dipentadecanoyl-rac-glycerol standards, a crucial diacylglycerol intermediate in various metabolic pathways. This guide outlines key experimental protocols and presents data in a clear, comparative format to aid in the selection of the most suitable standard for your research needs.

Comparative Purity of Commercial Standards

The stated purity of commercial this compound and similar diacylglycerol standards can vary between suppliers. While many suppliers provide a certificate of analysis, the level of detail and the analytical methods used can differ. Below is a summary of stated purities for this compound and other common diacylglycerol standards from various commercial sources. It is important to note that actual purity can vary from batch to batch, and independent verification is always recommended.

ProductSupplierStated Purity
This compoundCayman Chemical≥95%
This compoundMedChemExpressNot specified
1,2-Dipalmitoyl-rac-glycerolSigma-Aldrich≥99%
1,2-Dimyristoyl-rac-glycerolCayman Chemical≥98%
1,2-Diheptadecanoyl-rac-glycerolCP Lab Safety98%+
1,2-Distearoyl-rac-glycerolBenchchemHigh-purity

Experimental Protocols for Purity Assessment

A multi-pronged approach employing various analytical techniques is recommended for a comprehensive assessment of this compound purity. Potential impurities may include regioisomers (1,3-dipentadecanoyl-rac-glycerol), other lipid species such as monoglycerides, triglycerides, and free fatty acids, as well as contaminants from the manufacturing process or storage.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for separating and quantifying non-volatile compounds like diacylglycerols.

  • Column: Normal-phase silica (B1680970) gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of hexane (B92381) and isopropanol/water. For example, a gradient starting from 99% hexane and 1% isopropanol/water (95:5 v/v) to 90% hexane and 10% isopropanol/water over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: Evaporative Light Scattering Detector (ELSD). Nebulizer temperature: 40°C; Evaporator temperature: 60°C; Gas flow: 1.5 L/min.

  • Sample Preparation: Dissolve the standard in the initial mobile phase at a concentration of 1 mg/mL.

  • Analysis: The peak area of this compound is compared to the total peak area of all components to determine purity. The retention times will differ for 1,2- and 1,3-diacylglycerol isomers, allowing for the assessment of isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Derivatization is typically required for diacylglycerols to increase their volatility.

  • Derivatization: Silylation of the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Dissolve ~1 mg of the standard in 100 µL of pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Heat at 70°C for 30 minutes.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, splitless mode.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan range m/z 50-750.

  • Analysis: The purity is determined by the relative peak area of the derivatized this compound compared to the total ion chromatogram. Mass spectra can be used to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities without the need for chromatographic separation.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Analysis:

    • ¹H NMR: The signals corresponding to the glycerol (B35011) backbone protons and the fatty acid acyl chains can be integrated to confirm the structure and identify any impurities with distinct proton signals. The ratio of the glycerol backbone protons to the fatty acid protons can indicate the presence of mono- or triglycerides.

    • ¹³C NMR: Provides information on the carbon skeleton and can be used to distinguish between 1,2- and 1,3-isomers based on the chemical shifts of the glycerol carbons.

Experimental Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial this compound standard.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination Standard Commercial 1,2-Dipentadecanoyl- rac-glycerol Standard Dissolution Dissolve in appropriate solvent (e.g., Hexane/Isopropanol, Pyridine, CDCl3) Standard->Dissolution HPLC HPLC-ELSD (Isomeric Purity, Non-volatile Impurities) Dissolution->HPLC GCMS GC-MS (after derivatization) (Volatile Impurities, Fatty Acid Profile) Dissolution->GCMS NMR NMR (1H, 13C) (Structural Confirmation, Isomeric Ratio) Dissolution->NMR Data_Analysis Integrate Peak Areas (HPLC, GC) Analyze Spectral Data (NMR) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Purity_Calc Calculate Percentage Purity Identify and Quantify Impurities Data_Analysis->Purity_Calc Final_Report Final_Report Purity_Calc->Final_Report Final Purity Report - Overall Purity (%) - Isomeric Purity (% 1,2- vs 1,3-) - Identified Impurities and their levels PKC_Activation_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (e.g., this compound) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling PKC->Downstream Ca_release->PKC co-activates

Safety Operating Guide

Navigating the Disposal of 1,2-Dipentadecanoyl-rac-glycerol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Dipentadecanoyl-rac-glycerol, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

While this compound is not classified as a hazardous substance, prudent laboratory practices are essential.[1] In the event of a spill, immediate action should be taken to contain the material and prevent its spread. For minor spills, clean the area, avoiding dust generation, and place the material into a clean, dry, and properly labeled container for disposal.[1] For major spills, it is important to alert personnel in the vicinity and contact emergency responders.[1]

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In situations where dust may be generated, a dust respirator is also recommended.[1]

Quantitative Data Summary

The following table summarizes key handling and disposal parameters for this compound and similar long-chain glycerols.

ParameterGuidelineSource
Waste Classification Non-hazardous, but should be handled in accordance with local, state, and federal regulations.[1]
Spill Containment Use dry clean-up procedures; avoid generating dust.[1]
Incompatible Materials Oxidizing agents (e.g., nitrates, chlorine bleaches).[1][1]
Disposal Method Consult with a licensed waste disposal company for incineration or landfill disposal.[1][2]
Aquatic Toxicity Do not discharge into sewers or waterways.[1]

Experimental Protocols

Spill Decontamination Procedure:

  • Isolate the Area: Cordon off the spill area to prevent unauthorized entry.

  • Don PPE: Ensure all personnel involved in the cleanup are wearing appropriate PPE.

  • Contain the Spill: For solid material, carefully sweep or vacuum the substance, avoiding the creation of airborne dust.[1] Use an explosion-proof vacuum if available and the material is finely powdered.[1] For material in solution, absorb with an inert material (e.g., vermiculite, sand).

  • Collect Waste: Place all contaminated materials into a clearly labeled, sealable container.[1]

  • Decontaminate the Area: Clean the spill surface with soap and water. Collect all cleaning materials for disposal.

  • Dispose of Waste: All waste must be handled in accordance with local, state, and federal regulations.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous material? start->is_contaminated consult_sds Consult SDS of contaminant for specific disposal instructions is_contaminated->consult_sds Yes non_hazardous_waste Treat as non-hazardous chemical waste is_contaminated->non_hazardous_waste No package_waste Package in a sealed, labeled container consult_sds->package_waste non_hazardous_waste->package_waste disposal_options Disposal Options package_waste->disposal_options licensed_disposal Engage a licensed waste disposal company disposal_options->licensed_disposal incineration Incineration licensed_disposal->incineration landfill Licensed Landfill licensed_disposal->landfill documentation Maintain disposal records incineration->documentation landfill->documentation

Disposal decision workflow for this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.